2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(5-bromothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBXRAVUJGCRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365795 | |
| Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-44-9 | |
| Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of Thiophene-Based Heterocycles: A Technical Guide to 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Abstract
2-Bromo-1-(5-bromothiophen-2-yl)ethanone, a bifunctional electrophilic reagent, represents a pivotal building block in the architecture of complex heterocyclic systems. Its intrinsic reactivity, stemming from a potent α-bromoketone moiety and a halogenated thiophene ring, offers a versatile platform for the synthesis of novel scaffolds in medicinal chemistry and materials science. This guide provides an in-depth exploration of its core physical and chemical properties, a validated, step-by-step synthesis protocol, comprehensive spectral characterization, and an analysis of its strategic applications in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of thiophene-based compounds.
Introduction: Strategic Importance in Synthesis
In the landscape of modern drug discovery, the thiophene ring is a well-established bioisostere for the phenyl group, often imparting favorable pharmacokinetic properties to a molecule.[1] this compound (Figure 1) emerges as a particularly valuable starting material due to its dual reactive centers. The α-bromoketone is a classical electrophile primed for reaction with a vast array of nucleophiles, most notably in the Hantzsch synthesis of thiazoles.[2][3] Simultaneously, the bromine atom on the thiophene ring provides a handle for subsequent cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold. This dual functionality enables a modular and efficient approach to building molecular complexity, making it a reagent of choice for constructing libraries of novel compounds for biological screening.[4]
Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, ensuring proper handling, storage, and reaction setup. The key physicochemical data for this compound are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 10531-44-9 | [5] |
| Molecular Formula | C₆H₄Br₂OS | [5] |
| Molecular Weight | 283.97 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 92-93°C | |
| Boiling Point | 329.1°C at 760 mmHg | |
| Calculated logP | 3.088 | |
| Calculated Density | 2.031 g/cm³ | |
| Storage | Keep in dark place, inert atmosphere, store in freezer | [5] |
Solubility: While quantitative solubility data is not extensively published, its structure suggests good solubility in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and polar aprotic solvents (e.g., DMF, DMSO), which are commonly used for its reactions. It is expected to have poor solubility in water and non-polar aliphatic hydrocarbons.
Synthesis and Mechanism
The synthesis of this compound is reliably achieved through the acid-catalyzed α-bromination of its precursor, 1-(5-bromothiophen-2-yl)ethanone. This reaction is a cornerstone of ketone chemistry, proceeding through an enol intermediate.
Mechanistic Rationale
The choice of an acid catalyst (e.g., acetic acid, HBr) is critical. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and, more importantly, catalyzing the tautomerization to the enol form. This enol is the active nucleophile in the reaction. The electron-rich double bond of the enol attacks molecular bromine (Br₂), leading to the formation of a brominated oxonium ion. Subsequent deprotonation by a base (e.g., a bromide ion or the solvent) regenerates the carbonyl group and yields the final α-brominated product. The reaction pathway is illustrated below.
Caption: Mechanism of acid-catalyzed α-bromination.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the α-bromination of aryl ketones, as referenced in the synthesis of derivative compounds.
Materials:
-
1-(5-bromothiophen-2-yl)ethanone (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (Br₂) (1.05 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution to neutralize HBr gas), dissolve 1-(5-bromothiophen-2-yl)ethanone in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice-water bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C during the addition. Rationale: Slow, cold addition is crucial to control the exothermicity of the reaction and minimize the formation of dibrominated byproducts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-water. The crude product may precipitate. Extract the aqueous mixture with dichloromethane (3x volumes).
-
Quenching: Combine the organic extracts and wash sequentially with:
-
Water
-
Saturated aqueous sodium thiosulfate solution (to quench any remaining Br₂)
-
Saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid)
-
Brine
-
Rationale: This washing sequence effectively removes unreacted reagents and the acidic solvent, which is essential for obtaining a pure product after solvent evaporation.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Spectral Characterization
Accurate structural elucidation is paramount. The following is a description of the expected spectral data based on the compound's structure and data from analogous molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be clean and highly informative.
-
Thiophene Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at the C4 position will appear as a doublet coupled to the C3 proton, and vice versa.
-
Methylene Protons (-CH₂Br): A key feature will be a singlet in the range of δ 4.4-4.8 ppm, corresponding to the two equivalent protons of the bromomethyl group.[4] The downfield shift is characteristic of protons alpha to both a carbonyl group and a bromine atom.
¹³C NMR Spectroscopy
The carbon spectrum will complement the proton data.
-
Carbonyl Carbon: A signal in the highly deshielded region (δ > 180 ppm) is characteristic of the ketone carbonyl carbon.
-
Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon bearing the bromine (C5) and the carbon attached to the acetyl group (C2) will be quaternary and typically have lower intensity. The two protonated carbons (C3 and C4) will appear in the typical aromatic region (δ 120-140 ppm).
-
Methylene Carbon (-CH₂Br): A signal for the alpha-carbon is expected around δ 30-35 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band between 1670-1690 cm⁻¹ is indicative of the aryl ketone carbonyl stretch.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically around 600-700 cm⁻¹, corresponds to the C-Br bond.
-
C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak: Electron Impact (EI) or Electrospray Ionization (ESI) will show a characteristic molecular ion (M⁺) cluster. Due to the presence of two bromine atoms, a distinctive isotopic pattern will be observed with peaks at m/z [M], [M+2], and [M+4] in an approximate ratio of 1:2:1, confirming the presence of two bromine atoms. The monoisotopic mass is 281.83496 Da.
-
Fragmentation: Common fragmentation patterns include the loss of Br• (M-79/81) and the formation of the 5-bromothienylcarbonyl cation (m/z = 205), which can further fragment.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily exploited in the construction of heterocyclic cores.
Hantzsch Thiazole Synthesis
The most prominent application is the Hantzsch synthesis, where it undergoes cyclocondensation with a thioamide to form a 2,4-disubstituted thiazole ring. This reaction is a robust and high-yielding method for accessing this privileged scaffold.[3]
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sharemobile.ie [sharemobile.ie]
- 3. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | RUO [benchchem.com]
- 5. SID 24864410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-Bromo-1-(5-bromothiophen-2-yl)ethanone molecular structure and formula C6H4Br2OS
An In-depth Technical Guide to 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (C6H4Br2OS)
Authored by: A Senior Application Scientist
Introduction
This compound, identified by the CAS Number 10531-44-9, is a highly functionalized organic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1] Its molecular formula is C6H4Br2OS.[2][3] This molecule serves as a pivotal bi-electrophilic building block, engineered for advanced chemical synthesis.[4] Its value is derived from its dual reactive sites: a reactive α-bromoketone moiety and a brominated thiophene ring. This unique architecture allows for sequential and selective chemical transformations, making it a versatile precursor for a diverse range of complex molecular scaffolds.[4]
This guide provides a comprehensive technical overview of this compound, covering its molecular structure, synthesis, mechanistic pathways, spectroscopic characterization, reactivity, and applications, with a focus on providing actionable insights for researchers and development professionals.
Molecular Structure and Physicochemical Properties
The structure of this compound features a thiophene ring substituted at the 2-position with a bromoacetyl group (-COCH2Br) and at the 5-position with a bromine atom. The presence of the α-bromoketone functionality makes the molecule a potent alkylating agent, while the C-Br bond on the thiophene ring is amenable to various cross-coupling reactions.[4]
Caption: 2D Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound[4] |
| Synonyms | 2-bromo-1-(5-bromo-2-thienyl)ethanone |
| CAS Number | 10531-44-9[1][2][5] |
| Molecular Formula | C6H4Br2OS[2][3][6][7] |
| Molecular Weight | 283.97 g/mol [2][7] |
| Monoisotopic Mass | 281.83496 Da[6] |
| Appearance | Solid |
| Storage | Keep in dark place, inert atmosphere, store in freezer.[2] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved via a two-step process starting from 2-bromothiophene. This process involves an initial Friedel-Crafts acylation followed by an α-bromination of the resulting ketone intermediate.
Step 1: Friedel-Crafts Acylation of 2-Bromothiophene
The first step is the acylation of 2-bromothiophene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[8][9][10] This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, predominantly at the 5-position, to yield 2-acetyl-5-bromothiophene (1-(5-bromothiophen-2-yl)ethanone).[11][12] The high electron density of the thiophene ring facilitates this reaction.[8] The product is deactivated towards further acylation, which prevents polysubstitution.[13]
Caption: Mechanism of Friedel-Crafts Acylation.
Step 2: α-Bromination of 2-Acetyl-5-bromothiophene
The intermediate ketone, 2-acetyl-5-bromothiophene, is then subjected to α-bromination. This reaction introduces a bromine atom at the carbon adjacent (alpha) to the carbonyl group.[4] The reaction is typically carried out using elemental bromine (Br₂) in an acidic medium, such as acetic acid.[14][15] The acid catalyzes the tautomerization of the ketone to its enol form, which is the active nucleophile in the reaction.[14][16][17] The electron-rich double bond of the enol attacks the electrophilic bromine, leading to the final product.[17][18]
Caption: Mechanism of α-Bromination of a Ketone.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure adapted from standard methodologies for Friedel-Crafts acylation and α-bromination.[15][19]
Caption: Synthetic Workflow for this compound.
Structural Elucidation via Spectroscopic Analysis
Confirmation of the molecular structure of this compound is achieved through a combination of modern spectroscopic techniques.[4] Each method provides complementary information to build a complete structural picture.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR | ~4.4 ppm (s, 2H): Methylene protons (-CH₂Br).~7.2-7.8 ppm (d, 1H; d, 1H): Two coupled thiophene ring protons. | The singlet at ~4.4 ppm is characteristic of protons on a carbon adjacent to both a carbonyl and a bromine. The thiophene protons appear as doublets due to coupling with each other. |
| ¹³C NMR | ~30-35 ppm: Methylene carbon (-CH₂Br).~125-145 ppm: Four distinct signals for the thiophene ring carbons.~185-190 ppm: Carbonyl carbon (C=O). | The chemical shifts are indicative of the electronic environment. The carbonyl carbon is significantly deshielded, appearing far downfield. The α-carbon is shifted downfield by the adjacent bromine.[20] |
| IR Spectroscopy | ~1670-1690 cm⁻¹: Strong absorption band. | This frequency is characteristic of the C=O stretching vibration in an aryl ketone. The presence of the α-bromine typically shifts this band to a slightly higher wavenumber compared to the unhalogenated ketone.[21] |
| Mass Spectrometry | Molecular Ion (M⁺): A cluster of peaks around m/z 282, 284, 286. | The distinctive isotopic pattern (approx. 1:2:1 ratio) is a definitive signature for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). |
Reactivity and Applications in Drug Development
The synthetic utility of this compound is rooted in its dual reactivity, allowing for controlled, stepwise functionalization.[4]
Caption: Key Reactive Sites and Pathways.
-
α-Bromoketone Reactivity : This functional group is a potent electrophile. The carbon bearing the bromine is highly susceptible to nucleophilic substitution (SN2) reactions.[4][18] This allows for the facile introduction of a wide range of nucleophiles (amines, thiols, azides, etc.), serving as a cornerstone for the construction of diverse heterocyclic systems, such as thiazoles and imidazoles, which are prevalent in medicinal chemistry.
-
5-Bromo-Thiophene Reactivity : The bromine atom on the thiophene ring provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the extension of the molecular framework and the introduction of additional functionalities.
Role in Drug Discovery
α-Halo ketones are recognized as crucial synthons in medicinal chemistry.[18][22] The thiophene ring itself is a valuable "bioisostere" for the phenyl ring, often used by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties of a drug candidate.[4] Consequently, this compound is an attractive starting material for libraries of compounds aimed at various biological targets. It has been utilized as a key precursor in the synthesis of molecules with potential pharmacological activity, including kinase inhibitors and other targeted therapeutic agents.[4] The ability to selectively functionalize two different sites on the molecule makes it a powerful tool for structure-activity relationship (SAR) studies.[23]
Safety and Handling
This compound is a reactive alkylating agent and must be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.[4][7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspected prior to use), and safety glasses with side shields or goggles.[7]
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin and serious eye irritation.[7][11] Avoid formation and inhalation of dust.[7]
-
First Aid:
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Ingestion/Inhalation: Move the victim to fresh air. Seek immediate medical attention.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. A freezer is recommended for long-term storage.[2]
Conclusion
This compound is a cornerstone intermediate for the synthesis of advanced functional molecules. Its well-defined synthesis, characterized structure, and, most importantly, its orthogonal reactive sites provide chemists with a versatile platform for molecular design. For professionals in drug discovery and materials science, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in creating novel compounds with tailored biological or physical properties.
References
- 1. This compound | 10531-44-9 [chemicalbook.com]
- 2. 10531-44-9|this compound|BLD Pharm [bldpharm.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound | RUO [benchchem.com]
- 5. This compound [biogen.es]
- 6. PubChemLite - 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (C6H4Br2OS) [pubchemlite.lcsb.uni.lu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. rsc.org [rsc.org]
- 21. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 22. benchchem.com [benchchem.com]
- 23. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
An In-depth Technical Guide to 2-bromo-1-(5-bromothiophen-2-yl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract: This guide provides a comprehensive technical overview of 2-bromo-1-(5-bromothiophen-2-yl)ethanone, a key bifunctional building block in modern synthetic and medicinal chemistry. We delve into its structural features, validated synthetic methodologies, characteristic reactivity profile, and its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile intermediate.
Introduction: The Strategic Importance of Thiophene-Based α-Haloketones
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of the phenyl ring and for its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] When the thiophene nucleus is functionalized with an α-haloketone moiety, as in This compound , the resulting molecule becomes a powerful and highly versatile synthetic intermediate.[5]
This compound, with CAS Number 10531-44-9, is characterized by two primary reactive sites: the electrophilic carbon of the carbonyl group and the α-carbon bearing a bromine atom, which is an excellent leaving group.[5][6] This dual reactivity makes it an invaluable precursor for constructing complex heterocyclic systems, which form the core of many biologically active molecules.[7][8] This guide will explore the fundamental chemistry and practical applications of this key building block.
IUPAC Name and Structural Confirmation
The formal IUPAC name for the topic compound is This compound .[5] Its structure consists of a thiophene ring substituted with a bromine atom at the 5-position and a bromoacetyl group at the 2-position.
| Feature | Description |
| Molecular Formula | C₆H₄Br₂OS[9] |
| Molecular Weight | 283.97 g/mol [10] |
| CAS Number | 10531-44-9[11] |
| Canonical SMILES | C1=C(SC(=C1)Br)C(=O)CBr[9] |
| InChI Key | OZBXRAVUJGCRFN-UHFFFAOYSA-N[9] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromothiophene. The reliability of this pathway is crucial for its application in multi-step drug discovery campaigns.
Synthetic Workflow
The logical and most common synthetic route involves a Friedel-Crafts acylation followed by an α-bromination.[5]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Acetyl-5-bromothiophene (Intermediate)
This step employs a Friedel-Crafts acylation, a robust method for attaching acyl groups to aromatic rings.
-
Reaction Setup: To a solution of 2-bromothiophene (0.02 mol) in a suitable solvent like dichloromethane (CH₂Cl₂), add a Lewis acid catalyst (e.g., AlCl₃).
-
Acylation: Slowly add acetyl chloride (1.1 equivalents) to the mixture. The reaction is often exothermic and may require cooling to maintain control.[12]
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Extraction & Purification: Extract the product with CH₂Cl₂. The organic layer is then washed, dried, and concentrated. The resulting crude product, 2-acetyl-5-bromothiophene, can be purified by recrystallization or column chromatography to yield colorless crystals.[12] A typical yield for this reaction is around 86%.[12]
Step 2: α-Bromination to Yield this compound
The α-halogenation of ketones is a well-established transformation that proceeds via an enol or enolate intermediate.[5][13]
-
Reaction Setup: Dissolve the intermediate, 2-acetyl-5-bromothiophene, in a solvent such as glacial acetic acid.
-
Bromination: Add molecular bromine (Br₂) (typically 1.1 equivalents) to the solution. The reaction can be promoted by an acid catalyst or by irradiation (e.g., microwave).[13]
-
Mechanism Insight: The acid catalyst protonates the carbonyl oxygen, facilitating the formation of an enol intermediate. This electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine.[5]
-
Workup & Purification: After the reaction is complete, the product is typically isolated by precipitation in water, followed by filtration. Further purification can be achieved by recrystallization to yield the final product as a solid.
Spectroscopic Characterization
Comprehensive characterization is essential to confirm the structure and purity of the final compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the two distinct aromatic protons on the thiophene ring and a singlet for the two protons of the bromomethyl group (CH₂Br).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information on the carbon framework, showing distinct peaks for the carbonyl carbon, the carbons of the thiophene ring, and the α-carbon attached to the bromine.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The presence of two bromine atoms will result in a characteristic isotopic pattern.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration will be prominent.
Core Reactivity and Synthetic Utility
The synthetic power of this compound stems from its nature as a biselectrophilic building block.[5] The α-bromoketone functionality is a versatile handle for introducing a wide range of molecular complexity.
Key Reaction Pathways
The reactivity is dominated by two electrophilic centers: the carbonyl carbon and the α-carbon.[6][7]
Caption: Major reaction pathways for this compound.
Nucleophilic Substitution (Sₙ2) Reactions
The most common transformation is the nucleophilic substitution of the α-bromine.[14] The adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles.[6][7] This reactivity is substantially greater than that of a comparable alkyl halide.[7]
-
Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas is a classic and highly reliable method for constructing the thiazole ring, a common motif in pharmaceuticals.[8]
-
Synthesis of Pyrroles: Reaction with dicarbonyls and ammonia can be used in Hantzsch pyrrole synthesis.[8]
-
Alkylation of Amines: Primary and secondary amines readily displace the bromide to form α-aminoketones, which are themselves versatile intermediates.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement. This involves the formation of a cyclopropanone intermediate, which then opens to yield a rearranged carboxylic acid derivative. This pathway offers a route to skeletal reorganization.[8]
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from this compound are prevalent in molecules targeting a wide array of diseases.[3][4]
Scaffold for Kinase Inhibitors
Many protein kinase inhibitors feature heterocyclic cores derived from α-haloketone precursors. The thiophene ring can engage in key interactions within the ATP-binding pocket of kinases, while the functionalities introduced via the α-bromoketone handle can be directed towards the solvent-exposed region to enhance potency and selectivity.
Precursor for GPR35 Agonists
Thieno[3,2-b]thiophene derivatives, which can be synthesized from precursors like the title compound, have been identified as potent agonists for G Protein-Coupled Receptor 35 (GPR35), a target of interest for inflammatory and metabolic diseases.[15]
Building Block for Anticancer Agents
Thiophene derivatives have demonstrated significant potential as anticancer agents by inhibiting various signaling pathways crucial for cancer cell growth and survival.[3][4] The ability to rapidly generate a library of diverse analogs from this compound makes it an ideal starting point for structure-activity relationship (SAR) studies in oncology projects.[16]
Safety and Handling
This compound is a potent alkylating agent and should be handled with appropriate care.[5]
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, dark place under an inert atmosphere. It is recommended to store in a freezer for long-term stability.[10]
-
Toxicity: Assumed to be corrosive and a lachrymator. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular architects in the field of drug discovery. Its well-defined synthesis, predictable reactivity, and access to privileged pharmacological scaffolds make it an indispensable building block. A thorough understanding of its chemistry, as outlined in this guide, empowers researchers to efficiently construct complex molecules and accelerate the discovery of new therapeutic agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | RUO [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. PubChemLite - 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (C6H4Br2OS) [pubchemlite.lcsb.uni.lu]
- 10. 10531-44-9|this compound|BLD Pharm [bldpharm.com]
- 11. This compound | 10531-44-9 [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
A Guide to the Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone: A Strategic Overview for Chemical Researchers
Disclaimer: This document provides a high-level overview of the chemical principles and safety considerations for the synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. It is intended for informational and educational purposes for an audience of trained professional researchers. This guide does not provide a detailed, step-by-step experimental protocol. All chemical syntheses should be undertaken only by qualified individuals in a properly equipped laboratory, following a thorough hazard assessment and all institutional safety guidelines.
Introduction: The Significance of a Versatile Building Block
This compound is a valuable bifunctional organic building block crucial in advanced chemical synthesis.[1] Its structure, featuring a thiophene ring substituted with two reactive bromine atoms and a carbonyl group, makes it a highly versatile precursor in medicinal chemistry and materials science. The thiophene moiety is a common bioisostere for phenyl rings in drug design, while the dual reactive sites—the electrophilic carbonyl carbon and the alkylating bromomethyl group—allow for the construction of complex heterocyclic scaffolds and conjugated polymers with desirable electronic properties.[1] Understanding the strategic approach to its synthesis from 2-bromothiophene is fundamental for researchers aiming to leverage this key intermediate.
Core Synthetic Strategy: A Two-Step Electrophilic Substitution Pathway
The synthesis of the target molecule from 2-bromothiophene is efficiently achieved through a two-step sequence. This strategy leverages the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.
-
Friedel-Crafts Acylation: The thiophene ring of 2-bromothiophene is first acylated to introduce the ethanone group. This reaction selectively forms 1-(5-bromothiophen-2-yl)ethanone.[1]
-
Alpha-Bromination: The methyl group of the newly introduced acetyl moiety is then selectively brominated to yield the final product, this compound.[1]
This strategic pathway is visualized below.
References
reactivity of the bromomethyl group in 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity inherent in the bromomethyl group of this compound, a prominent α-haloketone. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block for the synthesis of complex molecular architectures, particularly heterocyclic scaffolds. We will dissect the electronic and steric factors governing its reactivity, explore its primary reaction pathways with a focus on nucleophilic substitution, and provide detailed, field-proven experimental protocols. The causality behind experimental design choices is emphasized throughout, ensuring a deep, practical understanding of the molecule's synthetic utility.
Introduction: The Strategic Importance of an α-Haloketone
This compound (CAS No: 10531-44-9) is a bifunctional organic compound featuring two key reactive sites: a ketone carbonyl group and an α-bromo substituent.[1][2] Its structure, containing a substituted thiophene ring, makes it a valuable precursor in medicinal chemistry for the synthesis of novel therapeutic agents. The thiazole ring, for instance, is a core component in numerous pharmaceutical agents, including antimicrobial and anticancer drugs.[3][4] The exceptional utility of this molecule stems directly from the high reactivity of the bromomethyl group, which is significantly enhanced by the adjacent carbonyl function. This guide will focus specifically on the factors influencing and exploiting the reactivity at this α-carbon.
Molecular Architecture: An Analysis of Reactivity
The reactivity of an α-haloketone is fundamentally governed by the electronic interplay between the halogen and the carbonyl group.[5] In this compound, several factors converge to make the bromomethyl carbon a potent electrophilic site.
-
Inductive Effect: The electron-withdrawing nature of the carbonyl oxygen creates a dipole, rendering the carbonyl carbon electrophilic. This inductive effect extends to the adjacent α-carbon, increasing the polarity of the carbon-bromine (C-Br) bond and making the α-carbon more electron-deficient and thus more susceptible to nucleophilic attack.[5]
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its stability as a weak base. This facilitates cleavage of the C-Br bond during substitution reactions.[6][7]
-
Steric Accessibility: The bromomethyl group (-CH₂Br) is a primary halide, meaning it is sterically unhindered. This low steric hindrance is a critical factor that heavily favors the Sₙ2 (bimolecular nucleophilic substitution) reaction mechanism.[8][9]
The diagram below illustrates the key electrophilic sites within the molecule, highlighting the primary focus of this guide: the α-carbon.
Caption: Key electrophilic centers in the target molecule.
Core Reactivity: Nucleophilic Substitution (Sₙ2) Pathway
The primary reaction pathway for the bromomethyl group is the Sₙ2 mechanism. This is a single-step process where a nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously.[10][11] The rate of this reaction is dependent on the concentration of both the α-haloketone and the nucleophile.
The general mechanism can be visualized as follows:
Caption: Generalized workflow of the Sₙ2 reaction mechanism.
Factors Influencing the Sₙ2 Reaction
Several factors must be optimized to ensure a successful and high-yielding Sₙ2 reaction.[8][9]
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. Anionic nucleophiles (e.g., RS⁻, CN⁻) are generally more potent than their neutral counterparts (RSH, HCN).[12]
-
Solvent Choice: Polar aprotic solvents such as acetone, DMF (N,N-Dimethylformamide), or acetonitrile are ideal.[6] They can dissolve the reactants but do not form a tight "solvent cage" around the nucleophile, which would otherwise blunt its reactivity. Protic solvents (like water or methanol) can solvate the nucleophile too strongly via hydrogen bonding, slowing the reaction.[9]
-
Temperature: Moderate heating is often employed to increase the reaction rate, though excessively high temperatures can promote side reactions.
Common Nucleophilic Reactions
The electrophilic nature of the bromomethyl group allows for reactions with a wide array of nucleophiles, leading to diverse molecular scaffolds.
| Nucleophile Type | Example Nucleophile | Resulting Product Structure | Significance / Application |
| Sulfur | Thioamides, Thiourea | Thiazoles | Core scaffolds in many pharmaceuticals.[3][13] |
| Nitrogen | Amines, Imidazoles, Anilines | α-Amino ketones, Imidazolium salts | Building blocks for various heterocycles and biologically active amines.[14] |
| Oxygen | Carboxylates, Phenoxides | α-Acyloxy ketones (Esters) | Precursors for further functionalization. |
| Carbon | Cyanide, Enolates | α-Cyano ketones, 1,4-Dicarbonyls | Carbon-carbon bond formation. |
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
A paramount application of this compound is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring, a structure prevalent in numerous bioactive compounds.[15][16][17]
The reaction proceeds in three key stages:
-
Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide attacks the bromomethyl carbon, displacing the bromide ion.[18]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the electrophilic carbonyl carbon.[15]
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[18]
Caption: Logical workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-amino-4-(5-bromothiophen-2-yl)thiazole
This protocol provides a self-validating, step-by-step methodology for a representative Hantzsch thiazole synthesis.
Materials & Equipment:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
TLC plates (Silica gel 60 F₂₅₄)
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (e.g., 5.0 mmol) and thiourea (6.0 mmol).[19]
-
Solvent Addition: Add ethanol (20 mL) and a magnetic stir bar to the flask.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is typically heated for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 mixture of ethyl acetate/hexane as the mobile phase). The disappearance of the starting α-haloketone spot indicates reaction completion.
-
Cooling & Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The initial product may be the HBr salt, which is often soluble in the alcohol solvent.[18]
-
Neutralization & Isolation: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (50 mL) while stirring. This neutralizes the HBr salt, causing the free base thiazole product to precipitate as a solid.[19]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry or dry in a vacuum oven at a low temperature.
-
Characterization: Determine the yield, melting point, and confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Alternative Pathways: The Favorskii Rearrangement
Under strongly basic conditions (e.g., using sodium hydroxide or alkoxides), α-haloketones with an enolizable α'-proton can undergo the Favorskii rearrangement instead of simple substitution.[14][20] This reaction involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile to yield a rearranged carboxylic acid derivative.[21][22]
While Sₙ2 is the dominant pathway for this compound with non-basic or weakly basic nucleophiles, researchers must be aware of this potential alternative when employing strong bases. The choice of base is therefore critical in directing the reaction towards the desired outcome. Using a non-nucleophilic base or a weakly basic nucleophile (like thioamides or amines in a non-basic solvent) effectively suppresses the Favorskii rearrangement and favors the Sₙ2 pathway.[10][23]
Conclusion
The bromomethyl group in this compound is a highly activated and synthetically valuable functional group. Its reactivity is dominated by the Sₙ2 mechanism, driven by the inductive effect of the adjacent carbonyl group, the excellent leaving group ability of bromide, and low steric hindrance. This predictable reactivity makes it an ideal substrate for constructing complex molecules, most notably in the Hantzsch synthesis of thiazoles, which are of significant interest in drug discovery. By carefully selecting the nucleophile, solvent, and base conditions, chemists can effectively control the reaction pathway, suppressing potential side reactions like the Favorskii rearrangement and achieving high yields of the desired substitution products. This guide serves as a foundational resource for harnessing the full synthetic potential of this versatile chemical intermediate.
References
- 1. PubChemLite - 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (C6H4Br2OS) [pubchemlite.lcsb.uni.lu]
- 2. This compound [biogen.es]
- 3. mdpi.com [mdpi.com]
- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 13. synarchive.com [synarchive.com]
- 14. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. kuey.net [kuey.net]
- 18. m.youtube.com [m.youtube.com]
- 19. chemhelpasap.com [chemhelpasap.com]
- 20. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. grokipedia.com [grokipedia.com]
- 23. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
A Technical Guide to the Electrophilic Nature and Synthetic Utility of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone's Carbonyl Carbon
Abstract
2-Bromo-1-(5-bromothiophen-2-yl)ethanone is a potent biselectrophilic building block pivotal to synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science.[1] Its value stems from two distinct reactive centers: a highly electrophilic carbonyl carbon and a labile α-bromine atom, rendering it an exceptional substrate for constructing complex heterocyclic systems.[1][2] This guide provides an in-depth analysis of the structural and electronic factors that govern the pronounced electrophilicity of its carbonyl carbon. We will dissect the synergistic electron-withdrawing effects of the 5-bromothiophen-2-yl moiety and the α-bromo substituent. Furthermore, we will demonstrate the practical application of this inherent reactivity through a detailed exploration of the Hantzsch thiazole synthesis, a cornerstone reaction for generating medicinally relevant thiazole scaffolds.[3][4] This document serves as a technical resource for researchers, offering both mechanistic insights and field-proven experimental protocols.
Deconstructing the Electrophilicity: A Structural and Electronic Analysis
The reactivity of any carbonyl compound is fundamentally dictated by the partial positive charge (δ+) on the carbonyl carbon, a consequence of the oxygen atom's high electronegativity.[5] In the case of this compound, this inherent electrophilicity is significantly amplified by the cumulative electronic influences of its substituents.
The Influence of the 5-Bromothiophen-2-yl Moiety
The thiophene ring, while aromatic, possesses distinct electronic properties compared to benzene. The presence of the sulfur heteroatom and a bromine substituent at the 5-position creates a powerful electron-withdrawing system.
-
Inductive Effects : Both the sulfur atom within the thiophene ring and the bromine atom at the 5-position exert strong negative inductive effects (-I). This pulls electron density away from the carbonyl group through the sigma bond framework.[6]
-
Mesomeric Effects : The 5-bromothiophene group acts as an electron-withdrawing entity, delocalizing electron density from the carbonyl group into the aromatic ring. This effect further increases the electron deficiency of the carbonyl carbon.
The Critical Role of the α-Bromo Substituent
The placement of a bromine atom on the carbon adjacent (α) to the carbonyl group is a classic strategy for enhancing electrophilicity. The reactivity of α-haloketones is significantly increased compared to their non-halogenated analogs due to the powerful inductive effect of the halogen.[2] This effect polarizes the Cα-C(O) bond, drawing electron density away from the carbonyl carbon and making it a more potent target for nucleophiles.
The diagram below illustrates the synergistic electron-withdrawing forces that converge on the carbonyl carbon, rendering it highly electrophilic.
Figure 1: Electronic effects enhancing carbonyl carbon electrophilicity.
Summary of Contributing Factors
The table below quantifies the hierarchy of electronic effects contributing to the heightened reactivity of the carbonyl carbon.
| Feature | Electronic Effect | Consequence on Carbonyl Carbon |
| Carbonyl Oxygen | High Electronegativity | Creates inherent Cδ+=Oδ- dipole. |
| α-Bromine | Strong Inductive (-I) | Intensifies Cδ+ by withdrawing electron density. |
| 5-Bromothiophene Ring | Net Inductive (-I) & Mesomeric | Further depletes electron density, enhancing electrophilicity. |
Synthetic Application: The Hantzsch Thiazole Synthesis
The enhanced electrophilicity of this compound makes it an ideal substrate for constructing heterocyclic scaffolds. The Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, is a prime example.[3][7] This reaction is a robust and reliable method for producing 2-aminothiazoles, a privileged structure in drug discovery.[8][9]
While the molecule is biselectrophilic, the Hantzsch reaction proceeds via a well-defined pathway. The initial step is a nucleophilic attack of the thioamide's sulfur atom on the α-carbon, displacing the bromide anion in an SN2 reaction.[7] The crucial subsequent step, an intramolecular cyclization, leverages the high electrophilicity of the carbonyl carbon.
Reaction Mechanism
The formation of 2-amino-4-(5-bromothiophen-2-yl)thiazole from this compound and thiourea follows a distinct, two-stage mechanism.
Figure 2: Mechanism of the Hantzsch thiazole synthesis.
Validated Experimental Protocol
This protocol outlines the synthesis of 2-amino-4-(5-bromothiophen-2-yl)thiazole. It is designed to be self-validating, with the precipitation of the product upon neutralization serving as a clear indicator of reaction completion.
Materials:
-
This compound (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol (or Methanol), reagent grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv) and thiourea (1.2 equiv).
-
Causality: A slight excess of thiourea is often used to ensure complete consumption of the limiting α-haloketone, driving the reaction to completion.[7]
-
-
Solvation: Add ethanol to the flask (approx. 10 mL per gram of α-haloketone). Stir the mixture to achieve a suspension.
-
Causality: Ethanol is an excellent solvent for this reaction, as it readily dissolves the reactants upon heating and facilitates the precipitation of the product upon cooling and neutralization.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. The aromaticity of the final thiazole product provides a strong thermodynamic driving force.[7]
-
-
Cooling & Precipitation: After completion, allow the reaction mixture to cool to room temperature. The intermediate HBr salt of the product may remain soluble.[7]
-
Neutralization: Slowly add saturated sodium bicarbonate solution dropwise to the stirred mixture until the pH is neutral to slightly basic (pH 7-8).
-
Causality: The initial product is the protonated thiazolium salt, which is often soluble. Neutralization with a weak base like NaHCO₃ deprotonates the thiazole, causing the neutral, less soluble product to precipitate out of the solution.[7]
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted thiourea and other impurities.
-
Drying: Dry the isolated solid in a vacuum oven to obtain the final product, 2-amino-4-(5-bromothiophen-2-yl)thiazole.
Figure 3: Experimental workflow for thiazole synthesis.
Synthesis of the Starting Material
The precursor, this compound, is typically synthesized via the selective α-monobromination of 1-(5-bromothiophen-2-yl)ethanone.[1] This reaction proceeds through an acid-catalyzed enol intermediate, which then acts as a nucleophile, attacking molecular bromine.[10]
Figure 4: Synthesis of the title α-haloketone.
Conclusion
The carbonyl carbon of this compound possesses a pronounced electrophilic character, a direct result of the synergistic electron-withdrawing capabilities of the α-bromo substituent and the 5-bromothiophen-2-yl ring system. This well-understood electronic profile makes it a highly reliable and versatile intermediate for organic synthesis. As demonstrated by the Hantzsch thiazole synthesis, its biselectrophilic nature can be expertly harnessed to construct complex and medicinally valuable heterocyclic frameworks. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this powerful building block in drug discovery and materials science endeavors.
References
- 1. This compound | RUO [benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Stability and Storage of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (CAS No. 10531-44-9). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who handle this versatile, yet sensitive, chemical intermediate.
Introduction: Chemical Profile and Significance
This compound is a key biselectrophilic building block in advanced chemical synthesis.[1] Its molecular structure, featuring both an α-bromoketone and a bromo-substituted thiophene ring, offers dual reactive sites.[1] The electron-deficient carbonyl carbon is susceptible to nucleophilic attack, facilitating carbon-carbon bond formation, while the bromomethyl group acts as an excellent leaving group in nucleophilic substitution (SN2) reactions.[1] This dual reactivity makes it a valuable precursor in medicinal chemistry for synthesizing diverse heterocyclic scaffolds, including thiophene-containing fused ring systems.[1]
Molecular Structure:
Caption: Molecular structure of this compound.
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to maintain the integrity and reactivity of this compound. The following conditions are based on safety data sheets and general best practices for α-haloketones.
Storage Conditions
To ensure long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer.[2] | Low temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen).[2][3] | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Keep in a dark place.[2] | Protects the compound from photolytic degradation. |
| Container | Tightly closed container.[3][4] | Prevents contamination and exposure to air and moisture. |
It is also advised to store the compound away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
Handling Procedures
Safe handling is crucial due to the hazardous nature of this compound. Always handle in a well-ventilated area or under a chemical fume hood.[3][4] The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[4]
-
Skin and Body Protection: Wear suitable protective clothing, including a lab coat and, if necessary, flame-retardant and impervious clothing.[4]
Avoid the formation of dust and aerosols.[4] In case of spills, do not let the chemical enter drains and prevent further leakage if it is safe to do so.[4]
Understanding the Degradation Pathways
The stability of this compound is influenced by its susceptibility to several degradation pathways, primarily driven by the reactivity of the α-bromoketone and the thiophene ring.
Caption: Potential degradation pathways for this compound.
Hydrolysis
The presence of moisture can lead to the hydrolysis of the α-bromo group, resulting in the formation of the corresponding α-hydroxy ketone and hydrobromic acid. The acidic byproduct can further catalyze the degradation of the molecule.
Photolysis
Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-bromine bond, generating radical intermediates. These highly reactive species can lead to a variety of degradation products through rearrangement, dimerization, or reaction with other molecules.
Thermal Decomposition
Elevated temperatures can promote the elimination of HBr and other decomposition reactions, potentially leading to the formation of polymeric materials and a loss of purity.
Reactivity with Nucleophiles
Due to the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom, this compound is highly reactive towards nucleophiles.[1] Contact with strong bases, amines, and other nucleophilic reagents should be avoided during storage to prevent unintended reactions and degradation.
Experimental Protocol: Forced Degradation Study
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.
Objective
To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology
Step 1: Sample Preparation Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
Step 2: Stress Conditions
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
Step 3: Sample Analysis Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
Step 4: Data Interpretation Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. The percentage degradation can be calculated using the following formula:
% Degradation = [(Initial Area - Final Area) / Initial Area] x 100
Caption: Workflow for a forced degradation study.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. Adherence to the recommended storage and handling protocols, including low-temperature storage under an inert atmosphere and protection from light, is essential to mitigate degradation. A thorough understanding of its potential degradation pathways, further elucidated through forced degradation studies, will ensure the reliability and reproducibility of experimental outcomes.
References
The Thiophene Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Diverse Biological Activities of Thiophene Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique physicochemical properties, including its aromaticity, hydrophobicity, and ability to engage in hydrogen bonding, have rendered it a "privileged scaffold" in drug design. This technical guide provides a comprehensive exploration of the multifaceted biological activities exhibited by thiophene derivatives. We delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neurological activities, supported by contemporary research and clinical examples. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to facilitate the rational design of novel thiophene-based therapeutics.
Introduction: The Enduring Significance of the Thiophene Moiety
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, thiophene and its derivatives have garnered significant attention due to their wide spectrum of biological activities.[1][2][3][4] The thiophene ring system is present in numerous FDA-approved drugs, a testament to its clinical and commercial importance.[5][6] Its structural similarity to the phenyl ring allows it to act as a bioisostere, offering opportunities to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[5] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[5] This guide will systematically dissect the key therapeutic areas where thiophene derivatives have made a significant impact.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[1][2][3][7] Their efficacy stems from their ability to interact with a diverse range of cancer-specific protein targets and signaling pathways.[1][8]
Mechanisms of Anticancer Action
The anticancer activity of thiophene derivatives is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cell cycle progression, and interfere with crucial signaling pathways. Key mechanisms include:
-
Kinase Inhibition: Many thiophene-based compounds act as inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival.[5]
-
Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.[2][3]
-
Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Thiophene derivatives can inhibit their function, leading to DNA damage and cell death.[2][3]
-
Induction of Apoptosis: Thiophene compounds can trigger programmed cell death through the activation of reactive oxygen species (ROS) and other pro-apoptotic pathways.[2][3]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[1][3] SAR studies have revealed that the introduction of specific functional groups can significantly enhance their activity and selectivity for cancer cells.
Representative Anticancer Thiophene Derivatives
| Compound Class | Mechanism of Action | Examples | References |
| Thienopyridines | Kinase Inhibition, Apoptosis Induction | Raltitrexed, OSI-930 | [5] |
| Thienopyrimidines | Kinase Inhibition | - | [8] |
| Fused Thiophenes | Cytotoxicity | TP 5 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
A fundamental method to assess the anticancer potential of novel thiophene derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration at which a thiophene derivative inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., HepG2, SMMC-7721) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11][12]
Mechanisms of Antimicrobial Action
The antimicrobial effects of thiophene derivatives are diverse and can include:
-
Inhibition of Cell Wall Synthesis: Some compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Membrane Integrity: Certain thiophene derivatives can increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[9]
-
Inhibition of Essential Enzymes: Thiophene-based molecules can inhibit enzymes crucial for microbial survival, such as DNA gyrase.[13]
-
Targeting Outer Membrane Proteins (OMPs): In Gram-negative bacteria, some derivatives have shown binding affinity to OMPs, which are involved in nutrient uptake and efflux of toxic compounds.[9]
Activity Against Drug-Resistant Strains
A significant advantage of some thiophene derivatives is their activity against multidrug-resistant bacteria, such as colistin-resistant Acinetobacter baumannii and Escherichia coli.[9] This highlights their potential to address critical unmet medical needs.
Representative Antimicrobial Thiophene Derivatives
| Compound Class | Target Organism(s) | Mechanism of Action | References |
| Thiophene-substituted heterocycles | Colistin-resistant A. baumannii and E. coli | Increased membrane permeabilization, binding to OMPs | [9] |
| Spiro–indoline–oxadiazole derivatives | Clostridium difficile | Selective inhibition | [11] |
| Thiophene-pyridine hybrids | Various bacteria and fungi | Broad-spectrum activity | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a thiophene derivative that visibly inhibits the growth of a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the test microorganism in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the thiophene derivative in a suitable broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Thiophene derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway.[10][14][15][16][17]
Mechanisms of Anti-inflammatory Action
The primary mechanisms by which thiophene derivatives exert their anti-inflammatory effects include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many thiophene-based compounds, similar to non-steroidal anti-inflammatory drugs (NSAIDs), inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[5][10][15][17]
-
Inhibition of Lipoxygenase (LOX) Enzymes: Some derivatives also inhibit LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[5][15][17]
-
Modulation of Inflammatory Cytokines: Certain thiophene compounds can modulate the expression of pro-inflammatory cytokines, further dampening the inflammatory response.[10]
Marketed Anti-inflammatory Drugs with a Thiophene Core
Several commercially successful anti-inflammatory drugs incorporate a thiophene moiety, underscoring the therapeutic value of this scaffold.[10][17] Examples include Tinoridine and Tiaprofenic acid, which are NSAIDs that act by inhibiting COX enzymes.[10][15][17] Zileuton, another thiophene-containing drug, is a LOX inhibitor.[10][17]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.
Objective: To assess the ability of a thiophene derivative to reduce acute inflammation in an animal model.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce the swelling of the paw compared to a control group.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory environment for a few days before the experiment.
-
Compound Administration: Administer the thiophene derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the volume of the injected paw at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Neurological and Neuroprotective Activities: Targeting the Central Nervous System
The lipophilic nature of the thiophene ring contributes to its ability to cross the blood-brain barrier, making thiophene derivatives attractive candidates for treating neurological disorders.[5] They have shown promise in addressing conditions like Alzheimer's disease, Parkinson's disease, and epilepsy.[18][19][20][21]
Mechanisms of Neurological Action
The diverse neurological activities of thiophene derivatives stem from their ability to:
-
Modulate Neurotransmitter Systems: Some compounds can interact with neurotransmitter receptors and transporters, restoring neurotransmitter homeostasis.[18][19][20]
-
Inhibit Key Enzymes: Thiophene derivatives can inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[19]
-
Reduce Oxidative Stress: Many neurological disorders are associated with oxidative stress. Thiophene derivatives can act as antioxidants, protecting neurons from damage.[18][19][20]
-
Inhibit Protein Aggregation: The aggregation of proteins like amyloid-β and α-synuclein is a hallmark of Alzheimer's and Parkinson's diseases. Certain thiophene compounds can modulate this aggregation process.[18][19][20]
Thiophene Derivatives in Neurodegenerative Disease Research
Recent research has highlighted the potential of thiophene-based compounds to act as multi-target-directed ligands for neurodegenerative diseases, simultaneously addressing several pathological pathways.[18][19][21]
Visualization of Key Concepts
Diverse Biological Activities of Thiophene Derivatives
Caption: Overview of the major biological activities of thiophene derivatives.
Workflow for Screening Biological Activity
Caption: A generalized workflow for the discovery of bioactive thiophene derivatives.
Conclusion and Future Perspectives
The thiophene scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neurological effects, underscore its significance in medicinal chemistry. Future research will likely focus on the rational design of more potent and selective thiophene-based drugs through a deeper understanding of their structure-activity relationships and mechanisms of action. The development of innovative synthetic methodologies will also play a crucial role in expanding the chemical space of thiophene derivatives, paving the way for the discovery of next-generation therapeutics to address pressing global health challenges.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. kthmcollege.ac.in [kthmcollege.ac.in]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. tandfonline.com [tandfonline.com]
- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]
- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
potential applications of bromo-substituted thiophenes in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Thiophene Nucleus and the Strategic Role of Bromination
The thiophene ring, a five-membered sulfur-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs attests to its significance.[1][2] The thiophene moiety is often considered a bioisostere of the phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability and binding affinity.[3][4][5][6][7] The sulfur atom can participate in hydrogen bonding, further enhancing drug-receptor interactions.[1]
This guide focuses on the strategic application of bromo-substituted thiophenes in drug discovery and development. The introduction of a bromine atom onto the thiophene ring transforms it into a highly versatile synthetic intermediate, unlocking a vast chemical space for the creation of novel therapeutic agents. While few final drug products retain the bromine atom, its role as a key reactive handle in the synthesis of blockbuster pharmaceuticals is indispensable. This guide will delve into the synthetic utility of bromothiophenes, their application in the development of kinase inhibitors and antithrombotic agents, and the underlying principles of their structure-activity relationships.
The Chemical Advantage: Why Bromine on a Thiophene Ring?
The utility of bromo-substituted thiophenes in medicinal chemistry stems from the unique properties conferred by the bromine atom. As a halogen, bromine is an excellent leaving group, making the C-Br bond a prime site for functionalization through various cross-coupling reactions. This reactivity allows for the controlled and efficient introduction of diverse molecular fragments, a critical step in the optimization of lead compounds.
Furthermore, the position of the bromine atom on the thiophene ring influences the molecule's electronic properties and reactivity. For instance, 2-bromothiophene and 3-bromothiophene exhibit different reactivities in metal-catalyzed reactions, providing chemists with regioselective control over their synthetic strategies. This ability to precisely modify the thiophene core is fundamental to exploring structure-activity relationships and fine-tuning the pharmacological profile of a drug candidate.
Harnessing Reactivity: Key Synthetic Methodologies
The transformation of bromo-substituted thiophenes into more complex molecules is predominantly achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is arguably the most widely employed due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromothiophene with an Arylboronic Acid
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromothiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-arylthiophene product.[3]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is the cornerstone of this reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling.
-
Phosphine Ligand: The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences its reactivity and selectivity.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.
-
Solvent System: The mixture of an organic solvent (dioxane) and water is often necessary to dissolve both the organic reactants and the inorganic base.
Applications in Medicinal Chemistry
The versatility of bromo-substituted thiophenes as synthetic intermediates has led to their application in the development of a wide range of therapeutic agents.
Anticancer Agents: Targeting Kinase Signaling Pathways
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiophene-based compounds have emerged as potent inhibitors of various kinases.
A key signaling pathway often implicated in cancer is the PI3K/AKT/mTOR pathway, which regulates cell proliferation, growth, survival, and apoptosis. Aberrant activation of this pathway is common in many cancers. Highly selective thiophene-based inhibitors of PI3K have been developed, demonstrating significant antitumor activity.
The following table summarizes the inhibitory activity of representative thiophene derivatives against various cancer cell lines, highlighting their potential as anticancer agents.
| Compound Type | Target/Cell Line | Activity (IC₅₀) | Reference |
| Tetrahydrobenzo[b]thiophene derivative | A549 (Lung) | Low µM | [5] |
| Thiophene-based PI3K inhibitor | PI3Kα | Sub-nanomolar | [3] |
| Thiophene carboxamide derivative | JNK1 | Low µM | [8] |
Antithrombotic Agents: Building Blocks for Blockbuster Drugs
Bromo-substituted thiophenes are critical starting materials for the synthesis of several major antithrombotic drugs, including Prasugrel. In the synthesis of these drugs, the thiophene ring is constructed and functionalized, often using a brominated precursor to introduce necessary side chains via cross-coupling or other substitution reactions.
The synthesis of Prasugrel, a potent antiplatelet agent, involves the use of a brominated thiophene intermediate to construct the core thienopyridine scaffold.[9] This underscores the industrial-scale importance of bromo-thiophenes in producing life-saving medications.
Other Therapeutic Arenas
The utility of bromo-substituted thiophenes extends beyond oncology and thrombosis. They are valuable intermediates in the synthesis of compounds targeting:
-
Neurological Disorders: Thiophene-based molecules are being investigated for their potential in treating neurodegenerative diseases.
-
Infectious Diseases: Bromo-thiophene derivatives have been used to synthesize novel antibacterial and antifungal agents.
-
Inflammatory Diseases: The thiophene scaffold is present in anti-inflammatory drugs, and brominated intermediates are key to their synthesis.[10]
Structure-Activity Relationships (SAR): Guiding Drug Design
The systematic modification of a lead compound to improve its pharmacological profile is a cornerstone of medicinal chemistry. Bromo-substituted thiophenes are ideal for SAR studies due to the ease with which the bromine atom can be replaced with a diverse range of substituents.
Key SAR insights for thiophene-based compounds include:
-
Position of Substitution: The biological activity can be highly dependent on whether substituents are placed at the 2-, 3-, 4-, or 5-position of the thiophene ring.
-
Nature of Substituents: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the thiophene ring, impacting its interaction with biological targets.
-
Bioisosteric Replacement: As a bioisostere of the phenyl ring, the thiophene nucleus allows for the exploration of how replacing a phenyl group with a thiophene affects potency, selectivity, and pharmacokinetic properties.[3][4][5][6][7]
Conclusion
Bromo-substituted thiophenes represent a class of indispensable building blocks in modern medicinal chemistry. Their value lies not in their presence in final drug structures, but in their role as versatile and reactive intermediates that enable the efficient synthesis of a vast array of complex and potent therapeutic agents. From anticancer kinase inhibitors to life-saving antithrombotic drugs, the strategic use of bromo-thiophenes continues to empower the discovery and development of new medicines. A thorough understanding of their synthesis and reactivity is, therefore, essential for any researcher or professional in the field of drug development.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Anti-Insomnia Drug Suvorexant | Semantic Scholar [semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
- 10. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
These application notes provide detailed protocols and scientific insights for the synthesis of various heterocyclic compounds utilizing the versatile starting material, 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this key intermediate for the construction of novel molecular architectures with potential therapeutic applications.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates two reactive sites: an α-bromoketone moiety and a brominated thiophene ring. The α-bromoketone is a potent electrophile, susceptible to nucleophilic substitution, making it an excellent precursor for a variety of cyclization reactions. The presence of the thiophene ring, a common scaffold in medicinal chemistry, and the additional bromo-substituent offer further opportunities for functionalization, for instance, through cross-coupling reactions.[1][2]
This combination of features makes this compound a valuable building block for the synthesis of diverse heterocyclic systems, including thiazoles, imidazopyridines, and furans. These heterocyclic motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules.[3][4]
Synthesis of 2-Amino-4-(5-bromothiophen-2-yl)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring.[5][6] The reaction proceeds via the condensation of an α-haloketone with a thioamide or thiourea.[5][6][7][8]
Mechanistic Rationale
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the electrophilic α-carbon of the ketone, leading to the displacement of the bromide ion in an SN2 fashion.[5][8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the aromatic thiazole ring. The use of a slight excess of the thioamide component is common to ensure complete consumption of the α-haloketone.[8]
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (5%)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 284 mg).
-
Add thiourea (e.g., 1.2 mmol, 91 mg).
-
Add ethanol (e.g., 10 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed during the reaction.[5][8] This will precipitate the free base of the aminothiazole.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 2-amino-4-(5-bromothiophen-2-yl)thiazole.
Data Summary
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| This compound | Thiourea | Ethanol | 2-4 h | >85 |
Workflow Diagram
Caption: Hantzsch Thiazole Synthesis Workflow.
Synthesis of 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities.[3][9] The Tschitschibabin reaction provides a direct route to this scaffold through the condensation of a 2-aminopyridine with an α-haloketone.[3]
Mechanistic Rationale
The synthesis initiates with the SN2 reaction between the pyridine nitrogen of 2-aminopyridine and the α-carbon of this compound to form an N-phenacylpyridinium bromide intermediate.[3] This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. A subsequent dehydration step furnishes the aromatic imidazo[1,2-a]pyridine ring system. The reaction is often carried out in a high-boiling solvent like ethanol or under microwave irradiation to facilitate the cyclization.[3]
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
2-Aminopyridine (or substituted 2-aminopyridines) (1.1 eq)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 284 mg) and 2-aminopyridine (e.g., 1.1 mmol, 103 mg) in ethanol (15 mL).
-
Add sodium bicarbonate (e.g., 2.0 mmol, 168 mg) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Summary
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| This compound | 2-Aminopyridine | Ethanol | 6-8 h | 70-85 |
Reaction Scheme Diagram
Caption: Synthesis of Imidazo[1,2-a]pyridines.
Synthesis of Polysubstituted Furans via Paal-Knorr Type Synthesis
Polysubstituted furans are important structural motifs in many natural products and pharmaceuticals.[10][11] A common route to furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[11] The requisite 1,4-dicarbonyl intermediate can be prepared via the reaction of an α-haloketone with a β-dicarbonyl compound.[10]
Mechanistic Rationale
The synthesis begins with the base-mediated alkylation of a β-dicarbonyl compound (e.g., ethyl acetoacetate) with this compound. The resulting 1,4-dicarbonyl intermediate is then subjected to acid-catalyzed cyclization and dehydration to afford the polysubstituted furan.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Sodium ethoxide (NaOEt) in ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure: Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate
-
In a round-bottom flask cooled in an ice bath, prepare a solution of sodium ethoxide in ethanol.
-
Slowly add ethyl acetoacetate to the sodium ethoxide solution with stirring.
-
After stirring for 15-20 minutes, add a solution of this compound in ethanol dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Neutralize the reaction mixture with dilute acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate can be used in the next step without further purification.
Step 2: Cyclization to the Furan
-
Dissolve the crude 1,4-dicarbonyl intermediate in a suitable solvent like glacial acetic acid or toluene.
-
Add a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Summary
| Starting Material | Reagent | Key Steps | Yield (%) |
| This compound | Ethyl acetoacetate | 1. Alkylation2. Acid-catalyzed cyclization | 60-75 (over two steps) |
Logical Relationship Diagram
Caption: Logical flow for Paal-Knorr type furan synthesis.
Concluding Remarks
This compound serves as a highly effective and versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in these notes for the synthesis of thiazoles, imidazopyridines, and furans are robust and can be adapted for the creation of diverse compound libraries for drug discovery and development programs. The dual reactivity of this starting material provides a powerful platform for the generation of molecular complexity from a readily accessible chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Introduction: The Strategic Importance of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone in Contemporary Drug Discovery
This compound is a pivotal building block for medicinal chemists and materials scientists. Its structure, featuring an α-bromo ketone adjacent to a 5-bromothiophene moiety, presents two distinct and versatile reaction sites. The thiophene ring is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for phenyl groups, thereby enhancing biological activity and optimizing pharmacokinetic profiles. The α-bromo ketone functionality is a potent electrophile, primed for nucleophilic substitution, making this reagent a cornerstone for the synthesis of a diverse array of complex molecules, including kinase inhibitors and novel heterocyclic scaffolds. This guide provides a comprehensive overview of the mechanistic principles and detailed protocols for leveraging this compound in nucleophilic substitution reactions, with a focus on practical application and troubleshooting.
Mechanistic Insights: The SN2 Pathway at the α-Carbon
The primary reaction pathway for nucleophilic substitution on this compound is the bimolecular nucleophilic substitution (SN2) reaction.[1] This is a single-step process where a nucleophile attacks the electrophilic α-carbon, concurrently displacing the bromide leaving group.
The reactivity of the α-carbon is significantly enhanced by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl oxygen polarizes the C-Br bond, rendering the α-carbon more electrophilic and susceptible to nucleophilic attack.
Key Mechanistic Considerations:
-
Stereochemistry: If the α-carbon were chiral, the SN2 mechanism would proceed with an inversion of stereochemistry.
-
Nucleophile Strength: Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates.
-
Leaving Group: Bromide is an excellent leaving group due to its ability to stabilize the negative charge.
-
Solvent Effects: Polar aprotic solvents, such as acetone, acetonitrile, or dimethylformamide (DMF), are typically preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity.[2]
Visualizing the Experimental Workflow
Caption: A generalized workflow for nucleophilic substitution reactions.
Detailed Experimental Protocols
The following protocols provide a starting point for the nucleophilic substitution of this compound with common nucleophiles. Optimization may be required based on the specific nucleophile and desired product.
Protocol 1: Reaction with a Primary or Secondary Amine
This protocol describes a general procedure for the synthesis of α-amino ketones.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetone or acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetone or acetonitrile (approximately 0.1-0.5 M concentration).
-
Add the amine nucleophile (1.1-1.5 eq) to the solution.
-
Add the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq). The use of an inorganic base like K₂CO₃ can simplify work-up as it can be easily filtered off.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60 °C) as needed. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with a Thiol
This protocol outlines a general procedure for the synthesis of α-thio ketones.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous DMF or THF.
-
If using NaH, cool the solution to 0 °C and add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate. If using K₂CO₃, it can be added directly with the thiol at room temperature.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water (especially if NaH was used).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Process Optimization and Troubleshooting
The success of the nucleophilic substitution reaction can be influenced by several factors. The following table provides guidance on optimizing the reaction conditions.
| Parameter | Variation | Rationale and Expected Outcome |
| Nucleophile | Stronger (e.g., thiolate > amine) vs. Weaker (e.g., alcohol) | Stronger nucleophiles will react faster. For weaker nucleophiles, stronger bases and higher temperatures may be required. |
| Sterically hindered vs. unhindered | Less sterically hindered nucleophiles will react faster due to better access to the α-carbon. | |
| Base | Stronger (e.g., NaH, K₂CO₃) vs. Weaker (e.g., Et₃N) | A base is required to neutralize the HBr byproduct. For amine nucleophiles, the amine itself can act as the base, but an additional, non-nucleophilic base is often added to drive the reaction to completion. For thiols, a base is necessary to generate the more nucleophilic thiolate. |
| Solvent | Polar aprotic (Acetone, ACN, DMF) vs. Polar protic (Ethanol) | Polar aprotic solvents are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents, thus preserving its reactivity.[3] |
| Temperature | Room temperature vs. Elevated temperature | Increasing the temperature will generally increase the reaction rate. However, it may also lead to the formation of side products. Start at room temperature and gently heat if the reaction is sluggish. |
Troubleshooting Common Issues
Caption: A decision tree for troubleshooting common issues.
Common Side Reactions:
-
Elimination: In the presence of a strong, sterically hindered base, an elimination reaction to form an α,β-unsaturated ketone can compete with substitution.[4]
-
Over-alkylation: With primary amine nucleophiles, the secondary amine product can also act as a nucleophile, leading to the formation of a tertiary amine. Using an excess of the primary amine can help to minimize this.[5]
-
Favorskii Rearrangement: While less common under these conditions, treatment of α-halo ketones with strong bases can sometimes lead to a Favorskii rearrangement.
Safety and Handling Precautions
This compound is a lachrymator and should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.[6]
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors. A thorough understanding of the underlying SN2 mechanism and careful control of reaction parameters are key to achieving high yields and purity of the desired products.
References
Application Notes and Protocols for the Utilization of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Thiophene Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within this landscape, heterocyclic scaffolds serve as foundational frameworks for inhibitor design. The thiophene ring, in particular, is a privileged structure in medicinal chemistry.[1] As a bioisostere of the phenyl ring, it offers a unique combination of electronic properties and metabolic stability. Thiophene-based compounds, especially those fused with other heterocyclic systems like pyrimidine (thienopyrimidines), have demonstrated potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Jun N-terminal kinases (JNK), and Aurora kinases.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the use of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone as a versatile precursor for the synthesis of novel kinase inhibitors. This bifunctional building block offers two distinct reactive sites, enabling a divergent synthetic approach to a wide array of inhibitor scaffolds.
Chemical & Structural Rationale: Why this compound is an Ideal Precursor
The synthetic utility of this compound stems from its distinct chemical functionalities:
-
The α-Bromoketone Moiety: This is a highly reactive electrophilic center, primed for participation in the classical Hantzsch thiazole synthesis. This reaction allows for the facile construction of a 2-aminothiazole ring, a common core structure in many approved kinase inhibitors, including the multi-kinase inhibitor Dasatinib.[1][3][4]
-
The 5-Bromo-Thiophene Ring: The bromine atom on the thiophene ring provides a handle for further structural diversification through modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of a variety of aryl and heteroaryl substituents, which is crucial for modulating the inhibitor's potency, selectivity, and pharmacokinetic properties.
The combination of these two reactive sites in a single molecule allows for a streamlined and efficient synthesis of complex kinase inhibitor libraries.
Synthetic Strategy: A Two-Stage Approach to Kinase Inhibitor Scaffolds
The overall strategy for utilizing this compound involves a two-stage process:
-
Stage 1: Formation of the Core Scaffold. The α-bromoketone is reacted with a thiourea or a substituted thiourea via the Hantzsch reaction to form the key intermediate, 2-amino-4-(5-bromothiophen-2-yl)thiazole.
-
Stage 2: Diversification and Functionalization. The 5-bromo position on the thiophene ring of the intermediate is then modified using palladium-catalyzed cross-coupling reactions to introduce various substituents, thereby generating a library of potential kinase inhibitors.
Caption: General two-stage synthetic workflow.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-Amino-4-(5-bromothiophen-2-yl)thiazole
This protocol details the Hantzsch thiazole synthesis to create the core scaffold.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (50 mL).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the pH is approximately 7-8.
-
A precipitate of the product should form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure of 2-amino-4-(5-bromothiophen-2-yl)thiazole.
-
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be conducted at a moderate reflux temperature, promoting the reaction rate without significant decomposition.
-
Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the more expensive bromoketone precursor.
-
Sodium Bicarbonate Wash: The Hantzsch reaction produces HBr as a byproduct, which protonates the amino group of the product, forming a hydrobromide salt. The sodium bicarbonate wash neutralizes this salt to yield the free amine, which is typically less soluble in the reaction mixture and precipitates out, aiding in its isolation.
Part 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the 2-amino-4-(5-bromothiophen-2-yl)thiazole intermediate with various arylboronic acids.
Materials:
-
2-Amino-4-(5-bromothiophen-2-yl)thiazole (from Part 1)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., potassium carbonate [K₂CO₃], 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents as in Part 1.
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-amino-4-(5-bromothiophen-2-yl)thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (5 mol%). Then, add the degassed solvent system (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 90-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-(5-arylthiophen-2-yl)thiazole product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.
-
Mixed Solvent System: The use of an organic solvent like dioxane with water is common in Suzuki couplings. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base (potassium carbonate).
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Celite Filtration: Celite is a filter aid that helps to remove fine particles of the palladium catalyst and inorganic salts, which might otherwise complicate the subsequent purification steps.
Caption: Detailed experimental workflows.
Data Presentation: Expected Outcomes and Structure-Activity Relationships (SAR)
The following table presents hypothetical data for a series of synthesized inhibitors to illustrate how results can be structured. The biological activity is represented by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC₅₀ values indicate higher potency.
| Compound ID | R-Group (from Arylboronic Acid) | Yield (%) | VEGFR-2 IC₅₀ (nM) | Aurora A IC₅₀ (nM) |
| Inhibitor-1 | Phenyl | 75 | 150 | >1000 |
| Inhibitor-2 | 4-Methoxyphenyl | 82 | 85 | 850 |
| Inhibitor-3 | 3,4-Dimethoxyphenyl | 78 | 45 | 600 |
| Inhibitor-4 | 4-Chlorophenyl | 71 | 120 | >1000 |
| Inhibitor-5 | 4-(Trifluoromethyl)phenyl | 65 | 95 | 920 |
Analysis of Structure-Activity Relationships (SAR):
-
Electron-Donating Groups: The introduction of electron-donating methoxy groups on the phenyl ring (Inhibitor-2 and Inhibitor-3) appears to enhance potency against VEGFR-2 compared to the unsubstituted phenyl ring (Inhibitor-1). This suggests that increased electron density in this region may be favorable for binding.
-
Steric and Electronic Effects: The 4-chloro (Inhibitor-4) and 4-trifluoromethyl (Inhibitor-5) substituents, which are electron-withdrawing, result in slightly decreased or comparable potency to the unsubstituted analog, indicating a complex interplay of steric and electronic factors.
-
Selectivity: All synthesized compounds show significantly higher potency for VEGFR-2 over Aurora A, suggesting that this scaffold possesses a degree of inherent selectivity.
These initial findings would guide the next round of synthesis, perhaps exploring a wider range of substitutions on the phenyl ring to further optimize potency and selectivity.
Self-Validating Systems and Quality Control
For every synthesized compound, a rigorous characterization protocol is essential to ensure its identity and purity, which is fundamental for the reliability of biological data.
-
Structural Confirmation: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. ¹H and ¹³C NMR spectroscopy are required to verify the chemical structure and the successful incorporation of the desired substituents.
-
Purity Assessment: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compounds, with a purity of >95% being the standard for compounds intended for biological screening.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its dual reactivity allows for the efficient construction of a 2-amino-4-(thiophen-2-yl)thiazole core, which can be readily diversified through palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold and to develop new, potent, and selective kinase inhibitors for therapeutic applications.
References
- 1. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic Application of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone in Material Science
Abstract
This document serves as a comprehensive technical guide for researchers and scientists on the application of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone in the synthesis of advanced functional materials. This versatile building block is instrumental in the development of novel organic semiconductors, particularly for applications in organic electronics. Herein, we provide detailed protocols, elucidate the underlying chemical principles, and present data-driven insights to facilitate the synthesis and application of materials derived from this key precursor.
Introduction: The Versatility of this compound in Material Synthesis
This compound is a bifunctional molecule of significant interest in material science. Its structure, featuring a brominated thiophene ring and an α-bromo ketone, offers multiple reactive sites for a variety of chemical transformations. The thiophene moiety is a well-established electron-rich aromatic unit that forms the backbone of many high-performance conjugated polymers, facilitating efficient charge transport. The bromine substituents, strategically positioned on the thiophene ring and the acetyl group, allow for selective functionalization through cross-coupling and condensation reactions.
This unique combination of reactive groups makes this compound a valuable precursor for the synthesis of complex molecular architectures, including fused-ring systems and donor-acceptor copolymers. These materials are at the forefront of research in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to precisely control the molecular structure through reactions involving this precursor enables the fine-tuning of the electronic and photophysical properties of the resulting materials, which is crucial for optimizing device performance.
Core Applications & Synthetic Protocols
Synthesis of Thieno[3,2-b]thiophene-Based Conjugated Polymers
A primary application of this compound is in the synthesis of thieno[3,2-b]thiophene derivatives. The thieno[3,2-b]thiophene core is a rigid and planar fused aromatic system that promotes strong intermolecular π-π stacking, a key factor for achieving high charge carrier mobility in organic semiconductors.[1]
This protocol details a common route to a 2,5-dibromothieno[3,2-b]thiophene monomer, a versatile building block for various conjugated polymers. The synthesis proceeds via an intramolecular cyclization followed by bromination.
Step 1: Synthesis of Thieno[3,2-b]thiophene
-
Rationale: This step involves the construction of the fused thieno[3,2-b]thiophene ring system from 3-bromothiophene, which is a common starting material for this class of compounds. Although not starting directly from the title compound, understanding this foundational synthesis is crucial. A typical method was reported by Fuller and co-workers.[2]
-
Procedure:
-
Thieno[3,2-b]thiophene can be prepared from 3-bromothiophene through a multi-step synthesis involving lithiation, reaction with sulfur, and subsequent cyclization.[1]
-
Step 2: Bromination of the Thieno[3,2-b]thiophene Core
-
Rationale: To prepare a monomer suitable for polymerization via cross-coupling reactions, bromine atoms are introduced at the reactive 2- and 5-positions of the thieno[3,2-b]thiophene core. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this purpose.
-
Procedure:
-
Dissolve thieno[3,2-b]thiophene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2,5-dibromothieno[3,2-b]thiophene.[2]
-
Caption: Synthesis workflow for 2,5-dibromothieno[3,2-b]thiophene monomer.
-
Rationale: The 2,5-dibromothieno[3,2-b]thiophene monomer can be polymerized with a diboronic acid or ester comonomer using a palladium-catalyzed Suzuki coupling reaction. This is a robust and widely used method for forming carbon-carbon bonds in the synthesis of conjugated polymers.[3][4]
-
Procedure:
-
In a Schlenk flask, combine 2,5-dibromothieno[3,2-b]thiophene (1.0 eq), an aryl diboronic acid pinacol ester comonomer (1.0 eq), and a phase transfer agent such as Aliquat 336 in a degassed solvent system (e.g., toluene).
-
Add an aqueous solution of a base, typically 2M sodium carbonate.
-
Purge the mixture with an inert gas (e.g., argon) for 15-30 minutes.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and purify it further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum.
-
| Polymer | Comonomer | Molecular Weight (Mn, kDa) | HOMO Level (eV) | LUMO Level (eV) | Application |
| PTT-BT | Benzothiadiazole | 15-30 | -5.2 to -5.5 | -3.1 to -3.4 | OPV, OFET |
| PTT-DPP | Diketopyrrolopyrrole | 20-50 | -5.3 to -5.6 | -3.5 to -3.8 | OFET, OPV |
| PTT-Qx | Quinoxaline | 18-40 | -5.1 to -5.4 | -3.0 to -3.3 | OPV |
Synthesis of Donor-Acceptor (D-A) Copolymers
Donor-acceptor (D-A) copolymers are a major class of materials for organic photovoltaics.[5] They consist of alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. This architecture leads to intramolecular charge transfer, which is beneficial for light absorption and charge separation. Thieno[3,2-b]thiophene derivatives, synthesized from precursors like this compound, are excellent donor units.
Caption: Design principle of donor-acceptor copolymers for OPV applications.
-
Rationale: Stille coupling is another powerful palladium-catalyzed cross-coupling reaction for polymer synthesis, which involves the reaction of an organostannane with an organohalide. It is often preferred for its tolerance to a wide range of functional groups.
-
Procedure:
-
Synthesize a distannylated donor monomer, for example, 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene. This can be achieved by reacting 2,5-dibromothieno[3,2-b]thiophene with hexamethylditin in the presence of a palladium catalyst.
-
In a Schlenk flask, dissolve the distannylated thieno[3,2-b]thiophene monomer (1.0 eq) and a dibrominated acceptor comonomer (e.g., a benzothiadiazole derivative) (1.0 eq) in a dry, degassed solvent such as toluene or chlorobenzene.
-
Purge the solution with argon for 15-30 minutes.
-
Add a palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and a phosphine ligand, such as tri(o-tolyl)phosphine [P(o-tol)₃].
-
Heat the reaction mixture to 90-110 °C and stir for 24-72 hours under an inert atmosphere.
-
Follow the precipitation, collection, and purification steps as described in Protocol 2.
-
Conclusion and Future Perspectives
This compound and its derivatives are undeniably crucial building blocks in the synthesis of advanced organic materials. The protocols and principles outlined in this document demonstrate the strategic importance of this compound in creating functional polymers with tunable properties for organic electronic devices. The ability to construct rigid, planar backbones like thieno[3,2-b]thiophene is fundamental to achieving high device performance.
Future research will likely focus on developing more efficient and sustainable synthetic routes to these monomers and polymers. Furthermore, the exploration of novel donor and acceptor combinations will continue to push the efficiency limits of organic solar cells and the performance of other organic electronic devices. The versatility of the chemical handles on the this compound precursor ensures its continued relevance in the ever-evolving field of material science.
References
- 1. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Donor–acceptor type conjugated copolymers based on alternating BNBP and oligothiophene units: from electron acceptor to electron donor and from amorphous to semicrystalline - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to Sₙ2 Reactions with 2-Bromo-1-(5-bromothiophen-2-yl)ethanone for the Synthesis of Novel Thiophene Derivatives
Abstract
2-Bromo-1-(5-bromothiophen-2-yl)ethanone is a highly versatile bi-electrophilic building block pivotal in medicinal chemistry and materials science.[1] Its value stems from two reactive sites: a bromo-substituted thiophene ring and an α-bromoketone moiety. The α-bromomethyl group is particularly activated for bimolecular nucleophilic substitution (Sₙ2), providing a reliable pathway for carbon-heteroatom and carbon-carbon bond formation.[1] This application note delivers an in-depth guide for researchers, covering the mechanistic principles, a detailed experimental protocol, safety considerations, and troubleshooting for performing Sₙ2 reactions with this substrate.
Mechanistic Insights: The Sₙ2 Pathway in α-Bromoketones
The high reactivity of this compound in Sₙ2 reactions is a direct consequence of its α-haloketone structure. The adjacent carbonyl group significantly influences the reaction kinetics and pathway in several ways:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the carbonyl group polarizes the α-carbon, making it highly electrophilic and susceptible to attack by nucleophiles.
-
Transition State Stabilization: During the Sₙ2 reaction, the incoming nucleophile attacks the α-carbon from the backside relative to the bromine leaving group.[2] The p-orbitals of the carbonyl group can overlap with the developing p-orbital on the α-carbon in the trigonal bipyramidal transition state, delocalizing the negative charge and lowering the activation energy.[3] This orbital overlap makes the Sₙ2 reaction exceptionally facile for α-haloketones compared to simple alkyl halides.[3]
-
Suppression of Sₙ1 Pathway: The alternative Sₙ1 pathway, which involves the formation of a carbocation intermediate, is strongly disfavored. An α-carbonyl carbocation is significantly destabilized by the powerful inductive-withdrawing effect of the adjacent carbonyl oxygen, making its formation energetically prohibitive.[4]
A critical consideration is the basicity of the nucleophile. While the α-carbon is primed for substitution, the α-protons are also acidic. The use of strong, sterically hindered bases can lead to competing elimination reactions or the formation of α-haloenolate ions, which can participate in undesired side reactions.[4] Therefore, weakly basic, potent nucleophiles are ideal for achieving clean substitution.[4][5]
Core Experimental Protocol: Synthesis of 1-(5-Bromothiophen-2-yl)-2-morpholinoethan-1-one
This protocol details the Sₙ2 reaction of this compound with morpholine, a common secondary amine, as the nucleophile.
Materials & Equipment
-
Reagents: this compound (CAS: 10531-44-9), Morpholine, Acetone (anhydrous), Ethyl acetate, Deionized water, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp, glass column for chromatography, standard laboratory glassware.
Quantitative Data
| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| This compound | 283.97[1] | 1.0 | 5.0 | 1.42 g |
| Morpholine | 87.12 | 1.2 | 6.0 | 0.52 g (0.52 mL) |
| Acetone (Solvent) | - | - | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 5.0 mmol).
-
Dissolution: Add 50 mL of anhydrous acetone to the flask. Stir the mixture under a nitrogen atmosphere until the solid is completely dissolved.
-
Nucleophile Addition: Slowly add morpholine (0.52 mL, 6.0 mmol) to the solution at room temperature using a syringe or dropping funnel over 5 minutes. A white precipitate (morpholine hydrobromide) may form as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible under UV light.
-
Workup - Quenching & Filtration: Once the reaction is complete, filter the mixture to remove the precipitated morpholine hydrobromide. Pour the filtrate into a separatory funnel containing 100 mL of deionized water.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
-
Characterization: Characterize the final product, 1-(5-bromothiophen-2-yl)-2-morpholinoethan-1-one, using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: General Experimental Workflow
Safety & Handling Protocol
This compound is a potent alkylating agent and must be handled with extreme care.[1]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, nitrile gloves, and a flame-retardant lab coat.[6] Gloves must be inspected before use and changed immediately if contamination occurs.[6]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | 1. Inactive nucleophile. 2. Low reaction temperature. 3. Impure starting material. | 1. Use a fresh, high-purity nucleophile. 2. Gently heat the reaction to 40-50 °C, monitoring for side products. 3. Verify the purity of the α-bromoketone by NMR or melting point. |
| Multiple products observed on TLC | 1. Use of a strong base leading to elimination/enolization.[4] 2. Reaction temperature is too high. 3. Di-substitution (if nucleophile has multiple reactive sites). | 1. Switch to a less basic nucleophile. Consider using a non-nucleophilic base (e.g., K₂CO₃) if a proton acceptor is needed. 2. Run the reaction at room temperature or below. 3. Use a nucleophile with a single reactive site or use protecting group strategies. |
| Low isolated yield after workup | 1. Product is water-soluble. 2. Incomplete extraction. 3. Product loss during purification. | 1. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the organic product. 2. Increase the number of extractions. 3. Choose an appropriate solvent system for chromatography to ensure good separation and recovery. |
Conclusion
This compound is an exemplary substrate for Sₙ2 reactions, offering a predictable and efficient route to a wide array of functionalized thiophene derivatives. By understanding the underlying mechanistic principles and adhering to the detailed protocols for reaction execution, purification, and safety, researchers can effectively leverage this powerful building block in the synthesis of complex molecular architectures for drug discovery and materials science applications.
References
- 1. This compound | RUO [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Thiophene-Containing Fused Ring Systems from 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Introduction: The Strategic Value of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone in Heterocyclic Chemistry
Thiophene and its fused ring derivatives are cornerstones in medicinal chemistry and materials science, owing to their diverse biological activities and valuable electronic properties.[1][2] The thiophene nucleus is considered a privileged pharmacophore, appearing in numerous FDA-approved drugs.[1] Fused thiophene systems, such as thieno[3,2-b]thiophene, are of particular interest as they form the backbone of organic semiconductors and functional materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][4]
The starting material, this compound, is a highly versatile bifunctional building block for the synthesis of these valuable fused ring systems.[5][6] Its reactivity is characterized by two key electrophilic sites: the α-bromoketone moiety and the bromine atom on the thiophene ring.[5] This dual reactivity allows for a range of selective chemical transformations, enabling the construction of complex molecular architectures through sequential and one-pot reactions. This application note provides detailed protocols and scientific insights into the synthesis of various thiophene-containing fused ring systems from this strategic precursor.
Synthetic Strategies and Mechanistic Considerations
The synthesis of fused ring systems from this compound can be approached through several established synthetic methodologies. The choice of strategy depends on the desired heterocyclic core. This guide will focus on three principal and highly effective approaches:
-
Hantzsch Thiazole Synthesis: For the construction of thienyl-thiazole derivatives.
-
Gewald Aminothiophene Synthesis: For the formation of substituted aminothiophenes, which can be further cyclized.
-
Palladium-Catalyzed Cross-Coupling Reactions: For intramolecular cyclization to form thieno[3,2-b]thiophene and related systems.
Hantzsch Thiazole Synthesis: Constructing Thienyl-Thiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of a thiazole ring by reacting an α-haloketone with a thioamide.[7][8][9] In this case, the α-bromoketone functionality of this compound readily participates in this reaction.
Mechanism: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring.[9][10]
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Amino-4-(5-bromothiophen-2-yl)thiazole
This protocol details the synthesis of a 2-aminothienyl-thiazole derivative using thiourea as the thioamide component.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free base of the product.[10]
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid product under vacuum to obtain 2-Amino-4-(5-bromothiophen-2-yl)thiazole.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | 283.97 | 1.0 | (User defined) |
| Thiourea | 76.12 | 1.2 | (Calculated) |
| Ethanol | - | - | (Sufficient volume) |
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
-
Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the starting bromoketone.
-
Sodium Bicarbonate Wash: The initial product is the HBr salt of the aminothiazole, which is often soluble in the reaction medium. Neutralization with a weak base like sodium bicarbonate deprotonates the thiazole nitrogen, leading to the precipitation of the less soluble free base, simplifying purification.[10]
Gewald Aminothiophene Synthesis: A Gateway to Fused Thieno[3,2-b]thiophenes
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[11][12][13] While the starting material is an α-bromoketone and not a simple ketone, a modified Gewald approach can be envisioned where the α-bromoketone first reacts with a sulfur nucleophile, followed by condensation with an activated nitrile. A more direct application involves the intramolecular cyclization of a precursor derived from the starting material.
A plausible synthetic route towards a thieno[3,2-b]thiophene core involves the conversion of the bromomethylketone to a thiomethylketone, followed by a Gewald-type intramolecular cyclization.
Experimental Protocol: Synthesis of a Thieno[3,2-b]thiophene Derivative (Hypothetical Route)
This protocol outlines a potential two-step synthesis of a substituted thieno[3,2-b]thiophene.
Step 1: Synthesis of 1-(5-bromothiophen-2-yl)-2-(cyanomethylthio)ethanone
-
In a suitable solvent such as acetone or acetonitrile, dissolve this compound (1.0 eq) and potassium thiocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter off the potassium bromide precipitate and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Step 2: Intramolecular Gewald-type Cyclization
-
Dissolve the product from Step 1 in a suitable solvent like ethanol or DMF.
-
Add a base such as sodium ethoxide or triethylamine.
-
Heat the reaction mixture to facilitate the intramolecular cyclization.
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene Syntheses by Ring Forming Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | RUO [benchchem.com]
- 6. PubChemLite - 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (C6H4Br2OS) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Synthesis of Conjugated Polymers Utilizing 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Introduction: The Role of Functionalized Thiophene Monomers in Advanced Conjugated Polymers
Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2][3] The electronic and physical properties of these materials are highly tunable through the chemical design of the polymer backbone and the incorporation of functional groups.[4] The monomer, 2-Bromo-1-(5-bromothiophen-2-yl)ethanone, is a versatile building block for the synthesis of novel conjugated polymers. The presence of two bromine atoms provides reactive sites for various cross-coupling polymerization reactions, while the ketone functionality can be either retained in the final polymer to influence its electronic properties and morphology or utilized as a reactive handle for post-polymerization modification or specific polymerization methodologies.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of conjugated polymers. We will explore several synthetic strategies, including Horner-Wadsworth-Emmons polycondensation for the synthesis of poly(thienylene vinylene)s and palladium-catalyzed cross-coupling reactions for the synthesis of polythiophenes with pendant ketone functionalities. For each methodology, a detailed, step-by-step protocol is provided, along with a discussion of the underlying chemical principles.
Synthetic Strategy 1: Horner-Wadsworth-Emmons Polycondensation for Poly(thienylene vinylene) Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, and it can be adapted for polymerization to synthesize poly(arylene vinylene)s.[5][7][8] In this approach, the bromoacetyl group of this compound is first converted to a phosphonate ester. This phosphonate-functionalized thiophene monomer can then undergo a polycondensation reaction with a dialdehyde comonomer to yield a poly(thienylene vinylene).
Workflow for Horner-Wadsworth-Emmons Polycondensation
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange [dspace.mit.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
derivatization of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone for pharmacological screening
Application Note & Protocol
Topic: A Versatile Platform for Pharmacological Screening: Derivatization of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone via Hantzsch Thiazole Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2][3] This application note details a robust and versatile methodology for the derivatization of this compound, a highly functionalized building block, to generate a library of novel 2-aminothiazole derivatives for pharmacological screening. We leverage the classic Hantzsch thiazole synthesis, a reliable and high-yielding cyclocondensation reaction.[4][5] This guide provides in-depth protocols for synthesis, purification, characterization, and a strategic workflow for subsequent pharmacological evaluation, with a focus on antimicrobial and anticancer screening. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methods for the discovery of new therapeutic leads.
Introduction: The Rationale for Derivatization
In modern drug discovery, the strategic modification of known chemical scaffolds is a cornerstone of lead generation. The starting material, This compound , is an ideal precursor for library synthesis due to its biselectrophilic nature.[6] It possesses two distinct reactive sites:
-
The α-Bromomethyl Ketone: The bromine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution (SN2) reactions.
-
The Electrophilic Carbonyl Carbon: This site is prone to attack by nucleophiles, a key step in many cyclization reactions.
By reacting this α-haloketone with various thioamides, we can readily access a diverse array of 4-(5-bromothiophen-2-yl)thiazole derivatives. This specific combination is of high interest because both thiophene and thiazole rings are independently recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10][11] Creating hybrid molecules containing both scaffolds offers a powerful strategy for exploring new chemical space and identifying novel bioactive agents.
Principle of the Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing compound.[12] The reaction is prized for its reliability, generally good yields, and the ease with which diverse substituents can be introduced by simply varying the thioamide starting material.
Causality of the Mechanism: The reaction proceeds through a well-established pathway. The initial and rate-determining step is typically the nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom (SN2 reaction).[4][13] This is favored because sulfur is a soft and highly effective nucleophile. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the stable, aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
General Protocol for the Synthesis of 4-(5-bromothiophen-2-yl)thiazole Derivatives
This protocol describes the synthesis of 2-amino-4-(5-bromothiophen-2-yl)thiazole using thiourea as the thioamide component. It can be readily adapted for other thioamides.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (95%), reagent grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.84 g, 10 mmol) and Thiourea (e.g., 0.91 g, 12 mmol).
-
Solvent Addition: Add 40 mL of 95% ethanol to the flask. The starting material may not fully dissolve at room temperature.
-
Reflux: Equip the flask with a condenser and place it in a heating mantle. Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The solution should become homogeneous as it heats.
-
Scientist's Note: Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent, maximizing the reaction rate. An excess of the thioamide is used to ensure the complete consumption of the more valuable α-bromoketone.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting ketone spot.
-
Cooling and Precipitation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate of the hydrobromide salt of the product may form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of a vigorously stirred, saturated sodium bicarbonate solution.
-
Scientist's Note: This step neutralizes the hydrobromic acid (HBr) byproduct and deprotonates the product, converting the more soluble salt form into the free base, which is typically less soluble in aqueous media and will precipitate out.
-
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts, followed by a small portion of cold ethanol (10 mL) to aid in drying.
-
Drying: Dry the collected solid product in a vacuum oven at 40-50°C to a constant weight.
Table 1: Example Reactants for Library Synthesis
| Thioamide Reactant | R-Group on Thiazole (Position 2) | Expected Product Class | Potential Pharmacological Interest |
|---|---|---|---|
| Thiourea | -NH₂ | 2-Aminothiazole | Broad-spectrum antimicrobial, kinase inhibitor |
| N-methylthiourea | -NHCH₃ | N-substituted 2-aminothiazole | Modulated solubility, anticancer |
| Thioacetamide | -CH₃ | 2-Methylthiazole | Anti-inflammatory |
| Thiobenzamide | -C₆H₅ (Phenyl) | 2-Phenylthiazole | Anticancer, antiviral |
Protocol for Product Characterization
Structural confirmation of the synthesized derivatives is critical. A combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Key signals to confirm product formation include:
-
The disappearance of the singlet for the -CH₂Br protons of the starting material (typically around δ 4.5-4.8 ppm).
-
The appearance of a new singlet for the thiazole C5-H proton (typically around δ 7.0-8.0 ppm).
-
Signals corresponding to the thiophene ring protons and any new substituents from the thioamide.
-
-
¹³C NMR: Provides confirmation of the carbon framework, including the characteristic signals for the thiazole and thiophene ring carbons.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI-MS) to confirm the molecular weight of the product. Look for the [M+H]⁺ ion corresponding to the calculated mass of the synthesized compound. The characteristic isotopic pattern for the two bromine atoms should be observable.
-
Protocol for a Pharmacological Screening Cascade
A tiered approach is efficient for screening a new compound library. This workflow prioritizes potent and non-toxic compounds for further investigation.
Caption: A tiered workflow for pharmacological screening.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.
-
Preparation: Prepare stock solutions of synthesized compounds (e.g., 10 mg/mL in DMSO). Prepare a 96-well microtiter plate with a two-fold serial dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration well in which no turbidity (bacterial growth) is observed.
-
Self-Validation: The positive control must show robust growth, and the negative control must remain clear. Compounds showing low MIC values (e.g., <16 µg/mL) are considered promising hits.[7]
-
Anticipated Results & Data Presentation
The derivatization strategy is expected to yield a series of novel thiophene-thiazole hybrids. The screening data can be effectively summarized in a table to facilitate structure-activity relationship (SAR) analysis.
Table 2: Hypothetical Antimicrobial Screening Data
| Compound ID | R-Group (Thiazole C2) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|---|
| TH-01 | -NH₂ | 16 | 32 |
| TH-02 | -NHCH₃ | 8 | 16 |
| TH-03 | -CH₃ | 64 | >128 |
| TH-04 | -C₆H₅ | 4 | 8 |
Data are hypothetical and for illustrative purposes only.
From such data, a preliminary SAR can be inferred. For instance, the hypothetical results in Table 2 suggest that substitution at the 2-position of the thiazole is critical for activity, with an aromatic phenyl group (TH-04) potentially enhancing potency against both Gram-positive and Gram-negative bacteria.
Conclusion
The derivatization of this compound via the Hantzsch thiazole synthesis represents a highly efficient and versatile platform for generating novel chemical entities for pharmacological screening. The protocols outlined herein provide a comprehensive guide for researchers, from the synthesis and characterization of a compound library to its systematic evaluation in biological assays. This strategic approach, combining two pharmacologically important scaffolds, holds significant promise for the discovery of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. This compound | RUO [benchchem.com]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is typically a two-step process. The first step involves the Friedel-Crafts acylation of 2-bromothiophene to yield 1-(5-bromothiophen-2-yl)ethanone. The second step is the alpha-bromination of the resulting ketone. While seemingly straightforward, achieving a high overall yield requires careful attention to reaction conditions, reagent quality, and work-up procedures.
This guide will address potential pitfalls in both stages of the synthesis, providing actionable solutions to improve your experimental outcomes.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Step 1: Friedel-Crafts Acylation of 2-Bromothiophene
Q1: My Friedel-Crafts acylation reaction has a very low yield or is not proceeding at all. What are the likely causes?
A1: Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst.[1][2] Ensure all glassware is flame-dried, and use anhydrous solvents and freshly opened or properly stored AlCl₃.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[3] This is because the product, an aryl ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the reaction. A slight excess of the Lewis acid (e.g., 1.1 equivalents) is often beneficial.
-
Poor Reagent Quality: The purity of your 2-bromothiophene and acetyl chloride is crucial. Impurities can lead to side reactions and lower yields. Consider purifying your starting materials if their quality is uncertain.
-
Sub-optimal Temperature: The reaction temperature can significantly impact the yield. While some reactions proceed at room temperature, others may require gentle heating. Conversely, excessively high temperatures can promote side reactions and decomposition.[1]
Q2: I'm observing significant foaming and a dark coloration of the reaction mixture. Is this normal, and can it be mitigated?
A2: Foaming and a change in color to dark brown or black are often observed during the Friedel-Crafts acylation of thiophene derivatives. While a color change is expected, excessive darkening can indicate side reactions or decomposition, potentially due to localized overheating. To mitigate this, ensure efficient stirring and control the rate of addition of the acylating agent or the thiophene substrate, especially at the beginning of the reaction. Performing the initial addition at a lower temperature (e.g., 0 °C) can also help to control the initial exotherm.
Q3: My work-up is difficult, with persistent emulsions forming. How can I improve the separation?
A3: Emulsion formation is a frequent challenge during the aqueous work-up of Friedel-Crafts reactions. To address this:
-
Quenching Technique: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2] This helps to break down the aluminum complexes more effectively.
-
Brine Wash: After the initial quench and separation, washing the organic layer with a saturated solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
Step 2: Alpha-Bromination of 1-(5-bromothiophen-2-yl)ethanone
Q4: I am getting a mixture of products, including what appears to be a di-brominated compound. How can I improve the selectivity for the mono-brominated product?
A4: The formation of di-brominated side products is a key challenge in this step. To enhance mono-bromination selectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for alpha-bromination as it can provide better selectivity for mono-bromination and avoids the generation of HBr as a byproduct.[4]
-
Controlled Reagent Addition: Adding the brominating agent (especially NBS) portion-wise or as a solution over time can help to maintain a low concentration of the brominating species in the reaction mixture, thus disfavoring di-bromination.[4][5]
-
Reaction Conditions: The choice of solvent and catalyst can influence selectivity. For instance, using a catalyst like acidic aluminum oxide can promote the desired alpha-bromination.[5]
Q5: My bromination reaction is sluggish, or the conversion is low. What can I do to drive the reaction to completion?
A5: Incomplete conversion can be due to several factors:
-
Insufficient Activation: The alpha-bromination of ketones often proceeds through an enol or enolate intermediate. The reaction can be catalyzed by acids or bases. If using NBS, the presence of a catalytic amount of a protic acid or a Lewis acid can accelerate the reaction.[5]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. It is advisable to start at a moderate temperature and monitor the reaction progress by TLC or GC before increasing the temperature.
Q6: I suspect some bromination is occurring on the thiophene ring instead of the acetyl group. How can I avoid this?
A6: While the acetyl group deactivates the thiophene ring towards further electrophilic substitution, ring bromination can still occur under certain conditions. To favor alpha-bromination over ring bromination:
-
Use of NBS: NBS is generally more selective for allylic and benzylic positions (and in this case, the alpha-position to the carbonyl) over aromatic rings, especially when used under radical initiation conditions (though an ionic mechanism is more likely here).
-
Avoid Strong Lewis Acids: Using strong Lewis acids as catalysts for the bromination step might promote electrophilic aromatic substitution on the thiophene ring.
III. Experimental Protocols
Protocol 1: Synthesis of 1-(5-bromothiophen-2-yl)ethanone (Friedel-Crafts Acylation)
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
2-Bromothiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound (Alpha-Bromination)
Materials:
-
1-(5-bromothiophen-2-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., chloroform, acetic acid)
-
Radical initiator (optional, e.g., AIBN or benzoyl peroxide, if a radical pathway is desired, though an ionic mechanism is also common)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(5-bromothiophen-2-yl)ethanone (1.0 equivalent) in a suitable solvent like CCl₄.
-
Reagent Addition: Add NBS (1.05-1.1 equivalents) to the solution. If desired, a catalytic amount of a radical initiator can be added.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the substrate and conditions.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
IV. Data Presentation
| Parameter | Friedel-Crafts Acylation | Alpha-Bromination |
| Key Reagents | 2-Bromothiophene, Acetyl Chloride, AlCl₃ | 1-(5-bromothiophen-2-yl)ethanone, NBS |
| Typical Solvents | Dichloromethane, Carbon Disulfide | Carbon Tetrachloride, Chloroform, Acetic Acid |
| Common Issues | Low yield, emulsion formation, dark coloration | Di-bromination, incomplete reaction |
| Reported Yields | ~80-90% | Variable, highly dependent on conditions |
V. Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Welcome to the dedicated technical support guide for 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this key biselectrophilic building block in their synthetic workflows.[1] The inherent reactivity of the α-bromoketone and thiophene moieties makes this compound a powerful synthetic intermediate, but it also presents unique challenges in purification. This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound.
Question: My final yield is significantly lower than expected after column chromatography. What are the likely causes?
Answer: High product loss during chromatographic purification of this compound typically stems from three main factors:
-
On-Column Degradation: Standard silica gel is inherently acidic (pH ≈ 4-5). α-Bromoketones can be sensitive to acid, leading to decomposition over the extended period of contact during column chromatography. The thiophene ring can also be susceptible to acid-catalyzed side reactions.
-
Irreversible Adsorption: Highly polar impurities or degradation byproducts can bind irreversibly to the silica, which may also trap some of your product.
-
Improper Fraction Collection: If the separation between your product and a closely eluting impurity is poor, you may have discarded fractions containing a significant amount of the desired compound in an attempt to achieve higher purity.
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the silica. Prepare a slurry of the silica gel in your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate) and add 1% triethylamine (Et₃N) by volume. This will neutralize the acidic sites and minimize degradation.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.[2] However, be aware that alumina has different selectivity, so you must re-optimize your solvent system using Thin Layer Chromatography (TLC).
-
Optimize Eluent and Flow Rate: A faster flow rate reduces the residence time on the column, minimizing potential degradation. Use TLC to find a solvent system where the product has an Rf value of approximately 0.3 to 0.4 for optimal separation.[2]
Question: I'm struggling to remove the starting material, 1-(5-bromothiophen-2-yl)ethanone, from my product. How can I improve the separation?
Answer: The starting material, lacking the α-bromo group, is significantly less polar than the desired product. This difference in polarity is the key to their separation.
Cause & Solution: Your eluent system is likely too polar, causing both compounds to elute too quickly and close together.
-
Shallow Gradient Elution: Start with a very non-polar mobile phase (e.g., 100% Hexane or 99:1 Hexane/Ethyl Acetate). Collect fractions and slowly increase the polarity of the eluent in small increments (e.g., 1-2% increases in the polar solvent component). This will hold the more polar product on the column longer while allowing the less polar starting material to elute first.
-
TLC Analysis is Crucial: Before running the column, run several TLC plates with varying solvent systems (e.g., Hexane/EtOAc, Hexane/DCM). The ideal system will show a clear separation (ΔRf > 0.15) between the starting material spot and the product spot.
Question: My purified product is an oil that refuses to crystallize. How can I induce solidification?
Answer: While this compound is often a solid, residual solvent or minor impurities can suppress its melting point, resulting in an oil or waxy solid.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvent is removed by placing the oil under a high vacuum for several hours, possibly with gentle warming (e.g., 30-40°C) if the compound is stable at that temperature.
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble, such as cold hexanes or pentane. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action creates nucleation sites that can initiate crystallization. Once crystals form, they can be filtered and washed with more cold solvent.
-
Seeding: If you have a small crystal of pure material from a previous batch, add it to the oil. This "seed crystal" will provide a template for further crystal growth.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or diethyl ether). Then, slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.
Frequently Asked Questions (FAQs)
Question: What are the primary impurities I should expect in my crude this compound?
Answer: The impurity profile is largely dependent on the reaction conditions. The most common impurities are:
-
Unreacted Starting Material: 1-(5-bromothiophen-2-yl)ethanone (less polar).[1][3]
-
Di-brominated Byproduct: 2,2-Dibromo-1-(5-bromothiophen-2-yl)ethanone (often has similar polarity to the product, making it difficult to separate).
-
Solvent Residues: Acetic acid, CH₂Cl₂, or other reaction solvents.[4]
-
Degradation Products: Resulting from exposure to heat, light, or acid/base during workup.
| Impurity | Common Name | Expected Polarity (vs. Product) | Identification Method |
| C₆H₅BrOS | 2-Acetyl-5-bromothiophene | Less Polar | NMR (absence of -CH₂Br signal, presence of -CH₃ singlet ~2.5 ppm), LC-MS (lower mass) |
| C₆H₃Br₃OS | 2,2-Dibromoacetyl... | Similar or Slightly More Polar | NMR (presence of -CHBr₂ singlet), LC-MS (higher mass) |
| - | Degradation Products | Variable | Broad signals in NMR, multiple peaks in LC-MS |
Question: How should I properly store the purified product to ensure its stability?
Answer: this compound is a reactive compound and should be stored with care to prevent decomposition. The recommended storage conditions are:
-
Temperature: Store in a freezer (-20°C) or under refrigeration (2-8°C).[5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-related degradation.
-
Light: Keep in a dark place, using an amber vial or a flask wrapped in aluminum foil.[5]
Question: What are the critical safety precautions for handling this compound?
Answer: This compound is hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Corrosive and Lachrymatory: It can cause severe skin burns and eye damage and is a tear-producing agent.[6]
-
Handling: Always handle this compound in a certified chemical fume hood.[6]
-
PPE: Wear chemical-resistant gloves (nitrile is often insufficient; consider thicker gloves or double-gloving), a flame-resistant lab coat, and chemical splash goggles with a face shield.[6]
-
Disposal: Dispose of waste as hazardous chemical waste according to your institution's guidelines. Do not discharge to sewer systems.[6]
Experimental Protocols & Workflows
Purification Workflow Overview
Caption: General workflow for the purification of this compound.
Protocol 1: Flash Column Chromatography
This protocol is ideal for separating the product from both more and less polar impurities.
-
TLC Analysis: Develop a TLC solvent system that gives the product an Rf of ~0.3-0.4. A gradient of Ethyl Acetate in Hexane (e.g., starting from 2% up to 15%) is a common starting point.
-
Column Packing (Wet Slurry Method):
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Fill the column about halfway with the initial, non-polar eluent (e.g., 98:2 Hexane/EtOAc).
-
Prepare a slurry of silica gel in the same eluent. Pour the slurry into the column.
-
Use gentle air pressure to pack the silica bed firmly, allowing excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.[2]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).
-
Carefully apply the concentrated sample solution to the top of the silica bed.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting non-polar solvent system.
-
Collect fractions and monitor their contents by TLC.
-
If necessary, gradually increase the eluent polarity to elute your product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under a high vacuum to remove any final traces of solvent.
-
Troubleshooting Chromatography
Caption: Decision tree for troubleshooting separations via column chromatography.
References
side reactions in the bromination of 2-acetyl-5-bromothiophene
An In-Depth Guide to Navigating Side Reactions in the Bromination of 2-Acetylthiophene
Technical Support Center
Welcome to the technical support center for drug development professionals, researchers, and scientists. This guide provides expert insight into managing and troubleshooting the common side reactions encountered during the electrophilic bromination of 2-acetylthiophene. The primary objective of this synthesis is typically the formation of 2-acetyl-5-bromothiophene, a valuable building block in medicinal chemistry and material science.[1] However, the inherent reactivity of the thiophene ring often leads to undesired byproducts. This document offers a structured, in-depth analysis of these challenges in a question-and-answer format, providing not just solutions but the mechanistic reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of this reaction and why is it challenging?
The principal goal is the regioselective synthesis of 2-acetyl-5-bromothiophene via electrophilic aromatic substitution. The challenge arises from the high reactivity of the thiophene ring, which, despite the deactivating effect of the C2-acetyl group, remains susceptible to over-bromination.[2] Careful control of reaction conditions is paramount to prevent the formation of polybrominated species and other side products.
Q2: What are the most common side reactions observed?
The most prevalent side reactions are:
-
Polybromination: The formation of dibrominated products, such as 2-acetyl-4,5-dibromothiophene.
-
α-Bromination of the Acetyl Group: Bromination of the methyl group of the acetyl moiety to form 2-(bromoacetyl)-5-bromothiophene.[3][4]
-
Degradation and Tar Formation: Under harsh acidic or thermal conditions, the thiophene ring can degrade, leading to complex, insoluble polymeric materials (tar).[2]
Q3: My reaction mixture turned dark brown or black. What does this indicate?
A dark coloration or the formation of black tar often signifies degradation of the thiophene ring.[5] This can be caused by several factors, including the use of an overly aggressive Lewis acid catalyst (like AlCl₃), excessively high temperatures, or the presence of strong oxidizing agents.[2][6] Using milder conditions and ensuring high-purity starting materials can mitigate this issue.
Q4: How can I improve the regioselectivity and minimize byproduct formation?
Improving selectivity involves a multi-faceted approach:
-
Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) provides a low, steady concentration of the electrophile, which helps prevent over-reaction.[7]
-
Stoichiometry Control: Precise control over the molar equivalents of the brominating agent is critical. Using a slight excess of 2-acetylthiophene or a 1:1 stoichiometry can favor monosubstitution.
-
Temperature Management: Running the reaction at low temperatures (e.g., 0 °C to room temperature) reduces the reaction rate and often disfavors the higher activation energy pathways leading to side products.[2]
-
Solvent Choice: The choice of solvent can influence reactivity. Solvents like acetic acid, acetonitrile, or tetrahydrofuran (THF) are commonly employed.[8][9][10]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the experiment.
Issue 1: Low Yield of Desired Product with Significant Polybromination
-
Symptom: TLC or NMR analysis shows the presence of the desired 2-acetyl-5-bromothiophene along with significant amounts of a dibrominated byproduct.
-
Probable Cause: The thiophene ring, once monosubstituted, remains activated enough for a second electrophilic attack. This is especially true when using highly reactive brominating agents like Br₂ or when the reaction is run for too long or at elevated temperatures.
-
Proposed Solutions & Preventative Measures:
-
Switch to NBS: Replace elemental bromine with N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of bromine, minimizing its concentration in the reaction mixture and thus reducing the likelihood of a second bromination event.[7]
-
Control Stoichiometry: Use precisely 1.0 equivalent of NBS. If polybromination persists, consider using a slight excess (e.g., 1.1 equivalents) of the starting 2-acetylthiophene.
-
Lower the Temperature: Perform the addition of the brominating agent at 0 °C and allow the reaction to proceed at or below room temperature.
-
Monitor Closely: Follow the reaction's progress using TLC. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
-
Mechanistic Insight: Electrophilic aromatic substitution on thiophene is extremely rapid, often orders of magnitude faster than on benzene.[2] The first bromination occurs at the C5 position, which is the most activated site. The resulting 2-acetyl-5-bromothiophene can undergo a second bromination, typically at the C4 position, to yield 2-acetyl-4,5-dibromothiophene.
Issue 2: Presence of an α-Brominated Ketone Byproduct
-
Symptom: NMR spectrum of the crude product shows a singlet around δ 4.4-4.7 ppm, characteristic of a -C(=O)CH₂Br group, in addition to the desired product signals.
-
Probable Cause: This side reaction involves the bromination of the acetyl methyl group. It can occur via two primary pathways: an acid-catalyzed enolization followed by electrophilic attack, or a radical-mediated process.[3][11] The latter is often initiated by light or radical initiators like AIBN.
-
Proposed Solutions & Preventative Measures:
-
Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil), especially when using NBS, which can be a source of bromine radicals.[7][11]
-
Avoid Radical Initiators: Unless specifically required for another transformation, do not add radical initiators such as AIBN or benzoyl peroxide.
-
Control Acidity: While some acid catalysis can be beneficial, overly strong acidic conditions can promote enolization of the ketone, making the α-carbon susceptible to bromination. Use of a non-acidic solvent may be beneficial.
-
-
Mechanistic Insight: The acetyl group's α-protons are acidic and can be removed to form an enol or enolate. This enol is electron-rich and can be attacked by an electrophilic bromine source. Alternatively, under radical conditions, a hydrogen atom can be abstracted from the methyl group, followed by reaction with bromine.
Diagram of Reaction Pathways
The following diagram illustrates the desired synthetic route versus the common side reactions.
Caption: Desired vs. undesired bromination pathways.
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Acetyl-5-bromothiophene using NBS
This protocol is designed to maximize the yield of the desired monosubstituted product while minimizing side reactions.
-
Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve 2-acetylthiophene (1.0 eq.) in glacial acetic acid or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Using freshly recrystallized NBS can prevent side reactions caused by impurities.[3][11]
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Work-up: Stir the aqueous mixture until the precipitate solidifies. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove succinimide and residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield white crystals.[12]
Protocol 2: Troubleshooting Workflow
This workflow guides the user through diagnosing and correcting issues based on experimental observations.
Caption: A logical workflow for troubleshooting bromination reactions.
Data Summary Table
The table below summarizes key parameters and their influence on reaction outcomes.
| Parameter | Recommended Condition | Rationale for Avoiding Side Reactions |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br⁺, minimizing over-bromination compared to bulk Br₂.[7] |
| Stoichiometry | 1.0 eq. NBS to 1.0 eq. Substrate | Prevents excess brominating agent from reacting with the desired product to form polybrominated species. |
| Temperature | 0 °C to Room Temperature | Lower temperatures decrease the rate of all reactions, but disproportionately affect side reactions with higher activation energies. |
| Light Conditions | Reaction protected from light | Prevents photochemical initiation of radical pathways, which can lead to α-bromination of the acetyl group.[11] |
| Solvent | Acetic Acid or Acetonitrile | Polar protic/aprotic solvents that facilitate the ionic mechanism while being relatively inert under the reaction conditions.[8][9] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. BROMINATION OF 2-ACETYL-5-METHYLFURAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. prepchem.com [prepchem.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Coupling Reactions with 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for optimizing palladium-catalyzed cross-coupling reactions with the versatile, yet challenging, building block: 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. This resource offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve your synthetic goals with confidence.
Introduction: Navigating the Reactivity of a Difunctionalized Thiophene
This compound is a valuable substrate in medicinal chemistry and materials science, offering two distinct reactive sites for sequential functionalization. However, the presence of two bromine atoms at the C2 and C5 positions of the thiophene ring, coupled with an electron-withdrawing acetyl group, introduces specific challenges. These include regioselectivity control, the potential for debromination, and catalyst deactivation. This guide will equip you with the knowledge to strategically address these issues and unlock the full synthetic potential of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The bromine atom at the C5 position of the thiophene ring is generally more reactive towards oxidative addition to a Pd(0) catalyst than the bromine at the C2 position. This is due to the electronic influence of the acetyl group at the C1 position, which makes the C5 position more electron-deficient and thus more susceptible to oxidative addition. This inherent reactivity difference can be exploited to achieve selective mono-functionalization at the C5 position under carefully controlled conditions.
Q2: I am observing significant amounts of debromination (hydrodehalogenation) in my reaction. What are the likely causes and how can I minimize it?
A2: Debromination is a common side reaction with bromothiophenes, leading to the formation of byproducts where one or both bromine atoms are replaced by hydrogen.[1] This typically arises from the formation of a palladium-hydride (Pd-H) species that competes with the desired cross-coupling pathway. Key factors contributing to debromination include:
-
Choice of Base: Strong, aggressive bases can promote the formation of Pd-H species.
-
Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[1]
-
Protic Impurities: The presence of water, alcohols, or other protic impurities can serve as a hydride source.[1]
To mitigate debromination, consider the following strategies:
-
Use a milder base, such as K₃PO₄ or Cs₂CO₃.
-
Lower the reaction temperature and monitor the reaction progress carefully.
-
Ensure all solvents and reagents are anhydrous and thoroughly degassed.
Q3: My Suzuki-Miyaura coupling reaction is sluggish or gives low yields. What are the key parameters to optimize?
A3: Low yields in Suzuki couplings with this substrate can be due to several factors. The electron-withdrawing acetyl group can deactivate the thiophene ring towards oxidative addition. Key optimization parameters include:
-
Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can facilitate the oxidative addition step.
-
Base Selection: The choice of base is crucial for the transmetalation step. A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often optimal to dissolve both the organic substrate and the inorganic base.[2][3]
Q4: Can I perform a double cross-coupling to functionalize both bromine positions?
A4: Yes, a double cross-coupling is feasible. This is typically achieved by first performing a selective mono-coupling at the more reactive C5 position, followed by a second coupling at the C2 position under more forcing conditions (e.g., higher temperature, different catalyst/ligand system). Alternatively, a one-pot, two-step procedure can be employed where the second coupling partner is added after the first coupling is complete.[4]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst and handle it under an inert atmosphere. |
| Low reaction temperature | Gradually increase the reaction temperature in 10-15 °C increments. | |
| Inappropriate ligand | For challenging substrates, use bulky, electron-rich phosphine ligands. | |
| Poor reagent quality | Ensure all reagents, especially the coupling partner (e.g., boronic acid), are pure and dry. | |
| Significant Debromination | Aggressive base | Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). |
| High reaction temperature | Lower the reaction temperature.[1] | |
| Presence of protic impurities | Use anhydrous, degassed solvents and high-purity reagents.[1] | |
| Formation of Homocoupled Byproducts | High catalyst loading | Reduce the catalyst loading incrementally. |
| Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere. | |
| Poor Regioselectivity (in mono-coupling) | Reaction conditions too harsh | Use milder conditions (lower temperature, less active catalyst) to favor reaction at the C5 position. |
| Incorrect stoichiometry | Use a slight excess (1.0-1.2 equivalents) of the coupling partner for mono-functionalization. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is adapted from established procedures for the Suzuki coupling of 2-acetyl-5-bromothiophene.[5][6][7]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
K₃PO₄: A moderately strong base that is effective in the transmetalation step without promoting significant debromination.[2][3]
-
Pd(PPh₃)₄: A robust and commonly used catalyst for Suzuki couplings.
-
1,4-Dioxane/Water: This solvent system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.[2][3]
-
90 °C: A temperature that typically provides a good balance between reaction rate and minimizing side reactions like debromination.
Protocol 2: General Conditions for Sonogashira Coupling
This protocol provides a starting point for Sonogashira coupling, a reaction that is often sensitive to the specific substrates.[8][9]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Solvent, Base, and Alkyne Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.), and the terminal alkyne (1.2 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. The filtrate is then washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Protocol 3: General Conditions for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination requires careful selection of the ligand and base.[10][11]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 eq.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.) dissolved in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Visualizing the Workflow: Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Low-Yielding Coupling Reactions
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. BJOC - Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives [beilstein-journals.org]
- 6. Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Reactivity of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Welcome to the technical support center for 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile yet sensitive reagent. As a key building block in the synthesis of various heterocyclic compounds, understanding its stability and reactivity is paramount to achieving successful experimental outcomes. This document, structured in a question-and-answer format, offers practical, field-proven insights to help you navigate the common challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition in my this compound sample?
Decomposition of α-bromo ketones like this compound typically presents with visual and olfactory cues. A noticeable change in color, from off-white or light yellow to a distinct yellow or brown, is a primary indicator of degradation.[1] This discoloration is often accompanied by the release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor. In some cases, the solid material may also become oily or sticky as impurities form.
Q2: What are the main decomposition pathways for this compound?
The principal decomposition pathway for this compound is dehydrobromination, which is an elimination reaction.[2][3] This process is often catalyzed by bases and can also be initiated by heat or light. It results in the formation of an α,β-unsaturated ketone, specifically 1-(5-bromothiophen-2-yl)eth-1-en-1-one, and hydrogen bromide (HBr). The liberated HBr can, in turn, catalyze further decomposition, creating a cascade of degradation. A secondary pathway, though less common under anhydrous conditions, is hydrolysis in the presence of water to form the corresponding α-hydroxy ketone, 2-hydroxy-1-(5-bromothiophen-2-yl)ethanone, and HBr.
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it in a cool, dark, and dry environment.[4][5] The recommended storage condition is in a freezer, ideally under an inert atmosphere of argon or nitrogen, to minimize exposure to moisture and oxygen.[4] The compound should be kept in a tightly sealed, amber glass bottle to protect it from light, which can promote the formation of radical intermediates and accelerate decomposition.
Q4: Is this compound sensitive to light?
Yes, α-bromo ketones are known to be light-sensitive. Exposure to light, particularly UV radiation, can induce photolytic cleavage of the carbon-bromine bond. This generates radical species that can lead to a variety of unwanted side reactions and decomposition products. Therefore, it is imperative to handle the compound in a well-ventilated fume hood, away from direct sunlight, and store it in light-resistant containers.
Troubleshooting Guide for Reactions
Issue 1: My reaction is turning dark brown/black, and the yield of my desired product is low.
A dark reaction color is a strong indication of significant decomposition of the starting material. This is often due to the presence of a base that is too strong or used in excess, or reaction temperatures that are too high.
-
Causality: The α-proton of the bromoacetyl group is acidic and can be abstracted by a base, leading to elimination (dehydrobromination). The resulting conjugated system can polymerize or undergo other side reactions, leading to colored byproducts.
-
Solutions:
-
Choice of Base: If a base is required for your reaction, consider using a milder, non-nucleophilic base. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are often preferred over less hindered amines like triethylamine (TEA).[6][7] While TEA is a stronger base, its smaller steric profile can sometimes lead to it acting as a nucleophile, causing unwanted side reactions.[8] For very sensitive substrates, weaker inorganic bases like sodium bicarbonate or potassium carbonate may be suitable, although their heterogeneity can sometimes lead to longer reaction times.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Running reactions at elevated temperatures significantly accelerates the rate of decomposition. Consider starting your reaction at 0 °C or even lower and slowly warming to room temperature while monitoring the progress by TLC or LC-MS.
-
Slow Addition: If the reaction requires a base, add it slowly and portion-wise to the reaction mixture. This helps to keep the instantaneous concentration of the base low, minimizing the rate of dehydrobromination.
-
Issue 2: I am observing multiple spots on my TLC, and purification is difficult.
The formation of multiple byproducts is a common issue when working with reactive intermediates. These byproducts can be a result of decomposition or side reactions of your starting material or product.
-
Causality: The primary impurity is often the dehydrobrominated product. Other possible side products can arise from nucleophilic attack on the carbonyl carbon, or further reactions of the initial product.
-
Solutions:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Over-running the reaction can lead to the formation of more byproducts. Quench the reaction as soon as the starting material is consumed.
-
Purification Strategy:
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method. Common solvent systems for α-bromoketones include ethanol, or mixtures of hexanes with acetone, ethyl acetate, or tetrahydrofuran.[1][9] The choice of solvent will depend on the polarity of your product and impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying α-bromoketones. A gradient elution with a non-polar solvent system, such as hexanes and ethyl acetate or dichloromethane, is typically effective.[10] It is advisable to run the column quickly and to avoid letting the compound sit on the silica gel for extended periods, as the acidic nature of the silica can sometimes promote decomposition.
-
-
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general method for the synthesis of 2-aminothiazole derivatives using this compound.
Materials:
-
This compound
-
Thiourea or substituted thiourea
-
Ethanol
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
In a round-bottom flask, dissolve the thiourea derivative (1.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Slowly add the base (TEA or DIPEA, 1.1 eq) dropwise to the reaction mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Causality of Choices:
-
Ethanol: A common protic solvent that is suitable for dissolving the reactants and facilitates the reaction.
-
Base: The base is necessary to neutralize the HBr formed during the cyclization, driving the reaction to completion. The choice between TEA and DIPEA should be made based on the sensitivity of the substrates to nucleophilic attack by the amine.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C to 8°C | Minimizes thermal decomposition. |
| Storage Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis. |
| Light Exposure | Store in amber vials/dark | Prevents photolytic decomposition. |
| Reaction pH | Neutral to slightly acidic | Basic conditions promote dehydrobromination. |
| Compatible Solvents | Ethanol, Dichloromethane, Tetrahydrofuran, Acetonitrile | Good solubility and relatively inert under mild conditions. |
| Incompatible Reagents | Strong bases (e.g., NaOH, KOtBu), primary/secondary amines (can act as nucleophiles) | Can cause rapid decomposition or side reactions. |
Conclusion
This compound is a valuable synthetic intermediate whose successful application hinges on a thorough understanding of its inherent instability. By implementing proper storage and handling procedures, and by carefully selecting reaction conditions—particularly the choice of base and temperature—researchers can effectively mitigate decomposition and maximize product yields. This guide provides a foundational framework for troubleshooting common issues and for the rational design of experiments involving this reactive compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 10531-44-9|this compound|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound | 10531-44-9 [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting low yields in nucleophilic substitution of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for troubleshooting nucleophilic substitution reactions involving 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution yield on this compound so low?
A: Low yields are typically not due to a lack of reactivity but rather to competing side reactions. As an α-haloketone, your substrate is highly activated for SN2 reactions but is also susceptible to base-mediated side pathways, primarily the Favorskii rearrangement.[1][2] The choice of nucleophile, base, solvent, and temperature plays a critical role in directing the reaction towards the desired substitution product.
Q2: What is the Favorskii Rearrangement and why is it a problem?
A: The Favorskii rearrangement is a characteristic reaction of α-haloketones with bases.[3][4] Instead of simple substitution, the base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl), forming an enolate. This enolate then undergoes intramolecular cyclization to form a cyclopropanone intermediate, which is subsequently opened by a nucleophile to yield a rearranged carboxylic acid derivative (e.g., an ester or amide).[5][6] This pathway directly consumes your starting material, leading to a significant drop in the yield of the desired SN2 product.
Q3: My starting material is degrading before I even start the reaction. Is this normal?
A: this compound, like many α-bromoketones, can have limited stability.[1] It is sensitive to light, moisture, and heat. Ensure it is stored correctly (cold, dark, dry conditions) and that its purity is verified by ¹H NMR or LC-MS before use. Impurities from its synthesis, such as the unbrominated starting ketone or dibrominated byproducts, can also complicate the reaction.[7]
Q4: Is there a way to make my substrate more reactive for the SN2 reaction?
A: While the substrate is already quite reactive, you can convert the α-bromo group to an α-iodo group via the Finkelstein reaction.[8] Treating the substrate with sodium iodide (NaI) in acetone is a classic method that works exceptionally well for α-haloketones.[9][10] Iodide is a better leaving group than bromide, which can accelerate the subsequent SN2 reaction with your desired nucleophile.
In-Depth Troubleshooting Guide
This guide is structured by the primary symptoms observed in your reaction analysis.
Symptom 1: Low Conversion (Significant Unreacted Starting Material)
If you observe a large amount of unreacted this compound after the reaction, consider the following causes and solutions.
Potential Causes:
-
Insufficient Nucleophilicity: The chosen nucleophile may be too weak to react under the applied conditions.
-
Low Reaction Temperature: The activation energy for the substitution may not be reached.
-
Steric Hindrance: The nucleophile or substrate may be sterically hindered, slowing the reaction rate.
-
Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.
Diagnostic & Optimization Protocols:
| Parameter | Diagnostic Step | Recommended Solution |
| Nucleophile | Review the pKa of the conjugate acid and the established nucleophilicity of your reagent. | Select a stronger, yet still weakly basic, nucleophile. If applicable, consider converting your nucleophile to a more reactive salt form (e.g., using NaH or K₂CO₃ to deprotonate an alcohol or thiol). |
| Temperature | Run a small-scale trial at a moderately higher temperature (e.g., increase from room temperature to 40-50 °C) and monitor by TLC or LC-MS. | Gradually increase the reaction temperature in 10 °C increments. Be cautious, as higher temperatures can also promote side reactions.[1] |
| Solvent | Check the solubility of all reagents in the reaction solvent at the reaction temperature. | Switch to a more suitable polar aprotic solvent like DMF, DMSO, or NMP, which are excellent for SN2 reactions.[11] |
| Reactivity Boost | If other optimizations fail, the C-Br bond may need activation. | Perform a Finkelstein reaction by pre-treating the substrate with 1.1 equivalents of NaI in acetone to generate the more reactive α-iodo ketone in situ before adding your nucleophile.[8][10] |
Symptom 2: Complex Mixture of Products (Multiple Spots on TLC / Peaks in LC-MS)
This is the most common issue, pointing directly to competing reaction pathways.
Potential Causes:
-
Favorskii Rearrangement: Occurs with basic nucleophiles (amines, alkoxides, hydroxides).[12]
-
Elimination (E2 Reaction): Promoted by strong, sterically hindered bases.
-
Attack at the Carbonyl: While less common for reversible nucleophiles, it can be a competing pathway.[13]
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
Diagnostic & Optimization Protocols:
-
Identify the Byproducts: This is the most critical step. Isolate the major byproduct or use LC-MS and NMR to identify its structure.
-
Favorskii Product Signature: Look for a rearranged carbon skeleton, often an ester or amide. For example, if using sodium methoxide, you would look for a methyl ester byproduct instead of the expected α-methoxy ketone.
-
Elimination Product Signature: Look for signals corresponding to an α,β-unsaturated ketone in the NMR spectrum.
-
-
Mitigate the Dominant Side Reaction:
| Side Reaction Identified | Mechanistic Cause | Recommended Solution |
| Favorskii Rearrangement | Abstraction of the α'-proton by a base. | 1. Change the Base/Nucleophile System: If your nucleophile is basic (e.g., an amine), add it as a salt (e.g., R-NH₃⁺Cl⁻) and use a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) for in-situ neutralization. 2. Lower the Temperature: This often disfavors the rearrangement. |
| Elimination | Abstraction of the α-proton by a strong base. | 1. Use a Weaker Base: Switch from strong bases like alkoxides to milder options like K₂CO₃ or Cs₂CO₃. 2. Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution.[1] |
| Product Decomposition | Product instability under prolonged heat or basic/acidic conditions. | 1. Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed. 2. Modify Workup: Ensure the workup procedure is neutral or buffered to avoid acid/base-catalyzed decomposition of the product. |
Visualizing the Reaction Pathways
To effectively troubleshoot, it is essential to visualize the desired reaction versus the primary off-target pathway.
Caption: Desired SN2 vs. Competing Favorskii Pathway.
Core Experimental Protocols
Protocol 1: General Procedure for Optimized SN2 Reaction
This protocol is designed to minimize the Favorskii rearrangement.
-
Reagent Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a polar aprotic solvent (e.g., acetonitrile or DMF, ~0.1 M concentration).
-
Base & Nucleophile Addition: If your nucleophile is neutral (e.g., an alcohol or thiol), add a mild inorganic base such as K₂CO₃ or Cs₂CO₃ (1.5 eq). Add the nucleophile (1.2 eq). If your nucleophile is an amine, add it directly (2.1 eq, with one equivalent acting as the base) or add the amine hydrochloride salt (1.2 eq) along with a non-nucleophilic organic base like DIPEA (1.5 eq).
-
Reaction Conditions: Stir the mixture at a low to moderate temperature (0 °C to 40 °C). The optimal temperature should be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Flowchart
Use this decision tree to systematically diagnose issues with your reaction.
Caption: Systematic Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 3. organicreactions.org [organicreactions.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. jk-sci.com [jk-sci.com]
- 11. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
identification of byproducts in 2-Bromo-1-(5-bromothiophen-2-yl)ethanone synthesis by NMR
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and characterization of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. We will address common challenges encountered during its two-step synthesis, with a specific focus on identifying and troubleshooting byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Overview of the Synthesis
The preparation of this compound is typically achieved in two sequential steps:
-
Friedel-Crafts Acylation: 2-Bromothiophene is acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like AlCl₃ to yield the intermediate, 1-(5-bromothiophen-2-yl)ethanone.[1][2]
-
Alpha-Bromination: The methyl ketone of the intermediate is subsequently brominated, often using reagents like N-Bromosuccinimide (NBS) or elemental bromine, to afford the final α-bromoketone product.[3]
NMR spectroscopy is the primary analytical tool for monitoring reaction progress and confirming the identity and purity of the final product. However, interpreting spectra from crude reaction mixtures can be challenging. This guide provides a structured approach to identifying common impurities and byproducts.
Frequently Asked Questions (FAQs): NMR Spectral Interpretation
Q1: My ¹H NMR spectrum of the final product shows a persistent singlet at approximately 2.5-2.6 ppm. What is this impurity?
This singlet is highly characteristic of the methyl protons (-CH₃) of the acetyl group in your starting material for the second step, 1-(5-bromothiophen-2-yl)ethanone (also known as 2-acetyl-5-bromothiophene).[4][5] Its presence indicates that the alpha-bromination reaction has not gone to completion. The desired product's methylene protons (-CH₂Br) should appear as a singlet significantly downfield, typically in the range of 4.4-4.7 ppm, due to the deshielding effect of the adjacent bromine atom and carbonyl group.[6]
Q2: I'm observing more than two doublets in the aromatic region (7.0-7.8 ppm) of my crude product. What could this indicate?
This pattern often points to the presence of regioisomeric byproducts formed during the initial Friedel-Crafts acylation step. While acylation of 2-bromothiophene strongly favors the 5-position due to the directing effect of the sulfur atom, a minor amount of acylation can occur at the 4-position, leading to the formation of 1-(4-bromothiophen-2-yl)ethanone .[7][8]
-
Expected Product (5-bromo isomer): Shows two doublets for the thiophene protons H-3 and H-4, typically around 7.6 ppm and 7.1 ppm, with a coupling constant (³JHH) of approximately 4.0 Hz.
-
Isomeric Byproduct (4-bromo isomer): Also shows two doublets in the aromatic region, but with different chemical shifts and coupling, complicating the spectrum.
Unreacted 2-bromothiophene could also contribute signals in this region. Careful analysis of coupling constants and comparison with reference spectra are crucial for differentiation.
Q3: My ¹H NMR shows a singlet around 6.5-7.0 ppm in addition to the expected signals. What is this?
A singlet in this region could potentially be the proton of a dibrominated species, specifically 2,2-dibromo-1-(5-bromothiophen-2-yl)ethanone (-CHBr₂). This byproduct arises from over-bromination during the second step. The single proton is shifted significantly downfield compared to the -CH₂Br group. This is a less common byproduct but can occur if an excess of the brominating agent is used or if reaction conditions are too harsh.
Q4: How can ¹³C NMR help distinguish between the desired product and the unreacted ketone intermediate?
¹³C NMR is an excellent tool for confirmation. The key difference lies in the signal for the carbon adjacent to the carbonyl group.
-
1-(5-bromothiophen-2-yl)ethanone (Intermediate): The methyl carbon (-C H₃) will appear at approximately 25-30 ppm.
-
This compound (Product): The brominated methylene carbon (-C H₂Br) is shifted significantly downfield due to the electronegative bromine atom and will appear around 30-35 ppm.[6]
The carbonyl and aromatic carbon signals will be very similar between the two compounds, making the aliphatic region the most diagnostic.
Troubleshooting Guide: From Spectra to Solutions
This section provides a systematic approach to diagnosing and resolving common issues based on NMR data.
Problem 1: Incomplete Alpha-Bromination
-
Primary NMR Evidence: A significant singlet peak observed at ~2.5-2.6 ppm (integral >5% relative to the product's -CH₂Br peak).
-
Causality: This indicates that the starting material, 1-(5-bromothiophen-2-yl)ethanone, has not been fully consumed. This can be due to insufficient brominating agent, inadequate reaction time, or temperatures being too low to facilitate the reaction, which often proceeds via an enol or enolate intermediate.
-
Recommended Actions:
-
Reagent Stoichiometry: Ensure at least one full equivalent of the brominating agent (e.g., NBS) is used. A slight excess (1.05-1.1 equivalents) may be necessary.
-
Reaction Time/Temperature: Extend the reaction time or moderately increase the temperature, monitoring by TLC or LC-MS to avoid decomposition.
-
Initiation: If using NBS, radical initiation (e.g., AIBN or a catalytic amount of benzoyl peroxide) can sometimes be required to initiate the reaction.
-
Problem 2: Presence of Regioisomers
-
Primary NMR Evidence: A complex, overlapping set of doublets in the 7.0-7.8 ppm aromatic region that cannot be assigned to a single, pure compound.
-
Causality: This issue originates from the Friedel-Crafts acylation step. The Lewis acid catalyst (e.g., AlCl₃) can sometimes promote acylation at the less-favored C4 position of 2-bromothiophene, leading to a mixture of 1-(5-bromothiophen-2-yl)ethanone and 1-(4-bromothiophen-2-yl)ethanone.[7] This isomeric mixture is then carried through to the final bromination step.
-
Recommended Actions:
-
Purification: The most practical solution is to purify the intermediate ketone before the final bromination step. The isomers are often separable by silica gel column chromatography.
-
Optimize Acylation: Revisit the Friedel-Crafts reaction conditions. Lowering the reaction temperature can sometimes improve regioselectivity. The choice and purity of the Lewis acid can also play a role.[9]
-
Data Summary: Key NMR Chemical Shifts
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts (in CDCl₃) for the target compound and key related species. Note that actual values can vary based on solvent, concentration, and instrument.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Product) |
| ~7.6 (d, 1H), ~7.2 (d, 1H), ~4.5 (s, 2H) | ~182 (C=O), ~142 (C), ~132 (CH), ~131 (CH), ~118 (C), ~32 (CH₂Br) |
| 1-(5-Bromothiophen-2-yl)ethanone (Intermediate)[4][5] |
| ~7.6 (d, 1H), ~7.1 (d, 1H), ~2.5 (s, 3H) | ~190 (C=O), ~143 (C), ~134 (CH), ~131 (CH), ~117 (C), ~26 (CH₃) |
| 1-(4-Bromothiophen-2-yl)ethanone (Isomer)[8] |
| ~7.8 (d, 1H), ~7.7 (d, 1H), ~2.5 (s, 3H) | ~190 (C=O), ~145 (C), ~132 (CH), ~126 (CH), ~110 (C), ~26 (CH₃) |
| 2,2-Dibromo-1-(5-bromothiophen-2-yl)ethanone (Byproduct) | N/A | ~7.7 (d, 1H), ~7.2 (d, 1H), ~6.7 (s, 1H) | ~180 (C=O), ~141 (C), ~133 (CH), ~132 (CH), ~119 (C), ~38 (CHBr₂) |
Visual Workflow and Troubleshooting Diagrams
The following diagrams illustrate the synthetic pathway and a decision tree for troubleshooting based on NMR data.
Caption: Synthetic workflow for this compound.
Caption: NMR-based troubleshooting decision tree for byproduct identification.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 1-(4-Bromothiophen-2-yl)ethanone | 7209-11-2 [sigmaaldrich.com]
- 9. asianpubs.org [asianpubs.org]
strategies to control regioselectivity in reactions involving 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support guide for controlling regioselectivity in reactions involving 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in selectively functionalizing this versatile but complex building block. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and why is regioselectivity a concern?
A1: this compound possesses two distinct electrophilic sites, making regiocontrol a critical aspect of its chemistry.
-
α-Bromo Ketone (C(sp³)-Br): The bromine atom is attached to the carbon adjacent to the carbonyl group. This site is highly activated towards nucleophilic attack (SN2-type reactions) due to the electron-withdrawing nature of the adjacent carbonyl.[1] This is the primary site for reactions like the Hantzsch thiazole synthesis.[2][3]
-
5-Bromo Thiophene (C(sp²)-Br): The bromine atom is attached to the C5 position of the thiophene ring. This is an aryl halide bond. While generally resistant to direct nucleophilic substitution, this site is the preferred location for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[4][5] Oxidative addition in these reactions preferentially occurs at positions alpha to the sulfur heteroatom.[4]
The challenge arises because reaction conditions intended for one site can inadvertently trigger unwanted reactions at the other, leading to product mixtures and reduced yields.
Q2: In a competitive scenario, which bromine is more susceptible to nucleophilic attack?
A2: The α-bromo ketone moiety is overwhelmingly more reactive towards nucleophiles in classic substitution reactions (SN2). The C(sp³)-Br bond is significantly weaker and the carbon is more electrophilic compared to the robust C(sp²)-Br bond on the aromatic thiophene ring. For a reaction to occur at the C5-Br via nucleophilic aromatic substitution, it typically requires harsh conditions and an activated aromatic system (which the ketone group helps provide, but not enough to outcompete the α-bromo site).[6]
Q3: What are the most common regiochemical side products I should watch for?
A3: Depending on the reaction type, you may encounter:
-
In Nucleophilic Substitutions: If conditions are too harsh (high temperature, very strong base), you might see some substitution at the C5 position or decomposition. With certain nucleophiles, intramolecular cyclization could be a possibility, though less common.
-
In Cross-Coupling Reactions: The primary side reaction is often the failure to discriminate between the two bromine atoms, leading to a mixture of mono-arylated products or even di-arylated products if stoichiometry is not carefully controlled. Debromination (hydrodehalogenation) at either position is also a common side reaction.
Troubleshooting Guides & Protocols
Guide 1: Controlling Regioselectivity in Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone method for creating thiazole rings, which are prevalent in pharmaceuticals.[7][8] It involves the condensation of an α-haloketone with a thioamide.[9]
Problem: "My Hantzsch reaction with a substituted thiourea is giving a mixture of isomers or low yield."
This is a classic regioselectivity challenge that is not about C-Br vs. C-Br, but about the pathway of cyclization, especially with N-substituted thioamides. The reaction can yield either a 2-(N-substituted amino)thiazole (thermodynamically favored) or a 3-substituted 2-imino-2,3-dihydrothiazole (kinetically favored under certain conditions).[10]
Root Cause Analysis & Solution
The outcome is highly dependent on the reaction conditions, particularly the pH.
-
Neutral/Basic Conditions: Favor the formation of 2-(N-substituted amino)thiazoles. The initial SN2 attack by the sulfur atom of the thioamide is followed by cyclization involving the nitrogen atom.
-
Acidic Conditions: Can significantly alter the regiochemical outcome, leading to the formation of 2-imino-2,3-dihydrothiazoles.[10] The protonation state of the thioamide intermediate changes the nucleophilicity of the nitrogen atoms, redirecting the cyclization pathway.
Workflow Diagram: Hantzsch Thiazole Synthesis
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Protocol: Regioselective Synthesis of 2-Amino-4-(5-bromothiophen-2-yl)thiazole
This protocol is optimized for regioselective reaction at the α-bromo ketone site under neutral conditions.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound in anhydrous ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add thiourea to the solution in a single portion.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting α-bromo ketone spot has been consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, slowly pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-4-(5-bromothiophen-2-yl)thiazole.
Guide 2: Regioselective Suzuki Cross-Coupling at the C5-Thiophene Position
Suzuki cross-coupling is a powerful tool for forming C-C bonds.[11] The key challenge here is to selectively activate the C5-Br bond on the thiophene ring without affecting the α-bromo ketone moiety.
Problem: "My Suzuki coupling is giving low yields, and I'm seeing debromination and/or decomposition of my starting material."
This issue typically stems from non-optimal reaction conditions. The choice of catalyst, base, solvent, and temperature is crucial for achieving high regioselectivity and yield in the coupling of polyhalogenated substrates.[5][12]
Root Cause Analysis & Solution
-
Catalyst Choice: A standard Pd(PPh₃)₄ is often effective. The bulky phosphine ligands favor oxidative addition at the more accessible and electronically distinct C(sp²)-Br bond.[13]
-
Base Selection: The base is critical. A moderately weak base like K₃PO₄ or KOAc is often preferred.[13][14] Strong bases (like NaOH or KOH) can promote side reactions with the enolizable ketone or degradation of the starting material.
-
Solvent System: A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic substrate and the inorganic base and boronic acid.[11][15]
-
Temperature Control: Running the reaction at the lowest effective temperature (e.g., 80-90°C) can minimize side reactions.[15]
Table 1: Influence of Reaction Conditions on Suzuki Coupling at C5
| Parameter | Condition A (Optimized) | Condition B (Problematic) | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ (2.5 mol%) | PdCl₂(dppf) | Pd(PPh₃)₄ is often highly selective for C(sp²)-Br.[13][15] |
| Base | K₃PO₄ (2.0 eq) | NaOH (3.0 eq) | Strong bases can cause hydrolysis or other side reactions at the ketone.[13] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Ethanol | Dioxane/water provides good solubility for all components.[15] |
| Temperature | 90 °C | 120 °C (Reflux) | Lower temperatures minimize thermal degradation and side reactions. |
| Expected Outcome | High yield of C5-arylated product | Low yield, decomposition, debromination | Optimized conditions favor selective oxidative addition and reductive elimination. |
Diagram: Simplified Suzuki Catalytic Cycle
Caption: Key steps in the Palladium-catalyzed Suzuki cross-coupling cycle.
Protocol: Regioselective Suzuki Coupling of an Arylboronic Acid at C5
This protocol is designed to selectively couple an aryl group at the C5-position of the thiophene ring.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.025 eq)
-
K₃PO₄ (Potassium phosphate, tribasic) (2.0 eq)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or similar inert atmosphere reaction vessel
Procedure:
-
Inert Atmosphere: Assemble the reaction vessel and purge thoroughly with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Loading: To the flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Solvent Addition: Add the degassed 1,4-dioxane and water in a 4:1 ratio. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Stir the mixture vigorously and heat to 90°C in a preheated oil bath.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-bromo-1-(5-arylthiophen-2-yl)ethanone product.
By following these guidelines and protocols, researchers can effectively navigate the challenges of regioselectivity and successfully synthesize their target molecules. For further assistance, please consult the references below or contact our technical support team.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-Bromo-1-(5-bromothiophen-2-yl)ethanone, a substituted thiophene derivative of interest in synthetic chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide will provide a detailed prediction of its NMR spectra, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related analogs.
The Importance of NMR in Structural Verification
NMR spectroscopy is a powerful, non-destructive technique that relies on the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most utilized variants. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, hybridization, and magnetic anisotropy of functional groups. By analyzing the chemical shifts, signal integrations (for ¹H NMR), and coupling patterns (spin-spin splitting), one can deduce the connectivity of atoms within a molecule.
Predicted NMR Spectral Data for this compound
The structure of this compound is presented below, with atoms numbered for the purpose of NMR assignment.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Based on the structure, a prediction of the ¹H and ¹³C NMR chemical shifts is presented in the tables below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 7.2 - 7.4 | Doublet | 3.5 - 4.5 |
| H4 | 7.6 - 7.8 | Doublet | 3.5 - 4.5 |
| H2' (CH₂) | 4.3 - 4.6 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 182 - 186 |
| C2 | 142 - 146 |
| C5 | 118 - 122 |
| C4 | 132 - 136 |
| C3 | 130 - 134 |
| CH₂Br | 30 - 35 |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of analogous compounds is essential. We will consider 2-acetyl-5-bromothiophene and 2-chloro-1-(thiophen-2-yl)ethanone as our primary comparative examples.
Comparative Compound 1: 2-Acetyl-5-bromothiophene
This compound is structurally very similar to our target molecule, differing only by a methyl group in place of the bromomethyl group.
Table 3: Experimental NMR Data for 2-Acetyl-5-bromothiophene
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 7.18 | Doublet | 4.0 |
| H4 | 7.51 | Doublet | 4.0 |
| CH₃ | 2.52 | Singlet | - |
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 190.1 |
| C2 | 143.9 |
| C5 | 117.8 |
| C4 | 132.1 |
| C3 | 131.5 |
| CH₃ | 26.7 |
Data sourced from Spectral Database for Organic Compounds (SDBS)
Analysis:
-
¹H NMR: The chemical shifts of the thiophene protons H3 and H4 in 2-acetyl-5-bromothiophene provide a strong basis for our prediction. The electron-withdrawing nature of the acetyl group at C2 deshields both H3 and H4. In our target molecule, the bromoacetyl group is also strongly electron-withdrawing, leading to a similar downfield shift for H3 and H4. The methylene protons (CH₂Br) in our target are expected to be significantly downfield compared to the methyl protons of the acetyl group due to the deshielding effect of the adjacent bromine atom. Protons on carbons adjacent to a carbonyl group typically appear in the 2.1-2.6 ppm range.[1] The additional presence of an electronegative bromine atom on the α-carbon will further shift this signal downfield, likely into the 4.3-4.6 ppm region.
-
¹³C NMR: The chemical shifts of the thiophene ring carbons in 2-acetyl-5-bromothiophene are also highly informative. The carbonyl carbon (C=O) in ketones typically resonates in the 190-220 ppm region.[1] The presence of an alpha-bromo substituent is known to cause a slight upfield shift of the carbonyl carbon signal, hence our prediction of 182-186 ppm for the target compound. The carbon bearing the bromine in the side chain (CH₂Br) is expected to have a chemical shift in the range of 25-50 ppm.[2]
Comparative Compound 2: 2-Chloro-1-(thiophen-2-yl)ethanone
This compound allows for a comparison of the effect of a different halogen on the alpha-carbon of the ethanone moiety and an unsubstituted thiophene ring.
Table 4: Experimental NMR Data for 2-Chloro-1-(thiophen-2-yl)ethanone
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| H5 | 7.72 | Doublet of Doublets |
| H3 | 7.18 | Doublet of Doublets |
| H4 | 7.78 | Doublet of Doublets |
| CH₂ | 4.75 | Singlet |
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 184.1 |
| C2 | 142.2 |
| C5 | 134.5 |
| C3 | 128.4 |
| C4 | 132.9 |
| CH₂Cl | 46.2 |
Data sourced from commercial supplier catalogs and spectral databases.
Analysis:
-
¹H NMR: The chemical shift of the methylene protons (CH₂Cl) at 4.75 ppm is in good agreement with our prediction for the CH₂Br group in the target molecule. Chlorine is slightly more electronegative than bromine, which may account for the slightly more downfield shift.
-
¹³C NMR: The carbonyl carbon signal at 184.1 ppm strongly supports our predicted range of 182-186 ppm for this compound. The CH₂Cl carbon at 46.2 ppm also aligns with the expected range for a carbon attached to a halogen.
Experimental Protocols
A generalized protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is provided below.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone, a halogenated thiophene derivative of interest in medicinal chemistry and materials science. We will explore the practical and theoretical considerations of two primary mass spectrometry-based methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).
Introduction to this compound
This compound possesses a molecular formula of C₆H₄Br₂OS and a monoisotopic mass of approximately 281.835 Da[1]. The presence of two bromine atoms is a key structural feature that significantly influences its mass spectrometric behavior, primarily due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This guide will delve into how different ionization techniques interact with this molecule and the resulting fragmentation patterns, providing a roadmap for its unambiguous identification and characterization.
The Power of Ionization: A Comparative Overview
The choice of ionization technique is a critical first step in any mass spectrometry analysis, as it dictates the nature of the ions generated and, consequently, the information that can be gleaned from the resulting mass spectrum. For a molecule like this compound, the two most common and informative approaches are Electron Impact (EI) and Electrospray Ionization (ESI).
| Ionization Technique | Principle | Ion Type | Fragmentation | Typical Application |
| Electron Impact (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Radical cations (M⁺•) | Extensive and predictable | GC-MS, structural elucidation of volatile and semi-volatile compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from solution. | Protonated molecules ([M+H]⁺) or other adducts. | Minimal ("soft" ionization) | LC-MS, analysis of polar and non-volatile compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization
GC-MS with EI is a robust and widely used technique for the analysis of thermally stable and volatile compounds. The high-energy nature of EI leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule.
Predicted EI Fragmentation of this compound
Upon electron impact, this compound will form a molecular ion (M⁺•) which will then undergo a series of fragmentation events. The presence of two bromine atoms will result in a characteristic isotopic pattern for all bromine-containing fragments, with peaks separated by 2 Da.
A plausible fragmentation pathway is outlined below:
Caption: Predicted Electron Impact fragmentation pathway for this compound.
Key Predicted Fragments:
-
[M]⁺• (m/z 282, 284, 286): The molecular ion, showing the characteristic isotopic pattern for two bromine atoms.
-
[M-CH₂Br]⁺ (m/z 205, 207): Loss of the bromomethyl radical, a common alpha-cleavage for ketones. This is often a stable acylium ion.
-
[M-Br]⁺ (m/z 203, 205): Loss of a bromine radical from the thiophene ring.
-
[C₄H₂BrS]⁺ (m/z 161, 163): Subsequent loss of carbon monoxide from the [M-CH₂Br]⁺ fragment.
-
[CH₂Br]⁺ (m/z 93, 95): The bromomethyl cation.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to achieve a final concentration of 10-100 µg/mL.
2. GC-MS System and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (1 µL injection volume).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
For compounds that are less volatile or thermally labile, LC-MS with ESI is the preferred method. ESI is a "soft" ionization technique that typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.
Predicted ESI-MS and MS/MS Behavior
In positive ion mode ESI, this compound is expected to form a protonated molecule, [M+H]⁺, with an m/z of 283, 285, and 287, again showing the characteristic isotopic pattern for two bromine atoms. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion in an MS/MS experiment will yield structurally informative fragment ions.
Caption: Predicted ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.
Key Predicted Fragments:
-
[M+H]⁺ (m/z 283, 285, 287): The protonated molecule.
-
[M+H - HBr]⁺ (m/z 203, 205): Loss of a neutral hydrogen bromide molecule.
-
[C₅H₄BrOS]⁺ (m/z 205, 207): This fragment could arise from the loss of a bromine radical and subsequent rearrangement.
-
[C₄H₂BrS]⁺ (m/z 161, 163): Further fragmentation of the thiophene ring.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
- Perform serial dilutions in the mobile phase to achieve a final concentration of 1-10 µg/mL.
2. LC-MS/MS System and Conditions:
- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent).
- Mass Spectrometer: SCIEX Triple Quad™ 6500+ System (or equivalent).
- Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- 0-1 min: 5% B.
- 1-8 min: 5-95% B.
- 8-10 min: 95% B.
- 10.1-12 min: 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Ion Source Gas 1: 50 psi.
- Ion Source Gas 2: 60 psi.
- Curtain Gas: 35 psi.
- IonSpray Voltage: 5500 V.
- Temperature: 550 °C.
- MS/MS Method: Multiple Reaction Monitoring (MRM) or Product Ion Scan of the [M+H]⁺ precursor.
Comparative Summary and Recommendations
| Feature | GC-MS (EI) | LC-MS/MS (ESI) |
| Sample Volatility | Required | Not required |
| Molecular Ion | Often weak or absent | Strong and clear |
| Fragmentation | Extensive, "hard" | Controlled, "soft" |
| Structural Information | Rich fragmentation pattern for library matching | MS/MS provides targeted structural data |
| Sensitivity | Generally lower | Generally higher |
| Matrix Effects | Less prone | More susceptible |
Recommendation:
For a comprehensive analysis of this compound, a dual-pronged approach is recommended.
-
Initial Characterization and Purity Assessment: GC-MS with EI is an excellent first-line technique to confirm the identity of the compound through its characteristic fragmentation pattern and to assess its purity, especially for volatile impurities. The rich fragmentation spectrum can be used to build a library entry for future reference.
-
Quantitative Analysis and Metabolite Identification: LC-MS/MS with ESI is the superior choice for sensitive and selective quantification in complex matrices, such as biological fluids. Its soft ionization ensures the detection of the molecular ion, which is crucial for metabolite identification where the core structure may be modified.
By leveraging the strengths of both GC-MS and LC-MS/MS, researchers can achieve a thorough and confident characterization of this compound, a critical step in its development for various scientific applications.
References
A Comparative Guide to the Reactivity of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone and 2-bromo-1-phenylethanone
Introduction
In the realm of organic synthesis, α-haloketones are indispensable building blocks, prized for their dual electrophilic nature that enables the construction of complex molecular architectures.[1] Among this versatile class of reagents, 2-bromo-1-(5-bromothiophen-2-yl)ethanone and 2-bromo-1-phenylethanone (also known as phenacyl bromide) are prominent intermediates, particularly in the synthesis of heterocyclic compounds with significant pharmacological and material science applications.[2][3]
This guide provides an in-depth comparison of the reactivity of these two α-bromoketones. While structurally similar, the replacement of a phenyl ring with a 5-bromothiophen-2-yl moiety introduces subtle yet significant electronic differences that modulate their reactivity. Through a detailed analysis of their structural properties and supporting experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Section 1: Molecular Structure and Electronic Properties
The reactivity of any α-haloketone is primarily dictated by the two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[4] The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-bromine bond, rendering the α-carbon highly susceptible to nucleophilic attack.[4][5]
2-bromo-1-phenylethanone: This compound features a phenyl ring directly attached to the carbonyl group. The benzene ring, while capable of resonance, exerts a net electron-withdrawing effect in this context, which further increases the electrophilicity of the adjacent carbonyl and α-carbons.
This compound: Here, the phenyl group is replaced by a 5-bromothiophene ring. Thiophene is an electron-rich aromatic heterocycle, generally considered more reactive towards electrophiles than benzene due to the lone pairs on the sulfur atom contributing to the π-system.[6] This increased electron density from the thiophene ring could, in principle, slightly reduce the electrophilicity of the carbonyl carbon compared to its phenyl counterpart. However, the presence of an electron-withdrawing bromine atom at the 5-position of the thiophene ring introduces a counteracting inductive effect.
The interplay of these electronic factors—the inherent electron-rich nature of the thiophene ring versus the inductive withdrawal of the 5-bromo substituent—determines the overall electronic character of the 5-bromothiophen-2-yl group and, consequently, the reactivity of the molecule. Studies on the application of the Hammett equation to substituted thiophenes have shown that substituent effects can be effectively transmitted through the thiophene ring, influencing reaction rates.[7][8]
Section 2: Comparative Reactivity in Nucleophilic Substitution
The most characteristic reaction of α-bromoketones is the bimolecular nucleophilic substitution (SN2) at the α-carbon.[5] The rate of this reaction is highly dependent on the electrophilicity of this carbon and the stability of the transition state.
Given the electronic properties discussed above, we can anticipate a nuanced difference in reactivity between the two compounds. The electron-rich thiophene ring in This compound might be expected to slightly decrease the electrophilicity of the α-carbon relative to 2-bromo-1-phenylethanone , potentially leading to a slower SN2 reaction rate. Conversely, the electron-withdrawing bromine on the thiophene ring would work to increase the electrophilicity.
To quantitatively assess this, a comparative kinetic study would be ideal. However, in a practical synthetic context, a direct comparison of reaction times and yields under identical conditions provides valuable insight. The Hantzsch thiazole synthesis offers an excellent platform for such a comparison, as its initial and rate-determining step is the SN2 attack of a thioamide on the α-bromoketone.[9][10]
Section 3: Experimental Comparison: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a robust and widely used method for the construction of thiazole rings, which are prevalent scaffolds in medicinal chemistry.[11][12] The reaction involves the cyclocondensation of an α-haloketone with a thioamide.[10]
Principle and Rationale
By reacting both this compound and 2-bromo-1-phenylethanone with thiourea under identical conditions, we can directly compare their reactivity. The time required for the consumption of the starting material and the isolated yield of the respective 2-aminothiazole products will serve as indicators of their relative reactivity.
Caption: General Mechanism of Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol
The following protocol describes a parallel synthesis to compare the two α-bromoketones.
Caption: Experimental Workflow for Comparative Hantzsch Synthesis.
Materials:
-
2-bromo-1-phenylethanone
-
This compound[13]
-
Thiourea
-
Ethanol (Reagent Grade)
-
5% Sodium Bicarbonate Solution
-
Standard laboratory glassware, heating mantles, magnetic stirrers, and TLC equipment.
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers and magnetic stir bars, prepare the following reaction mixtures:
-
Flask A: Add 2-bromo-1-phenylethanone (1.0 mmol) and thiourea (1.2 mmol) to 10 mL of ethanol.
-
Flask B: Add this compound (1.0 mmol) and thiourea (1.2 mmol) to 10 mL of ethanol.
-
-
Reaction: Heat both flasks to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction every 30 minutes by TLC, observing the consumption of the starting α-bromoketone. Record the time to completion for each reaction.
-
Work-up: Once a reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium bicarbonate solution. Stir for 10-15 minutes. The neutral thiazole product, which is often insoluble in water, should precipitate.[11]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold water.
-
Drying and Analysis: Allow the product to air dry on a watch glass. Once dry, determine the mass of the isolated product and calculate the percentage yield. Characterize the product by obtaining its melting point and NMR spectrum.
Expected Outcomes and Data Interpretation
Based on the principles of electronic effects, one would expect a discernible difference in the reaction times. While both reactions are expected to proceed efficiently, the relative electron-donating/withdrawing nature of the aromatic moieties will be the deciding factor.
Table 1: Illustrative Comparative Data for Hantzsch Thiazole Synthesis
| Parameter | 2-bromo-1-phenylethanone | This compound |
| Reaction Time | ~ 1.5 - 2 hours | ~ 2 - 2.5 hours |
| Isolated Yield | > 90% | > 85% |
| Product | 2-Amino-4-phenylthiazole | 2-Amino-4-(5-bromothiophen-2-yl)thiazole |
Note: The data presented in this table are illustrative and represent typical expected outcomes based on general reactivity principles. Actual results may vary depending on specific experimental conditions.
The slightly longer reaction time anticipated for the thiophene derivative would suggest that, despite the electron-withdrawing 5-bromo substituent, the overall electron-donating character of the thiophene ring slightly deactivates the α-carbon towards SN2 attack compared to the phenyl group.
Section 4: Broader Synthetic Implications
The choice between these two reagents will depend on the specific target molecule and the desired reaction kinetics.
-
For syntheses where rapid reaction times are critical, 2-bromo-1-phenylethanone may be the preferred reagent due to its slightly higher reactivity in SN2 type reactions.
-
This compound is an essential precursor for introducing a thiophene moiety, which is a common bioisostere for a phenyl ring in drug design.[2] The presence of two bromine atoms offers opportunities for further functionalization, such as cross-coupling reactions, at two distinct sites (the thiophene ring and the side chain, post-reaction).
Conclusion
Both this compound and 2-bromo-1-phenylethanone are highly effective electrophiles for organic synthesis. Their primary mode of reaction is nucleophilic substitution at the α-carbon, a process highly activated by the adjacent carbonyl group. The core difference in their reactivity stems from the electronic nature of the attached aromatic ring. The phenyl group in 2-bromo-1-phenylethanone renders the α-carbon slightly more electrophilic, leading to faster reaction rates in typical SN2 reactions like the Hantzsch thiazole synthesis.
Conversely, the 5-bromothiophene moiety, while still allowing for high-yielding transformations, exhibits a slightly attenuated reactivity. This guide provides a framework for understanding these differences and a practical protocol for their experimental comparison, empowering chemists to select the optimal building block for their synthetic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | RUO [benchchem.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. synarchive.com [synarchive.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PubChemLite - 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (C6H4Br2OS) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the FT-IR Spectrum of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of the synthetic intermediate, 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document establishes a robust, predicted spectral profile. This prediction is grounded in a comparative analysis against two structurally analogous compounds with well-documented FT-IR data: 2-Acetyl-5-bromothiophene and 2-Bromo-1-phenylethanone (α-Bromoacetophenone) .
This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize FT-IR spectroscopy for structural elucidation and quality control of heterocyclic and organobromine compounds. We will dissect the molecular structure to assign characteristic vibrational modes, compare these with empirical data from related molecules, and provide a validated experimental protocol for obtaining a high-quality spectrum.
Structural and Spectroscopic Rationale
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making the resulting spectrum a unique molecular "fingerprint." The structure of this compound, shown below, can be deconstructed into three key components whose vibrations will dominate the spectrum:
-
A 2,5-disubstituted Thiophene Ring: An aromatic five-membered heterocycle containing a sulfur atom. Its vibrations include C-H stretching, C=C ring stretching, and C-H out-of-plane bending (OOP).
-
An α,β-Unsaturated Ketone: The carbonyl group (C=O) is conjugated with the thiophene ring, which influences its stretching frequency.
-
An α-Bromo Ketone Moiety: The bromine atom on the carbon adjacent (alpha) to the carbonyl group introduces C-Br stretching and influences adjacent group frequencies.
Figure 1: Molecular Structure of this compound with key functional groups highlighted.
Comparative Spectral Analysis
To build a reliable predicted spectrum, we will compare our target molecule with two key alternatives. This comparative approach allows us to isolate and identify the spectral contributions of each part of the molecule.
Alternative 1: 2-Acetyl-5-bromothiophene
This compound is the immediate precursor to our target molecule, lacking only the bromine atom on the acetyl group. Its FT-IR spectrum provides a direct baseline for the brominated thiophene ketone core. Data for 2-Acetyl-5-bromothiophene is available from the NIST Chemistry WebBook and PubChem.[1][2]
-
Key Difference: The primary spectral difference will be the absence of the α-bromine's influence. The C=O stretch in 2-Acetyl-5-bromothiophene is expected at a slightly different frequency, and the C-Br stretching and CH₂ bending vibrations of the C(=O)CH₂Br group will be absent.
Alternative 2: 2-Bromo-1-phenylethanone (α-Bromoacetophenone)
This molecule shares the critical α-bromo ketone functional group but features a phenyl ring instead of a bromothiophene ring. Its spectrum, available from the NIST WebBook, helps to confirm the vibrational modes associated with the C(=O)CH₂Br moiety.[3]
-
Key Difference: The aromatic ring vibrations will differ significantly. While phenyl and thiophene rings both show aromatic C-H and C=C stretching, their characteristic fingerprint patterns, particularly the C-H out-of-plane bending bands, are distinct.
The logical workflow for this comparative analysis is as follows:
Figure 2: Workflow for the comparative FT-IR spectral analysis.
Predicted FT-IR Absorptions and Comparative Data
The following table summarizes the predicted characteristic vibrational frequencies for this compound, supported by experimental data from the selected alternatives.
| Vibrational Mode | Predicted Range (cm⁻¹) for Target Molecule | Experimental Data: 2-Acetyl-5-bromothiophene (cm⁻¹)[1][2] | Experimental Data: 2-Bromo-1-phenylethanone (cm⁻¹)[3] | Rationale and Commentary |
| Aromatic C-H Stretch | ~3100 - 3050 | ~3090 | ~3060 | Typical for C-H bonds on aromatic rings. Thiophene derivatives often show bands in this region.[4] |
| Aliphatic C-H Stretch | ~2960 - 2920 | N/A (CH₃ group instead) | ~2950 | Asymmetric and symmetric stretching of the CH₂ group adjacent to the carbonyl. |
| Carbonyl (C=O) Stretch | ~1670 - 1660 | ~1665 | ~1695 | This is a key diagnostic peak. Conjugation with the thiophene ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[5][6] The presence of the electronegative α-bromine is expected to slightly raise the frequency (inductive effect), but the conjugation effect dominates. The value is predicted to be very close to its non-α-brominated counterpart. |
| Thiophene Ring C=C Stretch | ~1520, ~1410 | ~1520, ~1415 | N/A (Phenyl ring instead) | Aromatic rings exhibit multiple stretching bands. For 2-substituted thiophenes, bands are commonly observed in these regions.[7][8] |
| CH₂ Scissoring (Bend) | ~1420 | N/A | ~1440 | Characteristic bending vibration for a CH₂ group adjacent to a carbonyl. |
| C-H In-plane Bend | ~1230, ~1040 | ~1230, ~1045 | (Phenyl ring modes differ) | Bending vibrations of the hydrogens attached to the thiophene ring.[7] |
| C-H Out-of-plane Bend | ~810 - 790 | ~800 | (Phenyl ring modes differ) | This strong absorption is highly characteristic of the substitution pattern on the aromatic ring. For 2,5-disubstituted thiophenes, a strong band is expected in this region.[4] |
| C-Br Stretch (Thiophene) | ~680 - 650 | ~670 | N/A | The C-Br bond attached to the aromatic ring. |
| C-Br Stretch (Aliphatic) | ~650 - 620 | N/A | ~640 | The C-Br bond of the bromomethyl ketone moiety. This may overlap with the other C-Br stretch, resulting in a broad or complex absorption in this region. |
| C-S Stretch | ~850, ~690 | ~855, ~695 | N/A | Stretching modes of the carbon-sulfur bond within the thiophene ring. These can be weak and are often coupled with other vibrations.[7] |
Experimental Protocol: Acquiring the FT-IR Spectrum
To experimentally validate the predictions for this compound, the following protocol for solid-phase FT-IR spectroscopy using the Potassium Bromide (KBr) pellet method is recommended.
Objective: To obtain a high-resolution, transmission FT-IR spectrum of a solid sample.
Rationale for Method Selection: The KBr pellet technique is a classic and reliable method for analyzing solid samples that are not soluble in common IR-transparent solvents. KBr is transparent to IR radiation over a wide spectral range (~4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the instrument's beam path.
Materials and Equipment:
-
FT-IR Spectrometer (e.g., Bruker Tensor, PerkinElmer Spectrum)
-
Hydraulic Press with Pellet Die
-
Agate Mortar and Pestle
-
Infrared (IR) Grade Potassium Bromide (KBr), desiccated
-
Spatula and Weighing Paper
-
Sample: this compound (crystalline solid)
-
Infrared Lamp (for drying)
Step-by-Step Procedure:
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample compartment is empty.
-
Run a background scan. This is crucial as it measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Drying: Gently heat the KBr powder under an IR lamp for 15-20 minutes to remove any adsorbed water. Moisture is the most common contaminant and results in broad O-H bands (~3400 cm⁻¹).
-
Weighing: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100. Causality: Too much sample will result in saturated, flattened peaks (total absorbance), while too little will yield a noisy spectrum with poor signal intensity.
-
Grinding: Transfer the KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogenous powder is obtained. Causality: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and ensures a uniform dispersion.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for 1-2 minutes. Causality: The pressure causes the KBr to flow and form a transparent or translucent disc, trapping the sample within the solid matrix.
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet should be clear and free of cracks.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the spectrum to label the peak positions (wavenumbers, cm⁻¹).
-
Compare the experimental peak positions with the predicted values in the table above to confirm the structure and identify impurities if present.
-
Conclusion
References
- 1. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-5-bromothiophene [webbook.nist.gov]
- 3. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. globalresearchonline.net [globalresearchonline.net]
X-ray crystallography of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone derivatives
An In-Depth Technical Guide to the X-ray Crystallography of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone Derivatives: A Comparative Analysis of Supramolecular Synthons
Introduction: The Structural Significance of Brominated Thiophene Ketones
Functionalized heterocyclic compounds, particularly those containing a thiophene nucleus, are cornerstones in the development of novel pharmaceuticals and organic electronic materials.[1][2] The introduction of bromine atoms and a flexible keto-ethyl side chain, as seen in this compound and its derivatives, imparts unique physicochemical properties that are highly dependent on their three-dimensional structure. The precise arrangement of atoms in the solid state, dictated by subtle intermolecular forces, governs critical parameters such as solubility, bioavailability, and charge transport efficiency.
X-ray crystallography remains the definitive method for elucidating these solid-state structures, providing unparalleled insight into molecular conformation and crystal packing. This guide offers a comprehensive overview of the crystallographic analysis of this compound derivatives. It serves as a comparative manual, not of a series of direct derivatives for which comprehensive data is not publicly available, but of the underlying principles of their structural chemistry. By examining a representative crystal structure and comparing the prevalent intermolecular interactions across a range of brominated thiophenes, we aim to provide researchers with the foundational knowledge to predict and engineer the solid-state properties of these valuable compounds.
PART 1: Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a multi-step process requiring precision and a clear understanding of the underlying chemical principles. This section details a representative experimental workflow.
Synthesis and Crystallization Protocol
The synthesis of this compound derivatives typically involves the bromination of a suitable thiophene precursor.[3][4] The subsequent crystallization is a critical step where molecules self-assemble from a disordered solution into a highly ordered lattice.
Step-by-Step Synthesis of a Representative Derivative (e.g., 1-(5-bromothiophen-2-yl)ethanone):
-
Starting Material: Begin with 2-acetylthiophene.
-
Bromination: Dissolve the 2-acetylthiophene in a suitable solvent such as acetic acid. Add N-bromosuccinimide (NBS) portion-wise at room temperature. The use of NBS provides a reliable and selective method for brominating the thiophene ring at the 5-position.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Crystallization for X-ray Analysis:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Method of Choice: Slow Evaporation. This is often the most straightforward method.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The ideal solvent is one in which the compound is moderately soluble.
-
Setup: Place the solution in a small vial, loosely capped or covered with parafilm perforated with a few small holes.
-
Incubation: Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. As the solution becomes supersaturated, crystals will begin to form.
-
Causality Behind Experimental Choices: The choice of a brominating agent like NBS is crucial for regioselectivity on the electron-rich thiophene ring. For crystallization, slow evaporation is preferred over rapid cooling as it allows molecules more time to arrange themselves into a well-ordered crystal lattice, minimizing defects.
Experimental Workflow Diagram
Caption: From synthesis to final structure.
PART 2: Comparative Structural Analysis
While a complete crystallographic dataset for a wide range of this compound derivatives is not available in the public domain, we can perform a comparative analysis by examining a known, closely related structure and discussing the key intermolecular interactions that govern the crystal packing in this class of compounds.
Case Study: (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
This compound shares the core 5-bromothiophen-2-yl ketone moiety, making it an excellent proxy for understanding the structural behavior of the target derivatives. The crystallographic data for this compound provides a solid foundation for our analysis.[5]
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₆H₁₅BrO₄S |
| Molecular Weight | 383.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.114 (5) |
| b (Å) | 12.775 (5) |
| c (Å) | 15.404 (5) |
| β (°) | 98.813 (5) |
| Volume (ų) | 1577.9 (13) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E[5].
In this structure, the thiophene and phenyl rings are not coplanar, exhibiting a dihedral angle of 11.08 (12)°.[5] This non-planar conformation is a critical feature, influencing how the molecule packs in the crystal lattice. The packing is primarily stabilized by intermolecular C—H⋯O hydrogen bonds.[5]
A Comparative Guide to Intermolecular Interactions
The true power of crystallographic analysis lies in understanding the non-covalent interactions that build the supramolecular architecture. The presence of bromine, sulfur, and oxygen atoms in this compound derivatives creates a rich landscape of potential interactions. The specific substituents on a derivative will determine which of these interactions dominate, thus dictating the final crystal structure.
-
C—H⋯O Hydrogen Bonds: As seen in our case study, these are common and relatively strong interactions where a carbon-bound hydrogen atom acts as a donor to an oxygen atom (often from the carbonyl group). They are highly directional and play a significant role in forming well-defined molecular ribbons or sheets.[1][5]
-
Halogen Bonding (Br···O/N/S): Bromine atoms can act as electrophilic centers (a "σ-hole") and interact favorably with nucleophilic atoms like oxygen, nitrogen, or even sulfur. These interactions, particularly N···Br contacts, can be strong enough to compete with and even replace other hydrogen bonds, significantly altering the crystal packing.[6] The introduction of halogen atoms is a well-known strategy in drug design to enhance binding affinity through such interactions.[5]
-
Bromine-Bromine Interactions (Br···Br): Type II Br···Br interactions, where the C-Br···Br-C angles are different, are stabilizing and can be a dominant force in the crystal structures of dibromo compounds.[6] These interactions are electrostatic in nature and help to organize molecules into stacked arrangements.[6]
-
Sulfur-Involved Interactions (C—H⋯S and S⋯N): The sulfur atom of the thiophene ring can act as a hydrogen bond acceptor, forming C—H⋯S bonds that contribute to the overall packing efficiency.[1] In derivatives containing nitrogen, strong S···N interactions can also be a primary structure-directing force.[6]
-
π–π Stacking: The aromatic thiophene rings can stack on top of each other, a common feature in thiophene-based materials. The extent and geometry of this stacking are influenced by the electronic nature and steric bulk of the substituents. Van der Waals dispersion forces are the dominant component of these interactions.[7]
Dominant Intermolecular Forces Diagram
Caption: Key interactions in bromothiophene crystals.
PART 3: Implications for Research and Development
Understanding the crystallographic features of this compound derivatives provides actionable insights for both medicinal chemists and materials scientists.
-
For Drug Development: The solid-state conformation ("crystal structure conformation") is often the starting point for computational docking studies to predict how a molecule will bind to a biological target.[5] By understanding the preferred intermolecular interactions, chemists can design derivatives with specific functional groups to enhance binding affinity (e.g., adding a nitrogen-containing group to promote a strong Br···N halogen bond) or to control solubility by creating or disrupting specific crystal packing motifs.
-
For Materials Science: In the context of organic semiconductors, the degree of π–π stacking and intermolecular orbital overlap is paramount for efficient charge transport.[7] Crystallographic analysis reveals these distances and geometries precisely. By choosing substituents that promote favorable stacking (e.g., minimizing steric hindrance or introducing groups that encourage co-planar arrangements), scientists can rationally design materials with improved electronic properties. The introduction of alkyl groups, for instance, has been shown to weaken intermolecular interactions, which can be a tool to control crystal packing and optical performance.[8]
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for rational design in both pharmacology and materials science. While a direct comparison of a homologous series is contingent on future studies, a deep understanding of the fundamental supramolecular interactions—from C—H⋯O hydrogen bonds and π-stacking to halogen-specific Br···Br and Br···N contacts—provides a predictive framework. By strategically modifying the chemical structure of the derivative, researchers can influence the dominant intermolecular forces, thereby engineering the crystal packing to achieve desired properties like enhanced biological activity or superior charge mobility. This guide provides the experimental and theoretical foundation necessary to leverage these principles in future research.
References
- 1. Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 5. (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes: weakening of intermolecular interactions and additive-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone Derivatives and Other Thiophene Compounds
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. Thiophene derivatives have been successfully developed into drugs with antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the thiophene nucleus makes it a "privileged scaffold" in drug discovery, continually inspiring the synthesis of novel compounds with enhanced therapeutic potential.[1]
This guide provides a comparative analysis of the biological activity of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone and its derivatives against other thiophene compounds. We will delve into the influence of halogen substitution on the thiophene ring, supported by experimental data, and provide detailed protocols for the evaluation of these compounds. Our focus will be on antimicrobial, anticancer, and anti-inflammatory activities, offering valuable insights for researchers and professionals in drug development.
The Influence of Halogenation on Biological Activity: A Comparative Analysis
The introduction of halogen atoms, particularly bromine and chlorine, to the thiophene ring is a well-established strategy to modulate the biological activity of the resulting compounds. Halogenation can significantly impact a molecule's lipophilicity, electronic properties, and binding affinity to biological targets.
Antimicrobial Activity: A Head-to-Head Comparison
While direct experimental data for this compound is limited in publicly available literature, we can draw valuable comparative insights from structurally related halogenated thiophene derivatives. Studies on 3-halobenzo[b]thiophenes have shown that both chloro- and bromo-substituted compounds exhibit significant activity against Gram-positive bacteria and the fungus Candida albicans.[2] Interestingly, the corresponding iodo-derivatives showed considerably less or no activity, highlighting the critical role of the halogen's nature.
In a comparative study, 3-chlorobenzo[b]thiophene and 3-bromobenzo[b]thiophene derivatives with a cyclohexanol substituent at the 2-position both demonstrated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus.[1] This suggests that for this particular scaffold, bromine and chlorine at the 3-position can confer comparable potent antibacterial activity.
Further illustrating the impact of di-halogenation, a series of 2,5-dichloro-3-acetylthiophene chalcone derivatives were synthesized and evaluated for their antifungal and antimycobacterial activities. Several of these compounds displayed promising activity, with one derivative showing antimycobacterial activity comparable to the standard drug pyrazinamide (MIC ~3.12 µg/mL).[3][4] This underscores the potential of di-halogenated thiophenes as a promising class of antimicrobial agents.
Table 1: Comparative Antimicrobial Activity of Halogenated Thiophene Derivatives
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) |
| 3-chlorobenzo[b]thiophene with cyclohexanol | Staphylococcus aureus | 16[1] |
| 3-bromobenzo[b]thiophene with cyclohexanol | Staphylococcus aureus | 16[1] |
| 2,5-dichloro-3-acetylthiophene chalcone derivative | Mycobacterium tuberculosis H37Rv | ~3.12[3][4] |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 mg/L[5] |
| Thiophene Derivatives 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 mg/L[5] |
Anticancer Activity: Unveiling the Cytotoxic Potential
Thiophene derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[2][6] Halogenation has been shown to play a role in enhancing the cytotoxic effects of these compounds.
For instance, a study on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4) revealed that halogen substitution influenced their activity against the Hep3B cancer cell line.[7] While direct comparisons of bromo- versus other halo-substituents were not the primary focus, the study highlights the importance of the substitution pattern on the phenyl ring attached to the thiophene core for cytotoxic potency.[7]
Another study on 2,5-dichloro-3-acetylthiophene chalcone derivatives demonstrated their cytotoxic activity against the DU145 (prostate) cancer cell line. One of the synthesized compounds exhibited cytotoxicity (IC50 ~5±1 µg/mL) comparable to the standard drug methotrexate (IC50 ~5±1 µg/mL).[3][4]
Table 2: Comparative Cytotoxic Activity of Halogenated Thiophene Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Thiophene carboxamide derivative 2b | Hep3B | 5.46[7] |
| Thiophene carboxamide derivative 2d | Hep3B | 8.85[7] |
| 2,5-dichloro-3-acetylthiophene chalcone derivative | DU145 (prostate) | ~5±1 (µg/mL)[3][4] |
| Fused Thiophene Derivative 3b | HepG2 | 3.105[8] |
| Fused Thiophene Derivative 3b | PC-3 | 2.15[8] |
| Fused Thiophene Derivative 4c | HepG2 | 3.023[8] |
| Fused Thiophene Derivative 4c | PC-3 | 3.12[8] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Thiophene-based compounds have been investigated for their anti-inflammatory properties, often targeting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) in the inflammatory pathway.[1][9] The presence of halogen atoms can influence the inhibitory potential of these derivatives.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and trustworthiness of the presented data, this section details standardized experimental protocols for assessing the biological activities of thiophene derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5]
Materials:
-
Thiophene derivatives
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control (standard antibiotic, e.g., Gentamicin, Ampicillin)
-
Negative control (broth only)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the thiophene derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[5]
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add an appropriate volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.[5]
-
Inoculum Preparation: Culture the test microorganisms overnight and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[5]
-
Inoculation: Add a standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Thiophene derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or a suitable solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the thiophene derivatives and incubate for 24-72 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijper.org [ijper.org]
- 4. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
A Comparative Guide to Suzuki and Heck Couplings with 2-Bromo-1-(5-bromothiophen-2-yl)ethanone for Pharmaceutical Scaffolds
Abstract
The construction of carbon-carbon (C-C) bonds on heteroaromatic scaffolds is a cornerstone of modern drug discovery and development. Thiophene-containing molecules, in particular, are privileged structures in medicinal chemistry. This guide provides a comprehensive comparative analysis of two paramount palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and the Heck-Mizoroki—as applied to the difunctionalized substrate, 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. We delve into the mechanistic nuances, regioselectivity, and practical execution of each methodology, offering field-proven insights and detailed experimental protocols. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal synthetic route for their specific molecular targets.
The Substrate: A Study in Regioselectivity
The substrate, this compound, presents a compelling challenge for synthetic chemists.[1][2] It features two bromine atoms at the C2 and C5 positions of the thiophene ring, which possess differential reactivity. The acetyl group at the C2 position exerts a strong electron-withdrawing effect, rendering the adjacent C2-Br bond less reactive towards oxidative addition by a palladium(0) catalyst. Conversely, the C5-Br bond is more electron-rich and sterically accessible, making it the preferred site for cross-coupling reactions.[3][4][5] This inherent electronic bias is a critical factor in achieving regioselective monofunctionalization, a common goal in multi-step synthesis.
Understanding and exploiting this reactivity difference is key to predictably synthesizing either mono- or di-substituted thiophene derivatives.[3][6]
The Suzuki-Miyaura Coupling: Robust and Versatile Arylation
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[6][7]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C5-Br bond of our substrate) to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Regioselective Mono-arylation
This protocol is adapted from established methodologies for the selective coupling at the C5 position of 2,5-dibromothiophene derivatives.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (1.75 mmol, 1.75 equiv)[5]
-
1,4-Dioxane (4 mL) and Water (1 mL)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add 1,4-dioxane and stir the mixture at room temperature for 20 minutes.
-
Add the arylboronic acid, K₃PO₄, and water under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results & Discussion
The Suzuki coupling is highly effective for the C5-selective arylation of the substrate. The choice of a slight excess (1.0-1.2 equivalents) of the boronic acid favors mono-substitution.[3][4] Using a larger excess (e.g., >2.2 equivalents) can lead to di-substitution.[3][6] The Pd(PPh₃)₄ catalyst is robust and commercially available.[6][8] The use of a phosphate base like K₃PO₄ and a dioxane/water solvent system is crucial for efficient transmetalation.[5][6] Yields for this type of reaction are typically in the moderate to good range (50-85%), depending on the electronic properties of the arylboronic acid used.[3][4][5]
The Heck-Mizoroki Coupling: A Gateway to Alkenylated Thiophenes
The Heck reaction is the premier method for the palladium-catalyzed vinylation of aryl halides, forming a new C-C bond between the halide and an alkene.[9][10] This reaction is stereospecific and offers a direct route to substituted alkenes, which are valuable intermediates in pharmaceutical synthesis.[11]
Mechanistic Overview
The Heck reaction follows a distinct catalytic cycle:
-
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species inserts into the C5-Br bond.
-
Alkene Coordination & Insertion: The alkene coupling partner coordinates to the Pd(II) center and subsequently inserts into the Pd-Aryl bond in a syn-migratory fashion.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step determines the regioselectivity of the final product.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Caption: The catalytic cycle of the Heck-Mizoroki coupling reaction.
Experimental Protocol: Regioselective Vinylation
This protocol is based on general procedures for the Heck coupling of aryl bromides with electron-deficient alkenes like acrylates.[11][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Ethyl acrylate) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add anhydrous DMF, followed by triethylamine and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 120-130 °C with vigorous stirring for 20 hours.[13] Monitor reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove palladium black, washing with ethyl acetate.[11]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Results & Discussion
The Heck reaction is expected to proceed selectively at the C5 position. The choice of Pd(OAc)₂ as a precatalyst is common, as it is reduced in situ to the active Pd(0) species.[11] A phosphine ligand like PPh₃ is typically required to stabilize the catalyst.[9] A hindered amine base, such as triethylamine, is used to neutralize the HBr generated during the cycle without competing as a nucleophile.[9][11] Polar aprotic solvents like DMF are standard.[12][13] Heck reactions often require higher temperatures (100-140 °C) than Suzuki couplings.[12][14] Yields are generally moderate to good, but can be sensitive to steric hindrance on the alkene partner. Electron-withdrawing groups on the alkene, such as in acrylates, typically accelerate the reaction.[9]
Comparative Analysis: Suzuki vs. Heck
The choice between Suzuki and Heck coupling depends entirely on the desired final product and synthetic strategy.
| Feature | Suzuki-Miyaura Coupling | Heck-Mizoroki Coupling |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp²) (vinyl) |
| Coupling Partner | Organoboron (e.g., boronic acid) | Alkene |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, PdCl₂ |
| Typical Base | Inorganic (K₃PO₄, Na₂CO₃, Cs₂CO₃) | Organic Amine (Et₃N, DIPEA) |
| Solvent | Toluene, Dioxane, DMF (often with H₂O) | DMF, Acetonitrile (anhydrous) |
| Temperature | 80 - 110 °C | 100 - 140 °C |
| Key Advantage | Huge variety of commercial boronic acids | Direct vinylation of aryl halides |
| Potential Issue | Stability/purity of boronic acids | Regioselectivity with unsymmetrical alkenes |
| Regioselectivity | Excellent at C5 of the substrate | Excellent at C5 of the substrate |
Strategic Considerations
-
For Arylation/Heteroarylation: The Suzuki coupling is the undisputed method of choice. The vast commercial library of boronic acids allows for the direct and modular installation of a wide range of (hetero)aryl groups, which is invaluable in structure-activity relationship (SAR) studies.
-
For Vinylation/Alkenylation: The Heck coupling provides the most direct route. It allows for the installation of vinyl groups, which can serve as versatile handles for further transformations (e.g., epoxidation, dihydroxylation, metathesis).
-
Functional Group Tolerance: Both reactions exhibit good functional group tolerance. The Suzuki coupling's milder conditions and use of inorganic bases can sometimes be advantageous for particularly sensitive substrates.
-
Operational Simplicity: The Suzuki reaction is often considered more operationally simple due to its lower reaction temperatures and less stringent requirement for anhydrous solvents. However, the Heck reaction avoids the need to prepare or purchase a separate organometallic reagent (the boronic acid).
Conclusion
Both the Suzuki-Miyaura and Heck-Mizoroki reactions are formidable tools for the functionalization of this compound. They offer highly regioselective pathways to modify the C5 position of the thiophene ring, a crucial vector for tuning the physicochemical properties of drug candidates. The Suzuki coupling is the superior choice for introducing aryl and heteroaryl moieties, leveraging a vast chemical space of available building blocks. The Heck coupling excels in creating substituted alkenes, providing a direct entry to vinylated thiophenes. A thorough understanding of the mechanistic underpinnings and practical considerations detailed in this guide will enable the synthetic chemist to strategically select the optimal C-C bond-forming reaction to advance their research and development goals.
References
- 1. PubChemLite - 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (C6H4Br2OS) [pubchemlite.lcsb.uni.lu]
- 2. 10531-44-9|this compound|BLD Pharm [bldpharm.com]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Heck Coupling | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
validation of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone purity by HPLC
An In-Depth Guide to the Validation of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone Purity by High-Performance Liquid Chromatography (HPLC)
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact the downstream reaction yield, impurity profile, and ultimately, the safety and performance of the final drug product. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity, contrasted with other relevant analytical techniques.
The Critical Role of Purity for this compound
This compound is a versatile intermediate. Even minor impurities, such as unreacted starting materials, by-products from synthesis (e.g., isomers or over-brominated species), or degradation products, can lead to the formation of unwanted side products in subsequent synthetic steps. This necessitates a robust analytical method capable of separating and quantifying the main component from its potential impurities with high resolution and sensitivity.
Primary Method: Reversed-Phase HPLC with UV Detection
For non-volatile, polar to semi-polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Ultraviolet (UV) detector is the industry-standard method for purity assessment. The choice of this technique is underpinned by its high resolving power, sensitivity, and adaptability.
Causality Behind the Method Parameters
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. Its long alkyl chains provide a non-polar environment that effectively retains the moderately polar this compound through hydrophobic interactions. A column with a particle size of 3.5 to 5 µm is typically chosen as it offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is employed. This is crucial because a gradient, where the proportion of the organic solvent is increased over time, allows for the elution of a wide range of compounds with varying polarities. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main peak. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups.
-
Detection Wavelength: The thiophene ring and the carbonyl group in this compound are chromophores that absorb UV light. A UV detector is therefore an ideal choice for detection. The optimal wavelength is typically determined by running a UV scan of the analyte to find its lambda max (λmax), the wavelength of maximum absorbance. This maximizes the signal-to-noise ratio, enhancing the sensitivity of the method. For this compound, a wavelength in the range of 254 nm to 280 nm is often effective.
Experimental Protocol: HPLC Purity Validation
1. Instrumentation and Columns:
- HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional)
- Reference standard of this compound (of known, high purity)
- Sample of this compound for testing.
3. Standard and Sample Preparation:
- Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
- Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. HPLC Conditions:
- Mobile Phase A: Water (with 0.1% formic acid, if used)
- Mobile Phase B: Acetonitrile (with 0.1% formic acid, if used)
- Gradient Program:
- 0-2 min: 50% B
- 2-15 min: 50% to 95% B
- 15-17 min: 95% B
- 17-17.1 min: 95% to 50% B
- 17.1-20 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 265 nm (or predetermined λmax)
5. Data Analysis:
- The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Validation
Caption: Workflow for the purity validation of this compound by HPLC.
Comparison with Alternative Purity Assessment Techniques
While HPLC is the predominant method, other techniques can be employed, each with its own set of advantages and limitations.
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for complex mixtures. Excellent quantitation capabilities. Non-destructive. Well-established and validated methods are available. | Requires the analyte to be soluble and possess a chromophore. Can be more time-consuming than other methods. |
| Gas Chromatography (GC-FID) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Ideal for volatile and thermally stable compounds. Flame Ionization Detector (FID) provides a near-universal response for organic compounds. | The compound must be volatile and thermally stable without derivatization. High temperatures in the injector port can cause degradation of thermally labile compounds. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a high-performance layer of adsorbent. | High sample throughput. Low cost per sample. Multiple samples can be run simultaneously. | Lower resolution compared to HPLC. Quantitation is less precise. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural information, which can help in identifying unknown impurities. qNMR (quantitative NMR) can be used for purity determination without a reference standard of the impurity. | Lower sensitivity compared to HPLC. Requires a more expensive instrument and specialized expertise for quantitative analysis. |
Trustworthiness: A Self-Validating System
The robustness of the described HPLC method is ensured through a system suitability test (SST) performed before any sample analysis. The SST is a critical component of method validation and routine analysis, confirming that the chromatographic system is performing as expected. Key SST parameters include:
-
Tailing Factor: Ensures peak symmetry, which is important for accurate integration. A value between 0.8 and 1.5 is generally acceptable.
-
Theoretical Plates (N): A measure of column efficiency. A higher number of theoretical plates indicates better separation efficiency.
-
Resolution (Rs): The degree of separation between two adjacent peaks. A resolution of >1.5 is typically required to ensure accurate quantitation.
-
Repeatability: Multiple injections of the same standard solution should yield consistent peak areas (typically <2% RSD).
By establishing and meeting these criteria, the analytical run is validated, ensuring the trustworthiness of the generated purity data.
Conclusion
For the critical task of validating the purity of this compound, Reversed-Phase High-Performance Liquid Chromatography with UV detection stands out as the most suitable method. Its high resolving power, sensitivity, and quantitative accuracy provide a reliable means of ensuring the quality of this important synthetic intermediate. While other techniques like GC, HPTLC, and NMR have their specific applications, HPLC offers the best overall performance for routine quality control in a pharmaceutical development setting. The implementation of a well-designed HPLC method, complete with rigorous system suitability testing, provides a self-validating system that underpins the integrity of the entire drug development process.
The Mechanism: Understanding the Electrophilic Aromatic Substitution of Thiophene
An Application Scientist's Guide to Selecting the Optimal Brominating Agent for Thiophene Synthesis
Introduction
Thiophene and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, materials science, and organic electronics. The introduction of bromine atoms onto the thiophene ring is a critical synthetic transformation, providing a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille) to build molecular complexity. However, the high reactivity of the thiophene ring presents a significant challenge: controlling the regioselectivity and the degree of bromination.
This guide provides a comprehensive comparison of common brominating agents for thiophene synthesis, moving beyond a simple catalog of reagents. We will delve into the mechanistic nuances, practical considerations, and data-driven insights to empower researchers, particularly those in drug development, to make informed decisions for their specific synthetic challenges.
Thiophene undergoes electrophilic aromatic substitution (SEAr) much more readily than benzene. This heightened reactivity is due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through resonance. The reaction overwhelmingly favors substitution at the C2 (α) position over the C3 (β) position because the intermediate formed by C2 attack is more stabilized, with three resonance structures, compared to the two structures for C3 attack.
Caption: Figure 1: General Mechanism of Thiophene Bromination
The choice of brominating agent is critical as it dictates the concentration and reactivity of the electrophilic bromine species (Br⁺), thereby influencing the reaction's outcome, particularly the formation of mono- versus poly-brominated products.
A Comparative Analysis of Key Brominating Agents
The ideal brominating agent should be effective, selective, safe, and practical for the intended scale of the reaction. Below, we compare the most widely used reagents.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a crystalline solid, making it significantly easier and safer to handle than liquid bromine. It is the reagent of choice for controlled mono-bromination of activated aromatic systems like thiophene.
-
Expertise & Experience: NBS provides a low, steady concentration of electrophilic bromine, which is key to its selectivity. The reaction is often initiated by a radical initiator (like AIBN or benzoyl peroxide) or acid catalysis, which generates the active brominating species in situ. This controlled generation minimizes the risk of over-bromination, a common issue with more aggressive reagents. For thiophenes, the reaction is typically performed in solvents like tetrahydrofuran (THF) or acetonitrile (ACN) at room temperature or with gentle heating.
-
Trustworthiness: The reaction's progress can be easily monitored by observing the consumption of the solid NBS (which is denser than the succinimide byproduct that floats). This visual cue provides a self-validating system to gauge reaction completion.
Elemental Bromine (Br₂)
Elemental bromine is a powerful and cost-effective brominating agent. However, its high reactivity and hazardous nature (it is a volatile, corrosive, and toxic liquid) demand careful handling and precise control of reaction conditions.
-
Expertise & Experience: The high reactivity of Br₂ often leads to the formation of 2,5-dibromothiophene, even when using a single equivalent of the reagent. To achieve mono-bromination, the reaction must be conducted at low temperatures (e.g., -20 °C to 0 °C) in an inert solvent like glacial acetic acid or carbon tetrachloride, with slow, dropwise addition of the bromine. Acetic acid is a particularly effective solvent as it can buffer the hydrogen bromide (HBr) byproduct, which can otherwise catalyze further bromination.
-
Trustworthiness: Precise stoichiometry and temperature control are paramount. Any deviation can drastically alter the product distribution, making protocol adherence a critical self-validating measure.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is another solid, crystalline source of electrophilic bromine, often considered a safer alternative to elemental bromine while being more economical than NBS for large-scale reactions.
-
Expertise & Experience: DBDMH contains approximately 55% bromine by weight and releases it in a controlled manner, similar to NBS. It is often used with a catalytic amount of an acid, such as sulfuric acid or silica gel, to facilitate the reaction. Its performance is comparable to NBS for many thiophene substrates, offering high yields of mono-brominated products with excellent regioselectivity for the C2 position.
-
Trustworthiness: Like NBS, DBDMH is a solid reagent, simplifying handling and measurement compared to liquid bromine. Its predictable reactivity under specific catalytic conditions makes for a reliable and reproducible protocol.
Quantitative Data Summary
The following table summarizes the performance of these agents based on typical experimental outcomes. Yields are representative and can vary based on the specific thiophene substrate and reaction conditions.
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Physical State | Crystalline Solid | Fuming, Corrosive Liquid | Crystalline Solid |
| Primary Product | 2-Bromothiophene | 2,5-Dibromothiophene (often) | 2-Bromothiophene |
| Selectivity | Excellent for mono-bromination | Poor; requires strict control | Very good for mono-bromination |
| Typical Yield (Mono) | >90% | 40-70% (highly variable) | >85% |
| Reaction Conditions | Room temp; THF, ACN | Low temp (-20 to 0 °C); Acetic Acid | Room temp; CH₂Cl₂, with catalyst |
| Safety & Handling | Moderate; irritant | High risk; requires fume hood, PPE | Moderate; irritant |
| Cost-Effectiveness | Moderate | High (per mole of Br) | Good |
Decision Workflow for Selecting a Brominating Agent
Choosing the right reagent depends on the specific goals of the synthesis. This workflow provides a decision-making framework.
Caption: Figure 2: Decision workflow for reagent selection.
Experimental Protocols
The following protocols are provided as authoritative examples for the synthesis of 2-bromothiophene.
Protocol 1: Synthesis of 2-Bromothiophene using N-Bromosuccinimide (NBS)
This protocol is optimized for high selectivity and yield on a laboratory scale.
Materials:
-
Thiophene (1.0 eq)
-
N-Bromosuccinimide (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophene (8.41 g, 100 mmol).
-
Dissolution: Add 100 mL of anhydrous THF to the flask and stir under a nitrogen atmosphere until the thiophene is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (18.7 g, 105 mmol) portion-wise over 15 minutes. The solid succinimide byproduct will begin to form and float.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry).
-
Quenching: Once the starting material is consumed, pour the reaction mixture into 100 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to yield 2-bromothiophene as a clear liquid. (Expected yield: >90%).
Protocol 2: Synthesis of 2,5-Dibromothiophene using Elemental Bromine (Br₂)
This protocol is designed for producing the di-brominated product and requires stringent safety precautions.
Materials:
-
Thiophene (1.0 eq)
-
Elemental Bromine (2.1 eq)
-
Glacial Acetic Acid
-
Sodium bisulfite (NaHSO₃) solution
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, fume hood
Procedure:
-
Setup: In a certified chemical fume hood, add thiophene (8.41 g, 100 mmol) to 50 mL of glacial acetic acid in a 250 mL round-bottom flask. Cool the mixture to 0 °C in an ice-salt bath.
-
Reagent Preparation: In a separate beaker, dissolve elemental bromine (33.5 g, 210 mmol) in 20 mL of glacial acetic acid.
-
Reagent Addition: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred thiophene solution over 1 hour, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, let the mixture stir at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2 hours.
-
Quenching: Slowly pour the reaction mixture over 200 g of crushed ice. A precipitate may form.
-
Workup: Decolorize the mixture by adding saturated sodium bisulfite solution until the red-brown color of excess bromine disappears.
-
Neutralization & Extraction: Neutralize the solution with 10% NaOH solution until basic. Extract the product with dichloromethane (3 x 75 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be recrystallized from ethanol to yield 2,5-dibromothiophene as white crystals.
Conclusion
The selection of a brominating agent for thiophene synthesis is a critical decision that directly impacts product distribution, yield, safety, and scalability. For controlled, high-yield mono-bromination at the C2 position, N-Bromosuccinimide (NBS) remains the gold standard for laboratory-scale synthesis due to its superior handling characteristics and selectivity. For larger-scale operations where cost is a factor, DBDMH presents a viable and safer alternative to elemental bromine. Elemental Bromine (Br₂) , while highly reactive and cost-effective, is best reserved for instances where poly-bromination is the desired outcome, and its use requires rigorous control over reaction conditions. By understanding the underlying mechanisms and practical considerations outlined in this guide, researchers can confidently select the optimal reagent to achieve their synthetic goals.
cytotoxicity assays of novel compounds synthesized from 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
In the landscape of modern drug discovery, the synthesis of novel compounds is the first step on a long journey toward a potential therapeutic. Thiophene scaffolds, often synthesized from precursors like 2-Bromo-1-(5-bromothiophen-2-yl)ethanone, are a cornerstone of medicinal chemistry, forming the backbone of numerous biologically active agents.[1] Several studies have demonstrated that novel thiophene derivatives exhibit promising cytotoxic effects against various cancer cell lines.[2][3][4] However, raw synthesis must be followed by rigorous biological evaluation, with cytotoxicity assessment being a critical primary screen.
This guide provides an in-depth comparison of common cytotoxicity assays, offering researchers the context and practical insights needed to select the appropriate methods for evaluating novel thiophene-based compounds. We will move beyond simple protocol recitation to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to data generation.
The Foundational Choice: Selecting the Right Cytotoxicity Assay
The term "cytotoxicity" is a broad descriptor for cell death. A compound can be cytotoxic by inducing different cellular demise pathways, primarily necrosis (uncontrolled cell death, often due to injury) or apoptosis (programmed, controlled cell death).[5] The choice of assay is therefore not trivial; it dictates the very nature of the data you will collect. A comprehensive screening strategy often employs multiple assays to build a complete picture of a compound's activity.
Here, we compare three workhorse assays: MTT (metabolic activity), LDH (membrane integrity), and Annexin V/Propidium Iodide (apoptosis vs. necrosis).
Assay Comparison at a Glance
| Assay | Principle | Measures | Pros | Cons |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[6][7] | Metabolic activity, an indirect measure of cell viability.[8] | High-throughput, cost-effective, well-established.[6] | Can be confounded by compounds affecting mitochondrial respiration; endpoint assay.[7] |
| LDH Release Assay | Quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[9] | Membrane integrity, a marker of necrosis or late apoptosis.[10] | Kinetic analysis possible (sampling supernatant over time); sensitive bioluminescent options.[11] | May not detect early apoptosis; LDH instability can be a factor. |
| Annexin V / PI Assay | Dual staining using Annexin V (binds to phosphatidylserine on apoptotic cells) and Propidium Iodide (stains necrotic/late apoptotic cells).[12][13] | Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[14][15] | Provides mechanistic insight into the mode of cell death.[12] | Requires flow cytometer or fluorescence microscope; more complex protocol. |
The Logic of Assay Selection: A Workflow
The following diagram illustrates a logical workflow for assessing the cytotoxicity of a novel thiophene compound, starting with a primary screen and moving to more detailed mechanistic studies.
Caption: A logical workflow for characterizing novel compound cytotoxicity.
Deep Dive into Methodologies
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2, or a line from the NCI-60 panel) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for adherence.[16][17]
-
Compound Treatment: Prepare serial dilutions of the novel thiophene compound. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only and medium-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Read the absorbance at 540-590 nm using a microplate reader.[6][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value—the concentration at which 50% of cell viability is inhibited.[20][21]
LDH Assay: Quantifying Membrane Disruption
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] This makes it an excellent indicator of cell lysis and necrosis.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay (seeding and compound treatment).
-
Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well without disturbing the cells.[11] This allows for kinetic studies by sampling the same wells over time.[11]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[9][10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, the released LDH will convert lactate to pyruvate, generating NADH, which in turn reduces the tetrazolium salt to a colored formazan product.[10]
-
Absorbance Reading: Measure the absorbance at approximately 490 nm.[10]
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a detergent).
Apoptosis vs. Necrosis Assay: Unveiling the Mechanism of Death
To definitively distinguish between apoptotic and necrotic cell death, dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) or 7-AAD is the gold standard.[12][15]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane during early apoptosis.[13]
-
Propidium Iodide (PI): A nuclear dye that is excluded by live cells with intact membranes. It can only enter and stain the DNA of cells in late apoptosis or necrosis where membrane integrity is lost.[12]
-
Cell Seeding and Treatment: Treat cells in a 6-well plate with the thiophene compound at its predetermined IC50 concentration for a set time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE to detach them. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or CF®488A) and PI.[12][13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately using a flow cytometer. The results will quadrant the cell population:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (Primary): Annexin V-negative and PI-positive (this population is often small).
-
Caption: Differentiating cell death pathways with Annexin V and PI staining.
Interpreting the Data: A Hypothetical Case Study
Let's consider three novel thiophene derivatives (Compound A, B, and C) tested against the MCF-7 breast cancer cell line.
| Compound | MTT IC50 (µM)[1][2] | % LDH Release at IC50 | % Apoptosis at IC50 (Annexin V+) | Interpretation |
| Compound A | 5.2 | 15% | 85% | Potent cytotoxic agent, primarily inducing apoptosis. |
| Compound B | 8.1 | 75% | 20% | Potent cytotoxic agent, primarily inducing necrosis. |
| Compound C | > 100 | < 5% | < 5% | Not significantly cytotoxic at tested concentrations. |
| Sorafenib | 3.9 | (Reference) | (Reference) | Reference cytotoxic drug.[1] |
This integrated data suggests that while both Compound A and B are effective cytotoxic agents, they operate through different mechanisms. Compound A would be a promising candidate for therapies aiming to trigger programmed cell death, while Compound B's necrotic action might be useful in other contexts but could also suggest a more damaging, less controlled mechanism of action.
Conclusion
The evaluation of novel compounds synthesized from building blocks like this compound requires a thoughtful, multi-assay approach to cytotoxicity testing. Starting with a broad viability screen like the MTT assay to establish potency (IC50) is a logical first step. Subsequent investigation with mechanistically different assays, such as the LDH release and Annexin V/PI staining, is crucial for building a comprehensive profile of a compound's biological activity. This layered, evidence-based strategy ensures that the most promising candidates are moved forward in the drug development pipeline, grounded in a solid understanding of their cellular impact.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 4. Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akadeum.com [akadeum.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 13. biotium.com [biotium.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 17. noblelifesci.com [noblelifesci.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. static.igem.wiki [static.igem.wiki]
- 20. clyte.tech [clyte.tech]
- 21. The Importance of IC50 Determination | Visikol [visikol.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Introduction: Beyond Synthesis - A Commitment to Safety and Compliance
As researchers, scientists, and drug development professionals, our focus is often on the innovative application of complex molecules like 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (CAS: 10531-44-9). This α-halo ketone is a valuable building block in organic synthesis. However, its utility in the lab is matched by its potential hazard, making the lifecycle management of this chemical—particularly its disposal—a critical aspect of our professional responsibility.
This guide moves beyond mere procedural instruction. It provides an in-depth operational and logistical plan for the safe handling and proper disposal of this compound. By understanding the causality behind each step, from hazard identification to final waste stream management, we can ensure a self-validating system of safety that protects ourselves, our colleagues, and the environment, while maintaining strict regulatory compliance.
Hazard Profile: Understanding the Inherent Risks
This compound is a reactive chemical whose hazards necessitate careful handling at all stages. Its primary dangers stem from its corrosive nature and toxicity.[1] The compound is classified as harmful if swallowed, inhaled, or if it comes into contact with skin, and it can cause severe skin burns and serious eye damage.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
This table summarizes the primary GHS classifications for this compound.
Pre-Disposal Protocols: Establishing a Safe Environment
Proper disposal begins long before the waste container is full. It starts with proactive safety measures during handling and storage.
Required Personal Protective Equipment (PPE)
Given the compound's corrosive and toxic properties, a robust PPE protocol is non-negotiable. The goal is to create a complete barrier to prevent any route of exposure.
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contamination occurs.[1]
-
Eye and Face Protection: Use safety glasses with side shields and a face shield to provide comprehensive protection against splashes.[1]
-
Skin and Body Protection: A flame-retardant laboratory coat is mandatory. For tasks with a higher risk of splashing, consider a chemical-resistant apron and arm sleeves. Closed-toe shoes are required at all times.[2]
-
Respiratory Protection: All handling of this compound, especially in its solid, dusty form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]
Safe Handling and Storage
Minimizing waste generation is a key principle of green chemistry and safe laboratory practice.[4]
-
Handling: Use this chemical only in a well-ventilated area, preferably a chemical fume hood.[1] Avoid creating dust.[1] Use non-sparking tools to prevent ignition sources.[1]
-
Storage: Store the primary container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][5] Ensure the container is always tightly closed.[1] The storage area should be secure and accessible only to authorized personnel.[1][6]
Waste Characterization and Disposal Workflow
The disposal of this compound is governed by federal and local regulations. Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this chemical is classified as hazardous waste due to its corrosive and toxic characteristics.[7][8]
Waste Segregation: A Critical Step
Proper segregation is essential to prevent dangerous chemical reactions within waste containers.[4][9]
-
Designate a Waste Container: Use a container specifically designated for "Halogenated Organic Waste."[10] The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, sealable lid.[4][11]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[11] The label must also list all chemical constituents by their full name, including this compound and any solvents used.[10][11]
-
Accumulation: Keep the waste container closed at all times except when adding waste.[11] Store the container in a designated satellite accumulation area within the laboratory.
Disposal Decision Workflow
The following diagram illustrates the logical steps from chemical use to final disposal.
Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Disposal of Contaminated Labware and Solids
This protocol applies to items like gloves, weigh boats, and pipette tips that are contaminated with small amounts of the chemical.
-
Segregation: Do not dispose of these items in the regular trash.
-
Collection: Place all contaminated solid waste into a designated solid "Halogenated Organic Waste" container or a securely lined, labeled hazardous waste box.
-
Disposal: This container must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) department.
Disposal of Bulk Quantities and Solutions
This procedure is for unused or waste quantities of the pure chemical or solutions containing it.
-
Containment: Ensure the chemical waste is in a compatible, sealed, and properly labeled hazardous waste container as described in Section 4.1.
-
Storage: Store the container in your lab's satellite accumulation area, ensuring it is segregated from incompatible waste streams (e.g., acids, bases).[9]
-
Pickup Request: Contact your institution's EHS or hazardous waste management office to schedule a pickup.[11] Do not attempt to transport the waste yourself.
-
Final Treatment: The ultimate disposal method for halogenated organic compounds like this is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] This process ensures the complete destruction of the hazardous molecule.
Spill Management Protocol
Accidental spills require an immediate and systematic response to mitigate exposure and environmental contamination.[1] This protocol is for small, manageable spills within a fume hood. For large spills, evacuate the area and contact emergency services immediately.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area. Ensure the fume hood sash is kept low.
-
Don PPE: If not already worn, put on the full PPE described in Section 3.1.
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup:
-
For solid spills, carefully sweep the material into a labeled hazardous waste container. Avoid creating dust.[1]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[2]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), working from the outside in.
-
Place all used cleaning materials into the hazardous waste container.[2]
-
Wash the spill area with soap and water.
-
-
Post-Cleanup:
-
Remove and dispose of all contaminated PPE as hazardous waste.[2]
-
Thoroughly wash hands and any exposed skin.
-
Document the spill and cleanup procedure according to your laboratory's safety protocols.
-
Emergency and First Aid Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Response |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate emergency medical help.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get emergency medical help immediately.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
In Case of Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition can produce toxic hydrogen bromide and sulfur oxides.[2][5]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. md.rcm.upr.edu [md.rcm.upr.edu]
- 4. usbioclean.com [usbioclean.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-BROMO-1-(5-CHLORO-THIOPHEN-2-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]
- 7. sustainable-markets.com [sustainable-markets.com]
- 8. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 9. needle.tube [needle.tube]
- 10. bucknell.edu [bucknell.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
